geldanamycin
Description
Properties
IUPAC Name |
(13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQAWLPCGQOSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30562-34-6 | |
| Record name | Geldanamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a benzoquinone ansamycin antibiotic, stands as a pivotal discovery in the fields of oncology and molecular biology. Initially identified for its modest antimicrobial properties, its subsequent characterization as a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90) revolutionized our understanding of cellular protein homeostasis and provided a novel therapeutic target for cancer.[1] Hsp90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical oncoproteins driving the growth, survival, and proliferation of cancer cells.[1] This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental methodologies that defined our initial understanding of this compound.
Discovery and Origin
This compound was first isolated in 1970 from the fermentation broth of the bacterium Streptomyces hygroscopicus var. geldanus var nova.[2] The producing organism, a soil-dwelling actinomycete, was identified as a new variety of S. hygroscopicus.[3] The initial patent filed by The Upjohn Company described its production, isolation, and preliminary characterization, noting its activity against certain bacteria and protozoa.[3]
Fermentation and Isolation
The original method for producing and isolating this compound as described by DeBoer et al. (1970) provides the foundation for its recovery. While the patent offers a general overview, detailed protocols from subsequent studies have refined the process.
Experimental Protocol: Isolation of this compound from Streptomyces hygroscopicus
-
Fermentation: Streptomyces hygroscopicus var. geldanus (NRRL 3602) is cultured in a suitable aqueous nutrient medium under submerged aerobic conditions. The medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. Fermentation is carried out at 28-30°C for 3-5 days.[3]
-
Broth Extraction: The whole fermentation broth is filtered to separate the mycelium from the supernatant. The filtered broth is then extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform.[3]
-
Mycelial Extraction: The mycelium is extracted separately with a polar organic solvent like acetone or methanol. The solvent is then evaporated under reduced pressure.
-
Solvent-Solvent Partitioning: The crude extracts from the broth and mycelium are combined and subjected to a series of solvent-solvent extractions to remove impurities.
-
Chromatographic Purification: The partially purified extract is subjected to column chromatography, typically using silica gel. Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) allows for the separation of this compound from other metabolites.[3]
-
Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system (e.g., chloroform-hexane) to yield a yellow crystalline solid.[3]
Structure Elucidation
The chemical structure of this compound was determined by Rinehart and Shield in 1976 through a combination of spectroscopic techniques. It was identified as a benzoquinone ansamycin, characterized by a 19-membered macrocyclic ring.[4]
Experimental Protocol: Structure Elucidation of this compound
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy revealed the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum showed characteristic absorption bands for the benzoquinone chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive ¹H and ¹³C NMR spectroscopy, including decoupling experiments, was employed to establish the connectivity of the atoms and the stereochemistry of the molecule.
Mechanism of Action: Hsp90 Inhibition
For over two decades after its discovery, the precise molecular target of this compound's anticancer activity remained elusive. The seminal work of Whitesell et al. in 1994 identified Hsp90 as the direct binding partner of this compound, a discovery that transformed the field.[5]
Discovery of Hsp90 as the Target
Experimental Protocol: Identification of Hsp90 as the this compound Target (Whitesell et al., 1994)
-
Affinity Chromatography: this compound was chemically cross-linked to a solid support (e.g., Sepharose beads) to create an affinity matrix.
-
Cell Lysate Incubation: A lysate from cancer cells was passed over the this compound-Sepharose column. Proteins with an affinity for this compound would bind to the column.
-
Elution: The bound proteins were eluted from the column using a high concentration of free this compound or a denaturing agent.
-
Protein Identification: The eluted proteins were separated by SDS-PAGE, and the prominent band was identified as Hsp90 through protein sequencing and Western blotting.
Competitive Binding to the ATP Pocket
Further studies revealed that this compound exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting the binding of ATP.[6] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins.
Experimental Protocol: Demonstrating Competitive ATP Binding
-
ATP-Sepharose Binding Assay: The N-terminal domain of Hsp90 was shown to bind to ATP immobilized on Sepharose beads.
-
Competitive Elution: The binding of the Hsp90 N-terminal domain to ATP-Sepharose was inhibited by the presence of free this compound, demonstrating that both molecules compete for the same binding site.[6]
-
Radiolabeled Ligand Binding Assay: A filter binding assay using radiolabeled [³H]17-AAG (a this compound analog) was developed to measure its affinity for the N-terminal domain of Hsp90.[7] The binding of the radiolabeled ligand could be displaced by unlabeled this compound, ATP, and ADP, confirming competitive binding.[7]
Cellular Effects of this compound
The inhibition of Hsp90 by this compound has profound effects on cellular processes, particularly in cancer cells which are often highly dependent on Hsp90 for maintaining the stability of oncoproteins.
Degradation of Hsp90 Client Proteins
A key consequence of Hsp90 inhibition is the targeted degradation of its client proteins via the ubiquitin-proteasome pathway.[8] This was demonstrated for several key oncoproteins.
Experimental Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Cancer cell lines known to overexpress specific Hsp90 client proteins (e.g., SKBr3 for ErbB2, K562 for Bcr-Abl) are cultured to sub-confluency. The cells are then treated with varying concentrations of this compound for different time points.[9]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.[9]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[9]
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the Hsp90 client protein of interest (e.g., anti-ErbB2, anti-v-Src, anti-mutated p53) and a loading control (e.g., anti-β-actin or anti-GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified using densitometry. A decrease in the band intensity of the client protein in this compound-treated samples compared to the control indicates degradation.[9]
Reversion of the Malignant Phenotype
Early studies by Uehara et al. (1986) demonstrated that herbimycin A, an analog of this compound, could induce the reversion of the transformed phenotype in v-Src-expressing cells.[10] This effect was later attributed to the this compound-induced degradation of the v-Src oncoprotein.
Experimental Protocol: Assay for Reversion of Malignant Phenotype
-
Cell Culture: A cell line transformed with a specific oncogene (e.g., v-Src-transformed rat kidney cells) is cultured. These cells typically exhibit a rounded, refractile morphology and grow in a disorganized manner.
-
This compound Treatment: The transformed cells are treated with this compound at a concentration that is not immediately cytotoxic.
-
Morphological Observation: The morphology of the cells is observed over time using phase-contrast microscopy. Reversion of the malignant phenotype is characterized by a change to a more flattened, fibroblastic morphology and more organized growth patterns.
-
Soft Agar Colony Formation Assay: To assess anchorage-independent growth, a hallmark of transformation, cells are plated in soft agar with and without this compound. A reduction in the number and size of colonies in the presence of this compound indicates a reversion of the transformed phenotype.
Quantitative Data
The following tables summarize key quantitative data from early studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Carcinoma | 0.082 - 3.51 | [1][11] |
| HepG2 | Hepatocellular Carcinoma | 0.114 | [1] |
| HeLa | Cervical Carcinoma | >200 µg/ml | [1] |
| MDA-MB-231 | Breast Carcinoma | 0.060 | [12] |
| SKBr3 | Breast Carcinoma | ~0.1 | [11] |
| SKOV-3 | Ovarian Carcinoma | ~0.1 | [11] |
| PC-3 | Prostate Carcinoma | ~0.1 | [11] |
| U-87 | Glioblastoma | ~1.0 | [11] |
| A-549 | Lung Carcinoma | 0.99 | [11] |
Table 2: Binding Affinity of this compound for Hsp90
| Method | Hsp90 Source | Kd (µM) | Reference |
| SPROX | MCF-7 cell lysate (0.5h equilibration) | 1 | [2] |
| SPROX | MCF-7 cell lysate (24h equilibration) | 0.03 | [2] |
| Filter Binding Assay ([³H]17-AAG) | Recombinant human Hsp90α | 0.4 ± 0.1 | [7] |
| Fluorescence Anisotropy (BDGA) | Recombinant Hsp90α (24h incubation) | 0.009 | [13] |
Conclusion
The discovery of this compound and the subsequent elucidation of its mechanism of action as an Hsp90 inhibitor marked a significant milestone in cancer research. It not only provided a novel therapeutic strategy but also unveiled the critical role of molecular chaperones in maintaining the stability of oncoproteins. The experimental approaches detailed in this guide laid the groundwork for the development of a new class of anticancer agents and continue to be relevant in the ongoing investigation of protein folding and degradation pathways. Despite its own limitations in clinical development due to toxicity and poor solubility, this compound remains a vital tool for researchers and a foundational molecule in the design of next-generation Hsp90 inhibitors.[1]
References
- 1. japsonline.com [japsonline.com]
- 2. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The amino-terminal domain of heat shock protein 90 (hsp90) that binds this compound is an ATP/ADP switch domain that regulates hsp90 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filter binding assay for the this compound-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyubiquitination and proteasomal degradation of the p185c-erbB-2 receptor protein-tyrosine kinase induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of reversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
Geldanamycin: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic isolated from Streptomyces hygroscopicus.[1] It has garnered significant interest in the scientific community, not for its antimicrobial properties, but for its potent antitumor activity. This activity stems from its specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[2] This technical guide provides an in-depth overview of the chemical structure and properties of this compound, its mechanism of action through the inhibition of the Hsp90 chaperone cycle, and detailed experimental protocols for its study.
Chemical Structure and Properties
This compound possesses a unique and complex structure, characterized by a 19-membered macrocyclic ring incorporating a benzoquinone moiety.[1] This ansa-structure is fundamental to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₀N₂O₉ | [3] |
| Molecular Weight | 560.64 g/mol | [3] |
| CAS Number | 30562-34-6 | [3] |
| Appearance | Yellow solid | [4] |
| Melting Point | Not readily available in cited literature | |
| Solubility | Soluble in DMSO (>100 mg/mL), poorly soluble in methanol, insoluble in ethanol and water. Maximum estimated water solubility is ~20-50 µM. | [5] |
| Binding Affinity (Kd) to Hsp90 | 1.2 µM |
Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle
This compound exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90.[2] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, a critical process for the proper folding, stability, and activation of a wide range of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as v-Src, Bcr-Abl, p53, and ERBB2.[2]
The inhibition of Hsp90 leads to the misfolding and subsequent ubiquitination of these client proteins, targeting them for degradation by the proteasome. This depletion of oncoproteins disrupts multiple signaling pathways simultaneously, leading to cell cycle arrest, and apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to visualize the decrease in Hsp90 client protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HeLa) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., Akt, Her2, c-Raf) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative decrease in client protein levels.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur upon the binding of this compound to Hsp90, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: Prepare a solution of purified Hsp90 protein in a suitable buffer (e.g., phosphate or Tris buffer). Prepare a solution of this compound in the same buffer, ensuring a final DMSO concentration is low and identical in both solutions to minimize heat of dilution effects.
-
ITC Instrument Setup: Thoroughly clean and degas both the protein and ligand solutions. Load the Hsp90 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the Hsp90 solution while monitoring the heat released or absorbed after each injection.
-
Data Acquisition: The instrument records the power required to maintain a zero temperature difference between the sample and reference cells, generating a thermogram of heat change versus time.
-
Data Analysis: Integrate the peaks in the thermogram to obtain the heat change for each injection. Plot these values against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters of the interaction.
Conclusion
This compound's unique chemical structure and its specific mechanism of action as an Hsp90 inhibitor make it a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for investigating the biological effects of this compound and for the screening and characterization of new Hsp90 inhibitors. While this compound itself has limitations for clinical use due to toxicity and poor solubility, its derivatives continue to be explored in clinical trials, highlighting the enduring importance of understanding this foundational Hsp90 inhibitor.
References
- 1. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H40N2O9 | CID 5288382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Biosynthesis of Geldanamycin in Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biosynthesis of geldanamycin, a potent antitumor agent, in its native producer, Streptomyces hygroscopicus. The document details the biosynthetic pathway, the genetic and enzymatic machinery, regulatory networks, and key experimental methodologies used in its study.
Introduction
This compound is a benzoquinone ansamycin antibiotic that exhibits potent antitumor activity by inhibiting the function of Heat Shock Protein 90 (Hsp90).[1][2] Produced by various strains of Streptomyces hygroscopicus, this macrocyclic polyketide has garnered significant interest in the field of drug development.[3][4] Understanding its biosynthesis is crucial for targeted genetic engineering to produce novel, more effective, and less toxic analogs.
The biosynthesis of this compound is a complex process that can be broadly divided into three main stages:
-
Biosynthesis of the starter unit: Formation of 3-amino-5-hydroxybenzoic acid (AHBA).[1][5]
-
Polyketide chain assembly: Elongation of the AHBA starter unit by a Type I polyketide synthase (PKS).[1][6]
-
Post-PKS modifications: A series of tailoring reactions to form the final active this compound molecule.[1][5]
This guide will delve into the technical details of each of these stages, supported by quantitative data and detailed experimental protocols.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a dedicated gene cluster (gdm) in Streptomyces hygroscopicus. This cluster encodes all the necessary enzymes for the production of this complex metabolite.
Biosynthesis of the 3-Amino-5-Hydroxybenzoic Acid (AHBA) Starter Unit
The pathway is initiated with the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[7] This process involves a series of enzymatic reactions that convert precursors from primary metabolism into the aromatic core of this compound.
Polyketide Chain Elongation
The AHBA starter unit is loaded onto the this compound polyketide synthase (PKS), a large multi-domain enzyme complex encoded by the genes gdmAI, gdmAII, and gdmAIII.[1][4] The PKS catalyzes the sequential condensation of extender units to the growing polyketide chain. The extender units used in this compound biosynthesis are malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA.[6][8] The PKS is organized into seven modules, each responsible for one round of chain elongation.[1]
Post-PKS Modifications and Cyclization
Following the assembly of the linear polyketide chain, it undergoes a series of tailoring reactions to yield the final this compound molecule. These modifications include:
-
Cyclization: The linear polyketide is released from the PKS and cyclized to form the macrocyclic lactam ring, a reaction catalyzed by an amide synthase.[9]
-
Hydroxylation, O-methylation, and Carbamoylation: The prothis compound intermediate is then subjected to a cascade of modifications, including hydroxylation, O-methylation, and the addition of a carbamoyl group at the C7 position, catalyzed by enzymes such as monooxygenases (gdmM), methyltransferases (gdmG), and carbamoyltransferases (gdmN).[1][10][11]
-
Oxidation: The final steps involve oxidations to form the characteristic benzoquinone ring.[12]
Below is a diagram illustrating the core biosynthetic pathway of this compound.
Regulatory Mechanisms
The production of this compound is tightly regulated at the transcriptional level, involving both pathway-specific regulators located within the gdm gene cluster and global regulators that respond to environmental cues.
Cluster-Situated Regulators
The gdm gene cluster contains at least three regulatory genes: gdmRI, gdmRII, and gdmRIII.[1][3]
-
gdmRI and gdmRII : These genes encode for LAL-family transcriptional regulators and have been shown to be positive regulators of this compound biosynthesis.[3][13] Disruption of either of these genes leads to a significant decrease or complete abolishment of this compound production.[13]
-
gdmRIII : This gene encodes a TetR-family transcriptional regulator. It also acts as a positive regulator for this compound biosynthesis.[3][14] Interestingly, GdmRIII has a dual role and negatively regulates the biosynthesis of another antibiotic, elaiophylin, in some strains.[14][15]
Global Regulation by the PhoR-PhoP System
This compound biosynthesis is also influenced by the availability of inorganic phosphate in the growth medium.[1] This regulation is mediated by the two-component system PhoR-PhoP.[1][3] Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP. Phosphorylated PhoP then binds to specific DNA sequences (PHO boxes) in the promoter regions of target genes, thereby controlling their expression.[1][3] In the case of this compound biosynthesis, the PhoR-PhoP system appears to exert a positive regulatory effect.[1]
The signaling pathway for the regulation of this compound biosynthesis is depicted below.
Quantitative Data on this compound Production
The production of this compound can be influenced by various factors, including genetic modifications and fermentation conditions. The following tables summarize some of the reported quantitative data.
| Strain/Condition | This compound Titer (mg/L) | Fold Increase | Reference |
| S. hygroscopicus NRRL 3602 (Wild Type) | ~250 | - | [9] |
| S. hygroscopicus XM201 (Wild Type) | 1590 | - | [16] |
| S. hygroscopicus XM201 with nirC expression | 1780 | 1.12 | [16] |
| S. geldanamycininus FIM18-0592 (Wild Type) | 2887 | - | [16] |
| S. geldanamycininus FIM18-0592 (UV mutant) | 3742 | 1.3 | [16] |
| S. hygroscopicus with overexpressed PKS and AHBA genes | - | 1.88 | [1] |
| S. hygroscopicus with reduced pellet size | - | 1.88 | [17] |
| Gene Disruption | Effect on this compound Production | Reference |
| pks (in S. hygroscopicus 17997) | Abolished | [10] |
| gdmM (in S. hygroscopicus 17997) | Abolished | [10] |
| gdmN (in S. hygroscopicus 17997) | Abolished | [10] |
| gdmRI (in S. hygroscopicus 17997) | Abolished | [13] |
| gdmRII (in S. hygroscopicus 17997) | Abolished | [13] |
| phoP (in S. hygroscopicus var. geldanus) | Unable to grow in SPG medium | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.
Fermentation and this compound Production
Culture Media: A typical fermentation medium for this compound production contains:
-
Glucose: 104.2 g/L
-
Soybean cake powder: 16.8 g/L
-
Ammonium sulfate: 3 g/L
-
Lactic acid: 3 g/L
-
Glycerin: 40 g/L
-
Magnesium sulfate: 1 g/L
-
Calcium carbonate: 4 g/L
-
pH: 7.2[16]
Fermentation Conditions:
-
Spores are used to inoculate a seed culture, which is then transferred to the production medium.[9][16]
-
Cultures are typically incubated at 28°C with shaking (e.g., 240-300 rpm) for 5-7 days.[9][16]
Quantification of this compound by HPLC
Sample Preparation:
-
The fermentation broth is mixed with methanol (e.g., in a 1:4 volume ratio).[16]
-
The mixture is subjected to ultrasonication and then centrifuged to remove cell debris.[16]
-
The supernatant is filtered and used for HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil C18, 4.6 x 150 mm).[9]
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water.[9]
-
Flow Rate: 2 ml/min.[9]
-
Detection: UV at 315 nm.[9]
-
Quantification: A standard curve is generated using purified this compound.[16]
Gene Disruption and Complementation
Gene knockout studies are essential for elucidating the function of specific genes in the this compound biosynthetic pathway. A general workflow for gene disruption in Streptomyces is as follows:
-
Construct a disruption cassette: An antibiotic resistance gene (e.g., apramycin resistance) is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Introduce the cassette into S. hygroscopicus: This is often achieved through intergeneric conjugation from E. coli or using a phage-based delivery system.[6][18]
-
Select for double-crossover homologous recombination: This results in the replacement of the target gene with the resistance cassette.
-
Verify the gene disruption: This is confirmed by PCR and Southern blot analysis.
-
Phenotypic analysis: The mutant strain is fermented, and the production of this compound is analyzed by HPLC to determine the effect of the gene knockout.[10]
For complementation, the wild-type gene is cloned into an integrative vector and introduced back into the mutant strain to restore this compound production.[13]
The workflow for a typical gene disruption experiment is outlined in the diagram below.
Electrophoretic Mobility Shift Assay (EMSA) and Nuclease Footprinting
These techniques are used to study the interaction of regulatory proteins, such as PhoP, with their target DNA sequences.[1][3]
-
EMSA: A labeled DNA probe containing the putative binding site is incubated with the purified regulatory protein. The protein-DNA complex will migrate slower than the free probe during gel electrophoresis, resulting in a "shifted" band.
-
Nuclease Footprinting: This method identifies the precise DNA sequence protected by the bound protein from nuclease digestion. The protected region, or "footprint," reveals the binding site.
Conclusion
The biosynthesis of this compound in Streptomyces hygroscopicus is a well-characterized process involving a Type I PKS and a series of tailoring enzymes, all under the control of a complex regulatory network. The information presented in this guide provides a solid foundation for researchers interested in studying and engineering this important biosynthetic pathway for the development of novel anticancer drugs. Further research into the enzymatic mechanisms and regulatory intricacies will continue to open up new avenues for the production of this compound analogs with improved therapeutic properties.
References
- 1. Regulation of this compound Biosynthesis by Cluster-Situated Transcription Factors and the Master Regulator PhoP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of this compound Biosynthesis by Cluster-Situated Transcription Factors and the Master Regulator PhoP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Gene disruption and replacement in the rapamycin-producing Streptomyces hygroscopicus strain ATCC 29253 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scocyc.streptomyces.org.uk [scocyc.streptomyces.org.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. [Roles of this compound biosynthetic genes in Streptomyces hygroscopicus 17997] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Development of the first this compound-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative study of the relationships between morphology, physiology and this compound synthesis in submerged cultures of Streptomyces hygroscopicus var. geldanus - DORAS [doras.dcu.ie]
- 14. GdmRIII, a TetR Family Transcriptional Regulator, Controls this compound and Elaiophylin Biosynthesis in Streptomyces autolyticus CGMCC0516 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving this compound Production in Streptomyces geldanamycininus Through UV Mutagenesis of Protoplast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The influence of morphology on this compound production in submerged fermentations of Streptomyces hygroscopicus var. geldanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Geldanamycin's Mechanism of Action: A Technical Guide to Target Proteins and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent antitumor agent that functions by inhibiting the molecular chaperone Heat Shock Protein 90 (Hsp90).[1] Hsp90 is critical for the conformational stability and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[2][3] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits its essential ATPase activity.[3][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.[5][6] Consequently, multiple oncogenic signaling pathways are simultaneously disrupted, resulting in cell cycle arrest and apoptosis.[2][7] This guide provides a detailed overview of this compound's target proteins, the cellular pathways it modulates, quantitative data on its activity, and protocols for key experimental analyses.
Core Target: Heat Shock Protein 90 (Hsp90)
The primary molecular target of this compound is Hsp90, one of the most abundant molecular chaperones in eukaryotic cells.[4] It plays a crucial role in maintaining cellular proteostasis by managing the folding, activation, and stability of over 400 client proteins.[5]
Structure and Function of Hsp90: Hsp90 exists as a homodimer, with each monomer comprising three primary domains:[5][8]
-
N-Terminal Domain (NTD): Contains an unconventional ATP-binding pocket, which is the site of this compound binding. The ATPase activity located here is critical for the chaperone cycle.[5][9]
-
Middle Domain (MD): A highly charged and flexible region that links the NTD and CTD. It plays a role in binding both client proteins and co-chaperones.[5]
-
C-Terminal Domain (CTD): Responsible for the dimerization of Hsp90 monomers and contains a secondary ATP-binding site.[8]
The chaperone cycle of Hsp90 is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation.[10] this compound's inhibition of the NTD's ATPase activity locks Hsp90 in a conformation that is recognized by E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), leading to the ubiquitination and degradation of the associated client protein by the proteasome.[5][6]
Quantitative Data: Binding Affinity and Cellular Potency
The interaction of this compound with Hsp90 is characterized as a time-dependent, slow, tight-binding inhibition.[11][12] This accounts for the discrepancy between its moderate binding affinity in short-term biochemical assays and its high potency in cell-based assays.[11]
Table 1: this compound-Hsp90 Binding Affinity
| Parameter | Value | Conditions | Source |
| Kd | 1 µM | 0.5-hour equilibration in MCF-7 cell lysate | [12] |
| Kd | 0.03 µM (30 nM) | 24-hour equilibration in MCF-7 cell lysate | [12] |
| Ki* | 10 nM | Purified Hsp90α (using BODIPY-GA fluorescent analogue) | [11] |
| Kd(app) | 4.6 nM | 24-hour incubation with Hsp90α (using BODIPY-GA) | [13] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line Type | IC50 Range | Source |
| Glioma | 0.4 - 3 nM | [14] |
| Breast Cancer (MCF-7, MDA-MB-231) | 2 - 20 nM | [5][14] |
| Small Cell Lung Cancer | 50 - 100 nM | [14] |
| T-cell Leukemia | 10 - 700 nM | [14] |
| Ovarian Cancer (A2780) | ~2000 nM | [14] |
| Cervical Cancer (HeLa) | ~40 µM (24-hour incubation) | [15] |
Note: IC50 values can vary significantly based on the specific cell line, incubation time, and assay method used.
Hsp90 Client Proteins and Affected Cellular Pathways
This compound's antitumor activity stems from its ability to deplete a wide range of oncogenic Hsp90 client proteins. This simultaneously impacts multiple signaling pathways essential for tumor growth and survival.[2]
Key Client Proteins Targeted by this compound:
-
Protein Kinases: These are among the most sensitive clients. Examples include:
-
Transcription Factors:
-
Steroid Hormone Receptors:
-
Estrogen Receptor (ER), Androgen Receptor (AR).[5]
-
Major Cellular Pathways Disrupted by this compound:
-
PI3K/Akt Survival Pathway: Akt is a key Hsp90 client. Its degradation upon this compound treatment inhibits downstream survival signals and can induce apoptosis.[3]
-
RAS/RAF/MAPK Proliferation Pathway: Raf-1, a critical component of the MAPK cascade, is highly dependent on Hsp90. Its depletion blocks proliferative signals.[7][17]
-
Cell Cycle Regulation: this compound induces cell cycle arrest at both the G1/S and G2/M transitions.[7][20][21] This is achieved by depleting key regulatory proteins like Cyclin D1, CDK4, CDK6, and Cdc2.[18][21][22] For instance, the degradation of CDK4 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb), halting progression into the S phase.[7]
-
Apoptosis Induction: By downregulating pro-survival proteins like Akt and upregulating pro-apoptotic factors, this compound triggers programmed cell death.[3] In some cells, it causes an accumulation of the tumor suppressor protein p53.[20]
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound's Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chaperoning oncogenes: Hsp90 as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a potential anti-cancer agent: its molecular target and biochemical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of the chaperone activity of HSP90, induces MAPK-independent cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease [mdpi.com]
- 9. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. This compound and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-cycle arrest and p53 accumulation induced by this compound in human ovarian tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound induces cell cycle arrest in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound induces cell cycle arrest in K562 erythroleukemic cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Biological Activity of Geldanamycin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a naturally occurring benzoquinone ansamycin, has garnered significant attention in the field of oncology due to its potent antitumor properties.[1] Its mechanism of action revolves around the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the conformational stability and function of a multitude of oncogenic "client" proteins.[2] By disrupting the Hsp90 chaperone cycle, this compound and its derivatives trigger the ubiquitination and subsequent proteasomal degradation of these client proteins, leading to the simultaneous blockade of multiple signaling pathways essential for cancer cell growth, proliferation, and survival.[3][4]
Despite its potent anticancer activity, the clinical development of this compound has been hampered by its poor water solubility and significant hepatotoxicity.[3] This has spurred the development of a wide array of semi-synthetic and fully synthetic derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the biological activity of key this compound derivatives, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
Mechanism of Action: Hsp90 Inhibition
This compound and its derivatives exert their biological effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[5] This competitive inhibition of ATP binding prevents the conformational changes required for the Hsp90 chaperone cycle to proceed, trapping the client proteins in an unstable state.[3] This leads to the recruitment of E3 ubiquitin ligases, such as CHIP (carboxy-terminus of Hsp70-interacting protein), which tag the client proteins for degradation by the proteasome.[3]
The degradation of a broad spectrum of Hsp90 client proteins, which include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and cell cycle regulators (e.g., CDK4), results in the disruption of key oncogenic signaling pathways.[2][6] A hallmark of Hsp90 inhibition is the concomitant induction of heat shock proteins, particularly Hsp70, as a cellular stress response.[6]
Figure 1: Hsp90 inhibition by this compound derivatives.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of prominent this compound derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit the biological process by 50%.
Table 1: Hsp90 Binding Affinity and Pan-Cancer Cell Line Activity
| Compound | Target | Binding Affinity (Kd) | Cell Line | IC50/GI50 (nM) | Reference |
| This compound | Hsp90 | 1.2 µM | - | - | [5] |
| 17-AAG (Tanespimycin) | Hsp90 | 6.7 nM | BT474 (Breast) | 5-6 | [7][8] |
| LNCaP (Prostate) | 25-45 | [7] | |||
| JIMT-1 (Breast) | 10 | [9] | |||
| 17-DMAG (Alvespimycin) | Hsp90 | - | SKBR3 (Breast) | 29 | [10] |
| SKOV3 (Ovarian) | 32 | [10] | |||
| A2058 (Melanoma) | 2.1 | [10] | |||
| IPI-504 (Retaspimycin) | Hsp90 | - | Various | 10-40 | [11][12] |
| U266 (Myeloma) | 196 | [13] | |||
| Ganetespib (STA-9090) | Hsp90 | - | OSA 8 (Osteosarcoma) | 4 | [14][15] |
| NCI-H1975 (NSCLC) | 2-30 | [16] | |||
| KYSE-150 (Esophageal) | 29.32 | [17] | |||
| Onalespib (AT13387) | Hsp90 | 0.7 nM | A375 (Melanoma) | 18 | [8][18] |
| HCT116 (Colon) | 8.7 | [19] | |||
| A549 (NSCLC) | 50 | [1] | |||
| NVP-AUY922 (Luminespib) | Hsp90α/β | 1.7 nM | Various | 2-40 | [20] |
| NCI-N87 (Gastric) | 2-40 | [20][21] | |||
| BT474 (Breast) | 5.4 (average) | [22] |
Table 2: IC50 Values in Specific Cancer Cell Line Panels
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG (Tanespimycin) | NCI-SNU-1 | Gastric | 2.07 | [7] |
| A549 | NSCLC | 0.303 | [7] | |
| IST-MEL1 | Melanoma | 0.407 | [7] | |
| Ganetespib (STA-9090) | C2 (Canine) | Mast Cell | 19 | [14][23] |
| BR (Canine) | Mast Cell | 4 | [14][23] | |
| MG63 | Osteosarcoma | 43 | [23] | |
| Onalespib (AT13387) | 22Rv1 | Prostate | 13-260 (range) | [8] |
| T474 | Breast | 13-260 (range) | [8] | |
| PNT2 (non-tumorigenic) | Prostate | 480 | [8] | |
| NVP-AUY922 (Luminespib) | NCI-SNU-16 | Gastric | 48,314 | [20] |
| SNU-C1 | Colon | 24,910 | [20] | |
| NCI-H524 | SCLC | 24,381 | [20] |
Experimental Protocols
The evaluation of this compound derivatives involves a series of in vitro assays to determine their binding affinity, cellular potency, and mechanism of action. Below are detailed methodologies for key experiments.
Figure 2: Experimental workflow for evaluating this compound derivatives.
Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Hsp90 ATP-binding pocket.
-
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled this compound or ATP analog (probe)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT
-
Test compounds (this compound derivatives)
-
384-well, low-volume, black plates
-
Plate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare a solution of Hsp90α protein and the fluorescent probe in Assay Buffer. The concentration of the probe should be at its Kd for Hsp90α, and the protein concentration should be sufficient to yield a stable polarization signal.
-
Add 2 µL of the diluted test compound solutions to the wells of the 384-well plate. For control wells, add 2 µL of Assay Buffer with the corresponding DMSO concentration.
-
Initiate the reaction by adding 18 µL of the Hsp90α protein and fluorescent probe mixture to each well.
-
Incubate the plate at room temperature for 3-5 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each test compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 or GI50 value.
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with an inhibitor.[6]
-
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of the test compound for a specific time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
-
Structure-Activity Relationships (SAR)
The development of this compound derivatives has been guided by understanding the relationship between their chemical structure and biological activity. Modifications at the 17-position of the ansa macrocycle have been a major focus of these efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Synthesis and Biological Evaluation of a New Class of this compound Derivatives as Potent Inhibitors of Hsp90 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Onalespib(AT13387,ATI13387X)|912999-49-6|COA [dcchemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. selleck.co.jp [selleck.co.jp]
- 22. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]
Geldanamycin as a Probe for Hsp90 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a diverse array of "client" proteins.[1] Many of these client proteins are essential components of signal transduction pathways that regulate cell growth, differentiation, and survival.[1] In cancer cells, Hsp90 is often overexpressed and is crucial for maintaining the function of oncoproteins that drive tumor progression.[1] Geldanamycin, a benzoquinone ansamycin antibiotic, was the first natural product identified to specifically inhibit Hsp90 function.[2][3] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[4][5] This inhibition leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, making this compound and its derivatives powerful tools to probe Hsp90 function and valuable candidates for cancer therapy.[1][6] This technical guide provides a comprehensive overview of the use of this compound as a probe for Hsp90 function, including its mechanism of action, its effects on key signaling pathways, and detailed protocols for its application in research and drug development.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on Hsp90 by competitively binding to the ATP/ADP-binding pocket located in the N-terminal domain of the Hsp90 protein.[2][4] This binding event is a critical first step that triggers a cascade of downstream events, ultimately leading to the degradation of Hsp90 client proteins.
The Hsp90 chaperone cycle is an ATP-dependent process. The binding of ATP to the N-terminal domain induces a conformational change in Hsp90, leading to the transient dimerization of the N-terminal domains and the formation of a "closed" conformation that is competent for client protein folding and activation.[7][8] Hydrolysis of ATP to ADP and phosphate resets the chaperone to an "open" conformation, releasing the client protein.[7]
This compound's binding to the ATP pocket prevents ATP from binding and locks Hsp90 in a conformation that is not conducive to client protein maturation.[5] This disruption of the chaperone cycle leads to the recruitment of E3 ubiquitin ligases, such as CHIP (carboxy-terminus of Hsp70-interacting protein), which polyubiquitinates the Hsp90-bound client proteins.[6] These ubiquitinated client proteins are then targeted for degradation by the 26S proteasome.[6]
Impact on Hsp90 Client Proteins and Signaling Pathways
The inhibition of Hsp90 by this compound leads to the degradation of a wide range of client proteins, many of which are critical for cancer cell survival and proliferation. These client proteins include protein kinases, transcription factors, and steroid hormone receptors.
A key signaling pathway that is heavily reliant on Hsp90 is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR, a receptor tyrosine kinase, is a known Hsp90 client protein.[9] Upon activation by its ligand, EGF, EGFR initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. This compound treatment leads to the degradation of both wild-type and mutant EGFR, thereby abrogating downstream signaling through pathways such as the PI3K/Akt and MAPK/ERK pathways.[10][11]
Quantitative Data
The efficacy of this compound and its derivatives as Hsp90 inhibitors can be quantified through various parameters, including binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) in cellular assays.
Table 1: Binding Affinity of this compound and Analogs to Hsp90
| Compound | Hsp90 Source | Method | Kd (µM) | Reference |
| This compound | Yeast Hsp90 | Isothermal Titration Calorimetry | 1.22 | [12] |
| This compound | Human Hsp90α (N-terminal domain) | Isothermal Titration Calorimetry | 0.78 | [12] |
| This compound | Human Hsp90 (in MCF-7 cell lysate) | SPROX | 1 (0.5h incubation) | [13] |
| This compound | Human Hsp90 (in MCF-7 cell lysate) | SPROX | 0.03 (24h incubation) | [13] |
| Radicicol | Human Hsp90α (N-terminal domain) | Not specified | 0.019 | [14] |
Table 2: IC50 Values of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 60 | [6] |
| This compound | HeLa | Cervical Cancer | ~40,000 (40 µM) | [15] |
| 17-DMAG | NCI-H1975 | Non-Small Cell Lung Cancer | 22 | [10] |
| 17-DMAG | NCI-H820 | Non-Small Cell Lung Cancer | Not specified | [10] |
| 17-(tryptamine)-17-demethoxythis compound | MCF-7 | Breast Cancer | 105,620 (105.62 µg/ml) | [16] |
| 17-(tryptamine)-17-demethoxythis compound | HepG2 | Liver Cancer | 124,570 (124.57 µg/ml) | [16] |
| 17-(5'-methoxytryptamine)-17-demethoxythis compound | MCF-7 | Breast Cancer | 82,500 (82.50 µg/ml) | [16] |
| 17-(5'-methoxytryptamine)-17-demethoxythis compound | HepG2 | Liver Cancer | 114,350 (114.35 µg/ml) | [16] |
| This compound Glycoconjugate 26 | Various | Various Cancers | 70.2 - 380.9 | [6] |
Experimental Protocols
Western Blotting for Hsp90 Client Protein Degradation
This protocol details the use of Western blotting to assess the degradation of Hsp90 client proteins following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (or analog)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., EGFR, Akt, c-Raf) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[17] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[17]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer.[17] Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Wash the membrane with TBST.[17]
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane with TBST.[17]
-
-
Detection: Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.[17]
MTT Assay for Cell Viability
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cultured cells.[18]
Materials:
-
Cell culture reagents
-
96-well plates
-
This compound (or analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).[19] Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Study Hsp90-Client Protein Interactions
This protocol outlines the use of Co-IP to investigate the disruption of Hsp90-client protein interactions by this compound.
Materials:
-
Cell culture reagents
-
This compound (or analog)
-
Lysis buffer (non-denaturing, e.g., containing NP-40) with protease inhibitors
-
Antibody against Hsp90 or a client protein for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[20]
-
Pre-clearing: Incubate the cell lysate with beads to reduce non-specific binding.[20]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest to determine if it co-immunoprecipitated with Hsp90 and if this interaction is disrupted by this compound.
Hsp90 ATPase Activity Assay
This protocol describes a colorimetric assay to measure the ATPase activity of Hsp90 and its inhibition by this compound.[21]
Materials:
-
Purified Hsp90 protein
-
Assay buffer (e.g., HEPES buffer with KCl, MgCl2, and DTT)
-
ATP solution
-
This compound (or analog)
-
Malachite green reagent for phosphate detection[21]
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up reactions containing Hsp90 in assay buffer.
-
Inhibitor Addition: Add different concentrations of this compound to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~620-650 nm.
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity at each this compound concentration relative to the no-inhibitor control and determine the IC50 value.
Conclusion
This compound and its derivatives have been instrumental in elucidating the multifaceted roles of Hsp90 in cellular physiology and pathology. By specifically targeting the ATPase activity of Hsp90, these compounds provide a powerful means to dissect the Hsp90-dependent signaling pathways that are often dysregulated in diseases such as cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to utilize this compound as a chemical probe to investigate Hsp90 function, validate Hsp90 as a therapeutic target, and screen for novel Hsp90 inhibitors. As our understanding of the Hsp90 chaperone machinery continues to evolve, this compound will undoubtedly remain a cornerstone tool in the field of molecular chaperones and drug discovery.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a Ligand of Heat Shock Protein 90, Inhibits the Replication of Herpes Simplex Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wild-type EGFR Is Stabilized by Direct Interaction with HSP90 in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 Inhibition Suppresses Mutant EGFR-T790M Signaling and Overcomes Kinase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the EGFR Pathway by HSP90 Is Involved in the Pathogenesis of Cushing’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT Assay [protocols.io]
- 20. assaygenie.com [assaygenie.com]
- 21. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Early Studies of Geldanamycin's Antineoplastic Effects (Pre-2000)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational, pre-2000 research on the anticancer properties of geldanamycin. It covers the initial discovery, the pivotal identification of its mechanism of action, and its effects on key oncogenic signaling pathways. The document includes summaries of quantitative data, detailed experimental protocols derived from early studies, and visualizations of the core biological processes.
Introduction and Initial Discovery
This compound, a benzoquinone ansamycin antibiotic, was first isolated in 1970 from the culture broth of Streptomyces hygroscopicus var. geldanus var. nova[1]. While initially noted for moderate activity against bacteria and fungi, its antineoplastic effects were recognized from its very first description[1][2]. These early observations set the stage for decades of research into its potential as a cancer therapeutic. For years, its precise mechanism remained elusive, with some classifying it as a tyrosine kinase inhibitor[1]. However, a key observation was that its analog, herbimycin A, could only inhibit the v-Src tyrosine kinase in vivo, not in vitro, suggesting its target was not the kinase itself but an interacting protein[1].
The Breakthrough: Identification of Hsp90 as the Target
The definitive breakthrough in understanding this compound's action came in 1994 when Heat Shock Protein 90 (Hsp90) was identified as its direct binding target[1][3][4]. This was a landmark discovery, as it was the first time a molecular chaperone was identified as the target of an anticancer drug[1].
Hsp90 is a highly abundant molecular chaperone, accounting for 1-2% of total cellular protein, that is essential for the conformational stability and function of a wide range of "client" proteins[5][6]. Many of these client proteins are critical signaling molecules that are often mutated or overexpressed in cancer cells, including transcription factors and protein kinases[4][5][7]. The discovery that this compound binds to Hsp90 explained the previously observed reversion of the malignant phenotype in v-Src transformed cells; this compound was shown to induce the dissolution of the Hsp90–v-src heterocomplex, leading to the kinase's degradation[1].
Further crystallographic and biochemical studies in the late 1990s pinpointed this compound's binding site to a unique pocket in the N-terminal domain of Hsp90[1]. This pocket was subsequently identified as the binding site for ATP, and this compound was found to act as a competitive inhibitor of Hsp90's essential ATPase activity[1][6].
Effects on Key Oncogenic Client Proteins
By inhibiting Hsp90, this compound leads to the destabilization and subsequent proteasomal degradation of numerous oncogenic client proteins. Early research focused on several key players in tumorigenesis.
-
v-Src: As the protein that led to the discovery of the Hsp90 link, the viral Src kinase (v-Src) was a primary focus. In transformed cells, v-Src forms a heterocomplex with Hsp90[1]. This compound treatment disrupts this complex, leading to the rapid degradation of v-Src and reversion of the transformed phenotype[1].
-
Raf-1: The Raf-1 kinase is a critical component of the Ras-Raf-MEK-ERK signaling pathway. A physical interaction between Raf-1 and Hsp90 was identified in the early 1990s[1]. Studies showed that treating breast cancer cells with this compound resulted in the rapid, proteasome-mediated destabilization of Raf-1[1].
-
Mutated p53: The tumor suppressor protein p53 is frequently mutated in cancer. Early studies revealed that this compound treatment could destabilize mutated forms of p53 in various cancer cell lines, while having no effect on wildtype p53 in the same models[1]. This was the first demonstration of a specific pharmacological modulation of mutated p53[1].
-
Bcr-Abl: The fusion protein p210bcr-abl, characteristic of chronic myelogenous leukemia, was shown to be an Hsp90 client protein[8][9]. Treatment with this compound was found to decrease the association of p210bcr-abl with Hsp90, leading to its degradation by the proteasome[8][9].
Quantitative Data from Early & Relevant Studies
Quantitative data from studies before 2000 is sparse in review literature. The tables below summarize relevant in vitro cytotoxicity data and in vivo dosages mentioned in the literature, which provide context for the potency of this compound and its derivatives.
Table 1: In Vitro Antineoplastic Activity
| Compound | Cell Line(s) | Assay Type | Endpoint | Reported IC₅₀ / Concentration | Reference Context |
|---|---|---|---|---|---|
| This compound | Murine Mesothelioma (AB1, AE17) | MTT Assay | Cell Growth | ~10-20 nM | Recent study, provides modern context for potency[10] |
| This compound | Human Mesothelioma (VGE62, JU77) | MTT Assay | Cell Growth | ~20-40 nM | Recent study, provides modern context for potency[10] |
| This compound | Human Mesothelioma (JU77) | Soft Agar Assay | Colony Formation | Significant decrease at ≥ 6.25 nM | Recent study, provides modern context for potency[10] |
| This compound | Human Cervical (HeLa, SiHa) | Clonogenic | Cell Survival | 100 nM (used for synergy studies) | Study demonstrating radiosensitization[11] |
| 17-AAG | Human Cervical (HeLa, SiHa) | Clonogenic | Cell Survival | 150 nM (used for synergy studies) | Study demonstrating radiosensitization[11] |
Table 2: In Vivo Experimental Data
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference Context |
|---|---|---|---|---|---|
| This compound | BALB/c Mice | Orthotopic Mesothelioma | 0.1 mg/kg, IP, twice daily for 5 days | Tolerated but no significant anti-tumor effect | Recent study showing in vivo challenge[10] |
| this compound | Mice | Carrageenan-induced paw edema | 0.1, 0.3, 1 mg/kg | Dose-dependent anti-inflammatory effect | Study showing in vivo biological activity[12] |
Note: While some of these studies are more recent, they utilize the foundational knowledge from the pre-2000 era and provide concrete quantitative examples of this compound's potency.
Key Experimental Protocols
The elucidation of this compound's mechanism relied on a core set of biochemical and cell biology techniques.
Protocol 1: Co-Immunoprecipitation to Assess Hsp90-Client Interaction
This protocol was central to demonstrating that this compound disrupts the association between Hsp90 and its client proteins like v-Src or Bcr-Abl[1][8][9].
-
Cell Culture and Treatment: Culture relevant cancer cells (e.g., K562 for Bcr-Abl, v-Src transformed fibroblasts) to ~80% confluency. Treat one set of plates with a vehicle control (e.g., DMSO) and another with this compound (e.g., 0.1-1.0 µM) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge lysates to pellet debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody specific for Hsp90. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting. Probe the membrane with an antibody specific for the client protein of interest (e.g., anti-Src, anti-Abl). A reduced signal in the this compound-treated lane compared to the control indicates disruption of the Hsp90-client complex.
Protocol 2: Western Blot for Client Protein Degradation
This method was used to confirm that the disruption of the Hsp90 complex leads to the depletion of the client protein.
-
Cell Culture and Treatment: Culture cells and treat with vehicle or this compound for a longer time course (e.g., 0, 4, 8, 12, 24 hours).
-
Protein Extraction: Prepare total cell lysates using a denaturing buffer (e.g., RIPA buffer).
-
Quantification: Determine protein concentration for each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each time point on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the client protein of interest (e.g., Raf-1, mutated p53). Also probe a separate blot or the same blot (after stripping) with an antibody for a loading control (e.g., actin, tubulin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A time-dependent decrease in the client protein band intensity in this compound-treated samples indicates degradation.
Conclusion
The pre-2000 research on this compound fundamentally shifted the understanding of its antineoplastic effects from that of a general tyrosine kinase inhibitor to a highly specific inhibitor of the Hsp90 molecular chaperone. Foundational studies established its mechanism of binding to the N-terminal ATP pocket, inhibiting ATPase activity, and consequently promoting the degradation of key oncogenic client proteins like v-Src, Raf-1, and mutated p53. These early discoveries created a new paradigm for cancer therapy by validating a molecular chaperone as a druggable target and laid the groundwork for the development of less toxic this compound derivatives, several of which would later enter clinical trials[2][6].
References
- 1. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 3. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The heat shock protein 90 antagonist this compound alters chaperone association with p210bcr-abl and v-src proteins before their degradation by the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound, an inhibitor of heat shock protein 90 (Hsp90) mediated signal transduction has anti-inflammatory effects and interacts with glucocorticoid receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Geldanamycin-HSP90 Axis: A Technical Guide to a Landmark Molecular Interaction
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Executive Summary
The molecular chaperone Heat Shock Protein 90 (HSP90) is a critical regulator of cellular homeostasis, responsible for the conformational maturation and stability of a vast number of "client" proteins, many of which are integral to signal transduction and cell cycle progression.[1][2][3] Its client repertoire is notably enriched with oncoproteins, making HSP90 a prime target for cancer therapy.[4][5] Geldanamycin, a natural product benzoquinone ansamycin, was one of the first identified inhibitors of HSP90.[6][7] It functions by binding with high affinity to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its essential ATPase activity.[8][9] This inhibition leads to the misfolding, destabilization, and subsequent proteasomal degradation of HSP90 client proteins, ultimately disrupting multiple oncogenic signaling pathways and inducing apoptosis in cancer cells.[4][6][8] This guide provides a detailed technical overview of the this compound-HSP90 interaction, including its mechanism of action, quantitative binding parameters, key experimental protocols for its study, and its impact on cellular signaling.
The HSP90 Molecular Chaperone Cycle
HSP90 functions as a homodimer and its chaperone activity is coupled to an ATP-dependent conformational cycle.[10][11] This cycle involves a series of dynamic conformational changes regulated by ATP binding and hydrolysis, as well as interactions with various co-chaperones.[12][13] The cycle begins with an open, "V-like" conformation that binds client proteins, often with the assistance of HSP70 and the co-chaperone HOP (HSP70-HSP90 Organizing Protein).[13] Binding of ATP to the N-terminal domains (NTDs) triggers a significant conformational change, leading to the dimerization of the NTDs and the formation of a closed, "N-terminally-dimerized" state.[10][13] This closed state is stabilized by the co-chaperone p23 and is thought to be the active state for client protein maturation.[13] Subsequent ATP hydrolysis, often stimulated by the co-chaperone Aha1 (Activator of HSP90 ATPase homolog 1), returns the chaperone to its open conformation, releasing the mature client protein.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by acting as a competitive inhibitor of ATP.[9] It specifically and tightly binds to a conserved pocket in the N-terminal domain of HSP90, the same site that binds ATP.[6] This binding event locks HSP90 in a conformation that is unable to proceed through the chaperone cycle, effectively arresting its function.[7] Without the ability to bind ATP and hydrolyze it, HSP90 cannot facilitate the conformational maturation of its client proteins.[8] These now-unsupported client proteins become destabilized, are recognized by the cellular quality control machinery, and are subsequently targeted for ubiquitination and degradation by the proteasome.[8][14]
Quantitative Analysis of the this compound-HSP90 Interaction
The interaction between this compound and HSP90 is characterized by high affinity and slow-tight binding kinetics.[15][16] The reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) can vary depending on the experimental conditions, HSP90 isoform, and assay methodology.[17] For instance, the binding affinity of this compound is time-dependent, with longer incubation times resulting in apparently tighter binding.[16][17]
| Parameter | Value | Organism/Isoform | Method | Reference |
| IC50 | ~4.8 µM | Yeast HSP90 | Malachite Green ATPase Assay | [18][19] |
| IC50 | ~0.9 µM | Yeast HSP90 | Malachite Green ATPase Assay | [19] |
| IC50 | 0.4 - 3 nM | Glioma Cell Lines | Cell Growth Inhibition | [20] |
| IC50 | 2 - 20 nM | Breast Cancer Cell Lines | Cell Growth Inhibition | [20] |
| Kd | 4.6 nM (after 24h) | Human HSP90α | Fluorescence Anisotropy (BODIPY-GA) | [16] |
| Kd | >1,000 nM (after 6 min) | Human HSP90α | Fluorescence Anisotropy (BODIPY-GA) | [16] |
| Kd | 1 µM (after 0.5h) | Human HSP90 (MCF-7 lysate) | SPROX | [17] |
| Kd | 0.03 µM (after 24h) | Human HSP90 (MCF-7 lysate) | SPROX | [17] |
| Ki * | 10 nM | Human HSP90α | Fluorescence Anisotropy (BODIPY-GA) | [15][16] |
Note: Values are highly dependent on specific assay conditions. Ki represents the overall inhibition constant for a slow, tight-binding inhibitor.*
Downstream Effects: Client Protein Degradation and Pathway Disruption
By inhibiting HSP90, this compound simultaneously affects numerous signaling pathways critical for cancer cell survival and proliferation.[4] Key HSP90 clients include protein kinases like Akt, Raf-1, and HER2 (ErbB2), as well as transcription factors and steroid hormone receptors.[2][5][9] For example, inhibition of HSP90 leads to the degradation of Akt, a central kinase in the PI3K/Akt survival pathway.[9][21][22] This disruption blocks downstream survival signals and can trigger apoptosis.[21]
Key Experimental Protocols
Studying the this compound-HSP90 interaction involves a variety of biochemical and cell-based assays. Below are detailed methodologies for three core experiments.
HSP90 ATPase Activity Assay (Malachite Green-Based)
This biochemical assay measures the intrinsic ATPase activity of purified HSP90 and its inhibition by compounds like this compound. It quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[19]
Methodology:
-
Reaction Setup: In a 96-well plate, add assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), purified HSP90 protein, and varying concentrations of this compound (or vehicle control).[18]
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to HSP90.
-
Initiate Reaction: Add a stock solution of ATP to each well to a final concentration near the Km (for yeast HSP90, ~500 µM).[19][23]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).[18]
-
Stop Reaction & Color Development: Add Malachite Green reagent to each well.[18] This reagent forms a colored complex with the inorganic phosphate released during the reaction.
-
Measurement: After a brief incubation period (15-20 minutes) for color development, measure the absorbance at ~620-650 nm using a plate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the percentage of ATPase activity inhibition at each this compound concentration and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of HSP90-Client Complexes
Co-IP is used to demonstrate the physical interaction between HSP90 and its client proteins in a cellular context and to show how this interaction is disrupted by this compound.
References
- 1. Hsp90 - Wikipedia [en.wikipedia.org]
- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Chaperoning oncogenes: Hsp90 as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The complex dance of the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The heat-shock protein 90 inhibitor, this compound, induces apoptotic cell death in Epstein-Barr virus-positive NK/T-cell lymphoma by Akt down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phosphorylation accelerates this compound-induced Akt degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Basis of Geldanamycin-Hsp90 Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural and molecular principles underlying the inhibition of Heat Shock Protein 90 (Hsp90) by the natural product geldanamycin. It consolidates key quantitative data, details critical experimental methodologies, and visualizes the complex biological interactions and pathways involved.
Introduction: Hsp90 as a Therapeutic Target
Heat Shock Protein 90 (Hsp90) is a highly abundant and conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][2][3] In eukaryotic cells, Hsp90 constitutes 1-2% of the total cellular protein content and plays a pivotal role in cellular homeostasis, stress response, and signal transduction.[3] Many of its client proteins are critical components of oncogenic signaling pathways, including kinases, transcription factors, and steroid hormone receptors.[2][4] In cancer cells, Hsp90 is often overexpressed and is crucial for maintaining the stability of mutated and overexpressed oncoproteins, making it a prime target for cancer therapy.[2][4][5]
This compound, a benzoquinone ansamycin antibiotic isolated from Streptomyces hygroscopicus, was one of the first natural products identified as a specific Hsp90 inhibitor.[5][6][7] Although its clinical development was halted due to hepatotoxicity and poor solubility, this compound and its derivatives have been invaluable tools for elucidating the function of Hsp90 and have served as the foundation for the development of numerous synthetic Hsp90 inhibitors.[5][7][8] This document details the precise mechanism by which this compound binds to and inhibits Hsp90.
The Hsp90 Chaperone Cycle and Mechanism of Inhibition
Hsp90 functions as a homodimer, and its chaperone activity is driven by a dynamic cycle of ATP binding and hydrolysis.[4][9] This cycle involves large-scale conformational changes, transitioning between an open, ADP-bound state and a closed, ATP-bound state, which are regulated by the interaction with various co-chaperones and client proteins.[4][9]
This compound directly competes with ATP/ADP for binding within a deep, conserved pocket located in the N-terminal domain (NTD) of Hsp90.[10][11][12][13] By occupying this nucleotide-binding site, this compound inhibits the essential ATPase activity of Hsp90.[11][12][14] This locks the chaperone in a non-functional conformation, preventing the recruitment of co-chaperones and the proper folding of client proteins.[3] The stalled Hsp90-client protein complexes are subsequently recognized by the cellular quality control machinery, leading to the ubiquitylation and proteasomal degradation of the client proteins.[3][5][8] This multi-client degradation simultaneously disrupts numerous oncogenic signaling pathways.[2][15]
Structural Basis of this compound Binding
Crystal structures of the Hsp90 N-terminal domain in complex with this compound (e.g., PDB ID: 1YET) have provided atomic-level insights into the binding mechanism.[16][17][18]
-
Binding Pocket : this compound binds within a pronounced, 15 Å deep pocket in the NTD, the same site that accommodates ATP/ADP.[16][18]
-
Conformational Change : Upon binding, both this compound and Hsp90 undergo significant conformational changes.
-
This compound : In its unbound state, this compound exists in an extended conformation with a trans-amide bond. To fit into the binding pocket, it adopts a compact, folded "U-shaped" conformation where the benzoquinone ring and the macrocycle become nearly parallel. This requires a high-energy conversion of the macrocycle amide bond from trans to cis.[5][19][20]
-
Hsp90 : The binding of this compound induces a conformational change in a "lid" region of the NTD, similar to the change induced by nucleotide binding, which closes over the pocket.[21]
-
-
Molecular Interactions : The stability of the complex is maintained by an extensive network of hydrogen bonds and van der Waals interactions with highly conserved residues in the pocket.[5]
-
Hydrogen Bonds : Key hydrogen bonds are formed with residues such as Asn51, Asp93, Gly97, Asn106, and Lys112.[5] The reduced hydroquinone form of this compound can form two additional hydrogen bonds with Asp54 and Asp93, leading to a higher affinity.[5]
-
Van der Waals Contacts : Hydrophobic interactions are made with residues including Leu48, Val136, Phe138, and Val186.[5]
-
Quantitative Analysis of the this compound-Hsp90 Interaction
The interaction between this compound and Hsp90 has been quantified using various biophysical and biochemical techniques. A notable characteristic of this interaction is its "slow-tight binding" behavior, where the apparent binding affinity increases with longer incubation times.[10][22][23]
Binding Affinity and Kinetics
The dissociation constant (Kd) for this compound and its analogs varies across studies, partly due to the time-dependent nature of the binding.
| Compound | Hsp90 Source/Isoform | Method | Kd / Ki | Kinetic Parameters | Reference |
| This compound | Full-length dimeric yeast Hsp90 | ITC | 1.2 µM | - | [11][14] |
| This compound | Unpurified Hsp90 (MCF-7 lysate) | SPROX | 1 µM (0.5h incub.) | - | [10] |
| This compound | Unpurified Hsp90 (MCF-7 lysate) | SPROX | 0.03 µM (24h incub.) | - | [10] |
| BODIPY-GA | Human Hsp90α | Fluorescence Anisotropy | >1 µM (6 min incub.) | koff = 2.5 x 10-3 min-1 | [22][23] |
| BODIPY-GA | Human Hsp90α | Fluorescence Anisotropy | 4.6 nM (24h incub.) | t1/2 = 4.6 h | [22][23] |
| BODIPY-GA | Human Hsp90α | Fluorescence Anisotropy | Ki = 10 nM | - | [23] |
| [3H]17-AAG | Human Hsp90α (9-236) | Filter Binding Assay | 0.4 µM | kon = 2.5 x 107 M-1s-1; koff = 5 x 10-3 s-1 | [24] |
Ki is the overall inhibition constant for a time-dependent inhibitor.
Thermodynamics of Binding
Isothermal titration calorimetry (ITC) has revealed the thermodynamic drivers of binding. The binding of this compound is enthalpically driven but incurs a significant entropic penalty, likely due to the conformational rearrangement required for binding.[14]
| Compound | Hsp90 Source | Method | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| This compound | Yeast Hsp90 | ITC | -12.1 | -4.0 | [14] |
| Radicicol | Yeast Hsp90 | ITC | -10.5 | +0.2 | [14] |
Inhibitory Potency (IC50)
The concentration required to inhibit 50% of a biological or biochemical function (IC50) demonstrates the potent cellular effects of this compound and its derivatives, which often occur at much lower concentrations than suggested by initial Kd measurements, a discrepancy explained by the slow-tight binding kinetics.[22][23]
| Compound | Assay / Cell Line | IC50 | Reference |
| This compound | Antiproliferative (Glioma cells) | 0.4 - 3 nM | [6] |
| This compound | Antiproliferative (Breast cancer cells) | 2 - 20 nM | [6] |
| This compound | Antiproliferative (SCLC cells) | 50 - 100 nM | [6] |
| 17-propargylamine-17-demethoxythis compound | Antiproliferative (MDA-MB-231) | 60 nM | [5] |
| GM-BDA | Competition with 64Cu-labeled probe | 1.35 nM | [25] |
Disruption of Oncogenic Signaling Pathways
By promoting the degradation of its client proteins, this compound-mediated Hsp90 inhibition simultaneously blocks multiple signaling pathways crucial for cancer cell proliferation, survival, and migration.[2] Key affected pathways include:
-
PI3K/Akt Pathway : Hsp90 inhibition leads to the degradation of Akt, a central kinase in cell survival signaling. This disrupts downstream signaling to IKK and NF-κB.[15]
-
MAPK Pathway : The stability of key kinases in the MAPK cascade, such as Raf-1 and ERK, is dependent on Hsp90. Their degradation by this compound treatment blocks mitogenic signaling.[1][15]
-
Receptor Tyrosine Kinases : Hsp90 is required for the stability of receptors like IGF-IR and HER2 (ErbB2), and their depletion shuts down upstream signaling.[6][15]
-
NF-κB Signaling : this compound can force the relocation of the transcription factor NF-κB from the nucleus to the cytoplasm, repressing its transcriptional activity which controls many anti-apoptotic genes.[15]
References
- 1. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The amino-terminal domain of heat shock protein 90 (hsp90) that binds this compound is an ATP/ADP switch domain that regulates hsp90 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeted inhibition of heat shock protein 90 disrupts multiple oncogenic signaling pathways, thus inducing cell cycle arrest and programmed cell death in human urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of an Hsp90-geldanamycin complex: targeting of a protein chaperone by an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rcsb.org [rcsb.org]
- 19. Crystal structure and molecular modeling of 17-DMAG in complex with human Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conformational dynamics of the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Filter binding assay for the this compound-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and characterization of 64Cu-labeled this compound derivative for imaging HSP90 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Geldanamycin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the effective use of this compound in research and drug development.
Introduction to this compound
This compound is a benzoquinone ansamycin antibiotic that specifically binds to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins.[1] Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[2][3] Inhibition of Hsp90's ATPase activity by this compound leads to the misfolding and subsequent ubiquitin-proteasomal degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[4][5] This targeted disruption of multiple oncogenic pathways makes this compound and its derivatives significant tools in cancer research.[2]
Mechanism of Action: Hsp90 Inhibition
Hsp90 is a critical chaperone protein that facilitates the proper folding and conformational maturation of a wide array of signaling proteins, referred to as "client proteins." In many cancer cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the function of oncoproteins. This compound competitively inhibits the binding of ATP to the N-terminal domain of Hsp90.[6][7] This inhibition prevents the chaperone from adopting its active conformation, which is necessary for stabilizing its client proteins. Consequently, these client proteins become destabilized, are targeted for ubiquitination by E3 ligases like CHIP, and are subsequently degraded by the proteasome.[4][8] The depletion of these oncoproteins disrupts critical signaling pathways, leading to the inhibition of tumor growth and the induction of apoptosis.[3]
Data Presentation: Cytotoxicity of this compound and Derivatives
The half-maximal inhibitory concentration (IC50) of this compound and its derivatives can vary significantly depending on the cell line. This variability is influenced by factors such as the expression levels of Hsp90, the cell's dependence on specific Hsp90 client proteins, and the presence of drug efflux pumps.[1] The following tables summarize the cytotoxic activity of this compound and its analogs in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Type |
| AB1 | Mesothelioma | 28 | Not Specified | MTT |
| AE17 | Mesothelioma | 42 | Not Specified | MTT |
| VGE62 | Mesothelioma | 27 | Not Specified | MTT |
| JU77 | Mesothelioma | 22 | Not Specified | MTT |
| MSTO-211H | Mesothelioma | 22 | Not Specified | MTT |
| NIH3T3 | Murine Fibroblast | 59 | Not Specified | MTT |
| HeLa | Cervical Cancer | ~40,000 | 24 | MTT |
| RT4 | Bladder Cancer | Not Specified | 24/48 | MTT |
| T24 | Bladder Cancer | Not Specified | 24/48 | MTT |
Note: IC50 values can be influenced by specific assay conditions and should be determined empirically for your experimental system.[1] Data for mesothelioma and fibroblast cell lines were extracted from a study where this compound's effect on cellular proliferation was tested.[9] The IC50 for HeLa cells is an approximation from a research discussion.[10] For RT4 and T24 cells, the study demonstrated dose-dependent cytotoxicity without specifying IC50 values.[11]
Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | MCF-7 | Breast | 178.43 |
| This compound | HepG2 | Liver | 184.92 |
| 17-(tryptamine)-17-demethoxythis compound | MCF-7 | Breast | 105.62 |
| 17-(tryptamine)-17-demethoxythis compound | HepG2 | Liver | 124.57 |
| 17-(5'-methoxytryptamine)-17-demethoxythis compound | MCF-7 | Breast | 82.50 |
| 17-(5'-methoxytryptamine)-17-demethoxythis compound | HepG2 | Liver | 114.35 |
Note: These derivatives showed selective cytotoxicity toward certain cancer cells at lower concentrations than the parent compound.[12]
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in cell culture.
Protocol for Determining Cell Viability using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range for initial experiments is 10 nM to 10 µM.[13]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[3]
-
-
Data Analysis:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.[13]
-
Protocol for Assessing Hsp90 Client Protein Degradation by Western Blot
This protocol is for determining the effect of this compound on the protein levels of Hsp90 client proteins (e.g., Akt, Raf-1, HER2).
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for Hsp90 client proteins and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a Western blot imaging system.[3]
-
Troubleshooting and Considerations
-
Solubility: this compound has poor water solubility and is typically dissolved in DMSO.[12] Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (usually <0.5%).[1]
-
Hepatotoxicity: While a concern in vivo, the direct hepatotoxicity of this compound is less of a factor in most in vitro cell culture experiments, though it is a key reason for the development of less toxic derivatives like 17-AAG.[4][14]
-
Heat Shock Response: this compound treatment can induce a heat shock response, leading to the upregulation of Hsp70 and Hsp40.[5][15] This can be a confounding factor and should be considered when interpreting results.
-
Cell Line Variability: As shown in the data tables, cell lines exhibit different sensitivities to this compound. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model.[1]
-
Derivative Potency: Derivatives of this compound, such as 17-AAG and 17-DMAG, have been developed to improve solubility and reduce toxicity.[16] These analogs may have different potencies and should be evaluated independently.
References
- 1. benchchem.com [benchchem.com]
- 2. Chaperoning oncogenes: Hsp90 as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Development of the first this compound-based HSP90 degraders [frontiersin.org]
- 15. scispace.com [scispace.com]
- 16. ashpublications.org [ashpublications.org]
Geldanamycin: Preparation and Application Protocols for Preclinical Research
Abstract
Geldanamycin is a potent antitumor antibiotic that functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of a multitude of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for the preparation of this compound stock solutions, recommendations for storage, and methodologies for evaluating its biological activity in vitro.
Introduction to this compound
This compound, a benzoquinone ansamycin, was originally isolated from Streptomyces hygroscopicus. Its potent anticancer activity stems from its high-affinity binding to the N-terminal ATP-binding domain of Hsp90. This interaction inhibits the ATPase activity of Hsp90, a crucial step in its chaperone cycle. Consequently, Hsp90 client proteins, which include a wide array of signaling molecules such as receptor tyrosine kinases (e.g., HER2), steroid hormone receptors, and cell cycle regulators, are destabilized and targeted for proteasomal degradation. This disruption of multiple oncogenic pathways makes this compound and its analogs promising candidates for cancer therapy.
Preparation of this compound Stock Solution
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE), as this compound is a potent cytotoxic agent.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. It is crucial to use anhydrous DMSO as moisture can reduce the solubility and stability of this compound.[1]
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. To aid dissolution for higher concentrations, the tube can be warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a short period.[2]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots as recommended in the storage section.
Solubility Data
This compound exhibits poor solubility in aqueous solutions and ethanol.[4] Anhydrous DMSO is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Reference |
| Anhydrous DMSO | ≥ 100 mg/mL | [1][4] |
| Methanol | Poorly soluble | [4] |
| Water | Insoluble (< 0.1 mg/mL) | [1][5] |
| Ethanol | Not recommended/Insoluble | [2][4] |
Storage of this compound
Solid Compound
This compound powder should be stored desiccated and protected from light at -20°C.[6] When stored properly, the solid compound is stable for at least 5 years.[6]
Stock Solution
Proper storage of the stock solution is crucial to maintain its activity.
| Storage Condition | Duration | Reference |
| -20°C in DMSO | At least 2 weeks; up to several months | [2][6] |
| -80°C in DMSO | Up to 6 months | [3] |
Important Considerations:
-
Protect solutions from light.
-
Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3]
-
Aqueous solutions of this compound are unstable and should not be stored for more than one day.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a cancer cell line.
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical starting concentration range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol confirms the mechanism of action of this compound by assessing the degradation of known Hsp90 client proteins (e.g., Akt, HER2, c-Raf).
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein samples to the same concentration, add Laemmli buffer, and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Caption: this compound's Mechanism of Action on the Hsp90 Signaling Pathway.
References
- 1. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chaperoning oncogenes: Hsp90 as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of heat shock protein 90 (Hsp90) mediated signal transduction has anti-inflammatory effects and interacts with glucocorticoid receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Geldanamycin Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).
This compound is a benzoquinone ansamycin antibiotic that binds to the ATP-binding pocket of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[1][2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, making it a valuable tool for cancer research.[1][3] However, its clinical application has been limited due to hepatotoxicity and unfavorable pharmacokinetic properties.[3]
Data Presentation
The cytotoxic effects of this compound and its derivatives vary across different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from various in vitro studies.
| Compound | Cell Line Type | Specific Cell Line(s) | Assay Type | Incubation Time (h) | IC50 (nM) | Reference |
| This compound | Glioma | Not specified | Not specified | Not specified | 0.4-3 | [4] |
| This compound | Breast Cancer | Not specified | Not specified | Not specified | 2-20 | [4] |
| This compound | Breast Cancer | MDA-MB-231 | Not specified | Not specified | 60 | [3][5] |
| This compound | Small Cell Lung Cancer | Not specified | Not specified | Not specified | 50-100 | [4] |
| This compound | Ovarian Cancer | Not specified | Not specified | Not specified | 2000 | [4] |
| This compound | T-cell Leukemia | Not specified | Not specified | Not specified | 10-700 | [4] |
| This compound | Myeloma | U266 | Proliferation Assay | 24 | ~10 | [4] |
| This compound | Mesothelioma | AB1, AE17, VGE62, JU77, MSTO-211H | MTT Assay | Not specified | Low nM range | [6] |
| This compound | Non-cancerous Fibroblast | NIH3T3 | MTT Assay | Not specified | 59 | [6] |
| This compound Derivative | Cervical Cancer | HeLa | MTT Assay | Not specified | >200,000 | [7] |
| This compound Derivative | Liver Cancer | HepG2 | MTT Assay | Not specified | 114,350 | [7] |
| This compound Derivative | Breast Cancer | MCF-7 | MTT Assay | Not specified | 82,500 | [7] |
| 17-AAG | Cervical Cancer | HeLa, SiHa | Clonogenic Assay | 24 | ~150 | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[9][10] To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 10 mM.
-
For example, for a compound with a molecular weight of 560.64 g/mol , dissolve 5.61 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C for several months.[9][10] Solutions in DMSO are reported to be stable for at least two weeks at -20°C.[10]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the expression levels of Hsp90 client proteins (e.g., Akt, Raf-1, HER2).
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities, normalizing to the loading control.
-
Mandatory Visualizations
Caption: Hsp90 pathway and this compound inhibition.
Caption: In vitro this compound experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Geldanamycin Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin and its analogs are potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins. By inhibiting HSP90, these compounds trigger the degradation of key drivers of tumor growth and survival, making them a compelling class of anti-cancer agents for preclinical research. These application notes provide a comprehensive guide to the use of this compound and its widely used derivatives, 17-allylamino-17-demethoxythis compound (17-AAG) and 17-dimethylaminoethylamino-17-demethoxythis compound (17-DMAG), in in vivo mouse models. The information presented herein, synthesized from peer-reviewed literature, is intended to assist researchers in designing robust and effective preclinical studies.
Mechanism of Action: HSP90 Inhibition
This compound and its analogs bind to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[1] This disruption leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[2] Many of these client proteins are key components of critical signaling pathways that are often dysregulated in cancer, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The degradation of these oncoproteins leads to cell cycle arrest, apoptosis, and inhibition of tumor growth. A common biomarker for HSP90 inhibition is the induction of Heat Shock Protein 70 (HSP70), a compensatory response to the cellular stress caused by the inhibition of HSP90.[3][4]
Data Presentation: Dosage and Administration in Murine Models
The following tables summarize the dosages, administration routes, and schedules for this compound and its derivatives as reported in various preclinical mouse models.
Table 1: this compound Dosage in In Vivo Mouse Models
| Mouse Model (Cancer Type) | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Orthotopic Mesothelioma | 0.1, 0.5, 1 mg/kg | Intraperitoneal (i.p.) | Twice daily for 5 consecutive days | 1% DMSO in saline | [5] |
| Intracerebral Hemorrhage | 1, 10 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour post-ICH | 2.5% DMSO in saline | [6][7] |
Table 2: 17-AAG (Tanespimycin) Dosage in In Vivo Mouse Models
| Mouse Model (Cancer Type) | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Gallbladder Cancer Xenograft | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days/week for 4 weeks | DMSO | [8][9] |
| Colon Cancer Xenograft | 80 mg/kg | Intraperitoneal (i.p.) | Daily on days 0-4, 7-11, and 14 | 43% ethanol, 33% propylene glycol, 24% cremophor | [10] |
| Cervical Tumor Xenograft | 125 mg/kg | Intraperitoneal (i.p.) | Single dose 16 hours before irradiation | DMSO | [11] |
| Frontotemporal Lobar Degeneration | 5, 25 mg/kg | Intraperitoneal (i.p.) | Thrice weekly for 3 months | 100% DMSO | [12] |
| Lung Cancer Xenograft | Not specified | Intraperitoneal (i.p.) | For 3 consecutive days before irradiation | Not specified | [13] |
| Colitis-Associated Cancer | Not specified | Oral | Not specified | PLGA/PLA-PEG-FA nanoparticles | [14] |
Table 3: 17-DMAG (Alvespimycin) Dosage in In Vivo Mouse Models
| Mouse Model (Cancer Type) | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Leishmaniasis | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 30 days | 5% glucose solution | [15] |
| Leishmaniasis | 30 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 30 days | 5% glucose solution | [15] |
| Leishmaniasis | 50 mg/kg | Intraperitoneal (i.p.) | Every 5 days for 30 days | 5% glucose solution | [15] |
| Gastric Cancer Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | 3 times a week for 4 weeks | Normal saline | |
| Adult T-cell Leukemia Model | Not specified | Oral | Not specified | Not specified | [16] |
| Alcoholic Liver Injury | 5, 30, 50 mg/kg | Intraperitoneal (i.p.) | Single or multiple doses | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and its analogs in mice.
Protocol 1: Preparation of this compound and Analogs for In Vivo Administration
Materials:
-
This compound, 17-AAG, or 17-DMAG powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% saline or 5% dextrose solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of the compound powder.
-
For compounds with low aqueous solubility like this compound and 17-AAG, first dissolve in a minimal amount of sterile DMSO to create a stock solution (e.g., 25 mg/mL for 17-AAG).[8][9]
-
For water-soluble analogs like 17-DMAG hydrochloride, reconstitution can be done directly in a sterile vehicle such as 0.9% saline or 5% dextrose.[17]
-
Further dilute the stock solution with a sterile vehicle (e.g., 0.9% saline) to the final desired concentration for injection. For example, a 1% DMSO in saline solution can be prepared.[5] For 17-AAG, a vehicle of 43% ethanol, 33% propylene glycol, and 24% cremophor has also been reported.[10]
-
Ensure complete dissolution by vortexing the vial.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Prepare dosing solutions fresh for each set of experiments or based on established stability data.
Protocol 2: Subcutaneous Tumor Implantation and Monitoring
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, but recommended to improve tumor take rate)
-
Syringes (1 mL) with 25-27 gauge needles
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Calipers
-
Animal scale
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS or HBSS and resuspend them in a 1:1 mixture of PBS/HBSS and Matrigel at the desired concentration (e.g., 2 x 10^6 cells in 100-200 µL).[9] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mouse. Shave and sterilize the injection site on the flank. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into control (vehicle) and treatment groups.[9]
Protocol 3: Administration of this compound to Mice
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.
-
Aspirate to ensure the needle is not in the bladder or a blood vessel.
-
Slowly inject the prepared drug solution (typically 100-200 µL).[17]
Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the correct insertion depth from the mouse's nose to the last rib.
-
Gently guide the needle into the esophagus and deliver the drug solution.
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle, cannulate a lateral tail vein and slowly inject the solution.
Protocol 4: Toxicity Monitoring
Procedure:
-
Body Weight: Monitor the body weight of the mice 2-3 times per week. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Signs: Observe the mice daily for any clinical signs of toxicity, which may include:
-
Ruffled fur
-
Hunched posture
-
Lethargy or decreased activity
-
Dehydration
-
Diarrhea
-
-
Hepatotoxicity: As this compound and its analogs can cause hepatotoxicity, monitor for signs of liver damage.[18][19] This can include analyzing serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at the end of the study or at predetermined time points.
Protocol 5: Biomarker Analysis for HSP90 Inhibition
A. Western Blot Analysis of Tumor Tissue
Materials:
-
Tumor tissue harvested from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the harvested tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and HSP70. Also, probe for a loading control (e.g., β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression. A decrease in client protein levels and an increase in HSP70 levels in the treated group compared to the control group confirms HSP90 inhibition.
B. Immunohistochemistry (IHC) of Tumor Tissue
Procedure:
-
Fix harvested tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissue and mount on slides.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Follow a standard IHC protocol for blocking, primary antibody incubation (e.g., anti-HSP70, anti-cleaved caspase-3), secondary antibody incubation, and signal detection (e.g., using DAB).[3][21]
-
Counterstain with hematoxylin and visualize under a microscope.
C. ELISA for Serum Biomarkers
Procedure:
-
Collect blood from mice at specified time points.
-
Process the blood to obtain serum and store at -80°C.
-
Use commercially available ELISA kits to quantify the levels of secreted HSP90 client proteins or related markers, such as the HER2 extracellular domain or Insulin-like Growth Factor Binding Protein-2 (IGFBP-2), according to the manufacturer's instructions.[22]
Mandatory Visualization
Signaling Pathways Affected by this compound
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of heat shock protein 70 protects mesangial cells against oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Monitoring the Induction of HSF1/HSP70 Expression Following 17-AAG Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Heat Shock Protein 70 Upregulation by this compound Reduces Brain Injury in a Mouse Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reduced Brain Injury in Mouse Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of 17-allylamino-17-demethoxythis compound (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. korambiotech.com [korambiotech.com]
- 15. mdpi.com [mdpi.com]
- 16. Oral administration of an HSP90 inhibitor, 17-DMAG, intervenes tumor-cell infiltration into multiple organs and improves survival period for ATL model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 19. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for MTT Assay with Geldanamycin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of geldanamycin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Introduction
This compound is a naturally occurring benzoquinone ansamycin that inhibits Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. By binding to the ATP-binding pocket of Hsp90, this compound leads to the proteasomal degradation of these client proteins, disrupting key oncogenic signaling pathways and inducing cell cycle arrest and apoptosis.[3][4] The MTT assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[1][5]
Mechanism of Action: this compound and the Hsp90 Signaling Pathway
Hsp90 is a critical chaperone protein that ensures the proper folding and stability of a multitude of signaling proteins, referred to as client proteins. In many cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the function of oncoproteins such as Akt, Raf-1, and HER2. This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[4] This leads to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins via the proteasome pathway.[3][6][7] The depletion of these oncoproteins disrupts critical signaling cascades, ultimately leading to the inhibition of tumor cell growth and survival.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines, as determined by the MTT assay. These values indicate the concentration of the compound required to inhibit the metabolic activity of the cells by 50%.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 | Reference |
| This compound Derivative 2 | MCF-7 | Breast Adenocarcinoma | 48 | 105.62 µg/mL | [8] |
| This compound Derivative 3 | MCF-7 | Breast Adenocarcinoma | 48 | 82.50 µg/mL | [8] |
| This compound Derivative 2 | HepG2 | Hepatocellular Carcinoma | 48 | 124.57 µg/mL | [8] |
| This compound Derivative 3 | HepG2 | Hepatocellular Carcinoma | 48 | 114.35 µg/mL | [8] |
| This compound | RT4 | Bladder Cancer | 24 | ~200 nM | [9] |
| This compound | T24 | Bladder Cancer | 24 | ~150 nM | [9] |
| This compound | RT4 | Bladder Cancer | 48 | ~75 nM | [9] |
| This compound | T24 | Bladder Cancer | 48 | ~50 nM | [9] |
| Alkyne Derivative 6 | MDA-MB-231 | Breast Cancer | Not Specified | 60 nM | [2] |
| This compound | IGROV1 | Ovarian Adenocarcinoma | 48 | ~0.1 µM | [10] |
| This compound | HEK293 | Embryonic Kidney | 48 | ~0.1 µM | [10] |
Experimental Protocols
Materials and Reagents
-
This compound (or its derivatives)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent (e.g., acidified isopropanol, 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if available)[5]
-
Humidified incubator (37°C, 5% CO2)
MTT Assay Workflow
Caption: A step-by-step workflow for the MTT assay.
Detailed Protocol
1. Cell Seeding (Day 1)
-
Harvest exponentially growing cells, count them using a hemocytometer or automated cell counter, and assess viability (typically >90%).
-
Dilute the cells in complete culture medium to the desired seeding density. The optimal cell number per well should be determined empirically for each cell line but generally ranges from 1,000 to 100,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To avoid the "edge effect," it is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental samples.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.[11]
2. This compound Treatment (Day 2)
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the medium containing the respective concentrations of this compound to the appropriate wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control (medium only).
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay (Day 4 or 5)
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] This solution should be filter-sterilized and protected from light.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL in 110 µL total volume).[1]
-
Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible under a microscope. The incubation time may need to be optimized for different cell lines.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, the plate can be centrifuged at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and formazan before aspirating the supernatant.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
To ensure complete dissolution, gently agitate the plate on an orbital shaker for about 15 minutes, protected from light.[5]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
4. Data Analysis
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilizing agent but no cells) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of reagents or medium; Phenol red in the medium. | Use fresh, sterile reagents. Use phenol red-free medium during the MTT incubation step.[5] |
| Incomplete formazan crystal dissolution | Insufficient solvent volume or mixing; Inappropriate solvent. | Increase incubation time with the solubilizing agent and ensure thorough mixing.[5] Consider using a stronger solvent like 10% SDS in 0.01 M HCl. |
| Low absorbance values | Low cell number; Short MTT incubation time. | Optimize the initial cell seeding density. Increase the MTT incubation time. |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| This compound appears ineffective | Drug degradation; Cell line resistance. | Prepare fresh drug dilutions for each experiment. Verify the expression of Hsp90 and its client proteins in the cell line. |
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-mediated inhibition of heat shock protein 90 partially activates dendritic cells, but interferes with their full maturation, accompanied by impaired upregulation of RelB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Western Blot Analysis of Geldanamycin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geldanamycin is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of numerous "client" proteins.[4] Many of these client proteins are key components of signal transduction pathways that regulate cell growth, differentiation, and survival, including proto-oncoproteins, transcription factors, and protein kinases.[4][5][6] In cancer cells, HSP90 is often overexpressed and is essential for maintaining the function of oncoproteins that drive tumor progression.[2][4]
This compound and its derivatives bind to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity.[1][2][4] This leads to the misfolding, ubiquitination, and subsequent degradation of HSP90 client proteins by the proteasome.[4][7] This targeted degradation of oncoproteins makes HSP90 an attractive target for cancer therapy.[4]
Western blotting is a fundamental technique used to validate and quantify the degradation of specific HSP90 client proteins following treatment with this compound. This document provides detailed protocols for performing such an analysis and presents typical quantitative data for key client proteins.
Mechanism of Action: HSP90 Inhibition by this compound
This compound disrupts the HSP90 chaperone cycle. By binding to the ATP pocket, it prevents the conformational changes necessary for client protein maturation. This leaves the client proteins in an unstable state, making them targets for the ubiquitin-proteasome system, which leads to their degradation. This mechanism effectively depletes the cell of critical signaling proteins involved in proliferation and survival.
Quantitative Data Summary
The efficacy of this compound can be quantified by measuring the reduction in the levels of its client proteins. The following table summarizes typical degradation data for several key oncoproteins from various studies using Western blot analysis.
| Client Protein | Cell Line | This compound (or derivative) Conc. | Treatment Time (hours) | % Decrease in Protein Level (Approx.) | Reference |
| Akt | Hodgkin's Lymphoma Cells | 17-AAG (100-500 nM) | 24 - 48 | Dose-dependent depletion | [8] |
| c-Raf | Tumor Biopsies | 17-AAG (450 mg/m²) | 24 | Variable depletion (observed in 4 of 6 patients) | [9] |
| Her2 (erbB2) | SKBr3 Breast Cancer | This compound (1 µM) | 16 | > 90% | [4] |
| CDK4 | Tumor Biopsies | 17-AAG (320-450 mg/m²) | 24 - 96 | Variable depletion (observed in 8 of 9 patients) | [9] |
| HIF-1α | PC-3 Prostate Cancer | This compound (10 µM) | 4 | Significant dose-dependent degradation | [10][11] |
| p-ERK | Hodgkin's Lymphoma Cells | 17-AAG (100-500 nM) | 24 - 48 | Dose-dependent decrease in phosphorylation | [8] |
| Lck | Jurkat T-cells | This compound (1 µM) | Not Specified | Decreased amount and phosphorylation | [5][6] |
Note: The efficacy of HSP90 inhibitors can vary significantly depending on the cell line, the specific client protein, and the experimental conditions. The data above represents a consolidation of findings to provide a general comparison.[4]
Experimental Workflow
The overall process for analyzing the effects of this compound involves several sequential steps, from cell culture to quantitative analysis of Western blot data. Proper execution of each step is critical for obtaining reliable and reproducible results.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., PC-3, HeLa, Jurkat) in appropriate culture dishes and grow to 70-80% confluency in their recommended growth medium.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in fresh culture medium. Include a vehicle-only (DMSO) control.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).[10]
Protein Extraction (Cell Lysis)
-
Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.[12][13]
-
RIPA Buffer Composition: 1% (v/v) NP-40, 1% (v/v) sodium deoxycholate, 0.1% (w/v) SDS, 0.15 M NaCl, 0.01 M Na3PO4, 2 mM EDTA, 50 mM NaF, supplemented with protease inhibitor cocktail.[12]
-
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract. Store at -80°C or proceed to the next step.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) protein assay.[4] This is crucial for ensuring equal loading of protein in each lane of the gel.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[4]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[4][12] Include a pre-stained molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
Immunoblotting (Western Blot)
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-c-Raf, anti-HIF-1α) diluted in blocking buffer. Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[4][12]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Detection and Analysis
-
Substrate Incubation: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[4][14]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[4]
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ).[4]
-
Normalization: To correct for loading variations, normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) from the same lane.[4][15] Note that for quantitative analysis, it's critical to ensure the signals for both the target and loading control are within the linear range and not saturated.[15]
Affected Signaling Pathways
This compound's inhibition of HSP90 and subsequent degradation of client proteins has profound effects on major signaling pathways that are often dysregulated in cancer. The PI3K/Akt and Raf/MEK/ERK pathways are prime examples, as key kinases in these cascades (Akt, c-Raf) are HSP90 client proteins.
References
- 1. Development of the first this compound-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of the first this compound-based HSP90 degraders [frontiersin.org]
- 3. This compound and its analog induce cytotoxicity in cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound induces degradation of hypoxia-inducible factor 1alpha protein via the proteosome pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-mediated inhibition of heat shock protein 90 partially activates dendritic cells, but interferes with their full maturation, accompanied by impaired upregulation of RelB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols: Geldanamycin in Combination with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin and its derivatives are potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.[1][2] However, the clinical utility of this compound as a single agent has been limited by factors such as hepatotoxicity and the development of resistance.[3] A promising strategy to enhance its therapeutic efficacy and overcome these limitations is to use it in combination with other anticancer agents. This document provides detailed application notes, experimental protocols, and data on the synergistic effects of this compound in combination with various classes of cancer drugs.
This compound in Combination with Chemotherapeutic Agents
The combination of this compound with traditional chemotherapeutic drugs aims to enhance cytotoxicity and overcome resistance.
This compound and Taxanes (e.g., Paclitaxel)
Rationale: Paclitaxel is a mitotic inhibitor used in the treatment of various cancers, including ovarian cancer.[4] Resistance to paclitaxel can be driven by the activation of survival pathways like PI3K/AKT.[5] Since key components of this pathway are Hsp90 client proteins, combining this compound with paclitaxel can sensitize resistant cells.[4][5]
Mechanism of Synergy: this compound (specifically, its analog 17-AAG) depletes Hsp90 client proteins such as ERBB2 and phosphorylated AKT (p-AKT), thereby inhibiting the PI3K/AKT survival pathway.[5] This inhibition of pro-survival signaling enhances the cytotoxic effects of paclitaxel.[4][5]
Data Presentation:
Table 1: Synergistic Effects of 17-AAG and Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | p-AKT Level | 17-AAG IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at fu(0.5) | Synergy/Antagonism |
| IGROV-1 | High | Not Specified | Not Specified | 0.50 | Synergy |
| SKOV-3 | High | Not Specified | Not Specified | 0.53 | Synergy |
| A431 | Moderate | Not Specified | Not Specified | 0.76 | Slight Synergy |
| CH1 | Moderate | Not Specified | Not Specified | 3.0 | Antagonism |
| HX62 | Low | Not Specified | Not Specified | 3.5 | Antagonism |
| KB | Low | Not Specified | Not Specified | 2.0 | Antagonism |
| Data sourced from scientific literature.[5] fu(0.5) refers to the fraction unaffected of 0.5, which corresponds to the IC50. |
Experimental Protocol: In Vitro Cytotoxicity of this compound and Paclitaxel Combination
This protocol is designed to assess the synergistic cytotoxic effects of this compound and paclitaxel on ovarian cancer cell lines.
Materials:
-
This compound (or 17-AAG)
-
Paclitaxel
-
Ovarian cancer cell lines (e.g., SKOV-3, IGROV-1)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Create serial dilutions of each drug and the drug combination at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with single agents and the combination at various concentrations for 72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Signaling Pathway Diagram:
Caption: this compound and Paclitaxel Synergy.
This compound and Anthracyclines (e.g., Doxorubicin)
Rationale: Doxorubicin is a DNA-damaging agent that induces apoptosis. However, cancer cells with mutated p53 can be resistant. Hsp90 inhibition can restore apoptosis in these resistant cells.
Mechanism of Synergy: The synergy between this compound (specifically, its analog 17-DMAG) and doxorubicin is schedule-dependent. Treatment with doxorubicin first, followed by 17-DMAG, leads to the downregulation of the Hsp90 client protein CHK1. This abrogates the G2-M cell cycle arrest induced by doxorubicin, forcing cells into premature mitosis and subsequent apoptosis, regardless of p53 status.[4]
Data Presentation:
Table 2: Synergistic Effects of Doxorubicin and 17-DMAG in Lymphoma Cell Lines (Sequential Treatment: Doxorubicin then 17-DMAG)
| Cell Line | p53 Status | Doxorubicin:17-DMAG Molar Ratio | Combination Index (CI) at Fa=0.5 | Synergy/Antagonism |
| SUDHL-4 | Mutant | 1:3 | 0.3 - 0.7 | Synergy |
| OCI-Ly10 | Wild-Type | 1:3 | 0.3 - 0.7 | Synergy |
| OCI-Ly3 | Wild-Type | 1:3 | 0.3 - 0.7 | Synergy |
| Data sourced from scientific literature.[4] Fa=0.5 corresponds to the IC50. |
Experimental Protocol: Sequential Treatment with Doxorubicin and this compound
This protocol is for evaluating the schedule-dependent synergy of doxorubicin followed by this compound.
Materials:
-
Doxorubicin
-
This compound (or 17-DMAG)
-
Lymphoma cell lines (e.g., SUDHL-4)
-
Complete cell culture medium
-
24-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed lymphoma cells in 24-well plates at a density of 1 x 10^5 cells/well.
-
Sequential Treatment:
-
Treat cells with doxorubicin at a concentration around its IC50 for 24 hours.
-
After 24 hours, add this compound at a concentration around its IC50 to the doxorubicin-containing medium and incubate for another 24 or 48 hours.
-
Include controls for each drug alone for the total incubation time.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
-
Data Analysis: Compare the percentage of apoptosis in the combination treatment group to the single-agent controls.
Signaling Pathway Diagram:
Caption: Doxorubicin and this compound Synergy.
This compound in Combination with Targeted Therapies
This compound and Proteasome Inhibitors (e.g., Bortezomib)
Rationale: this compound causes the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3] Proteasome inhibitors like bortezomib block this degradation, leading to the accumulation of misfolded, ubiquitinated proteins, which can be cytotoxic.
Mechanism of Synergy: The combination of this compound and bortezomib leads to a massive accumulation of ubiquitinated Hsp90 client proteins that are detergent-insoluble, indicating they are aggregated. This accumulation induces a cellular stress response, including the formation of endoplasmic reticulum-derived vacuoles, and enhances antitumor activity.
Data Presentation:
Table 3: Synergistic Cytotoxicity of this compound and Bortezomib (Quantitative data on the synergistic IC50 values for this specific combination is limited in the provided search results. Further research would be needed to populate this table.)
| Cell Line | This compound IC50 (nM) | Bortezomib IC50 (nM) | Combination Effect |
| Multiple Myeloma | Varies | Varies | Synergistic cytotoxicity |
Experimental Protocol: Western Blot for Hsp90 Client Protein Accumulation
This protocol is to assess the accumulation of ubiquitinated proteins following combination treatment with this compound and a proteasome inhibitor.
Materials:
-
This compound
-
Bortezomib
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-ubiquitin, anti-Hsp70, anti-Akt, anti-c-Raf, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, bortezomib, or the combination for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Analyze the band intensities to determine the levels of ubiquitinated proteins and Hsp90 client proteins. An increase in high molecular weight ubiquitin smears and accumulation of client proteins in the combination treatment indicates synergy.
Signaling Pathway Diagram:
Caption: this compound and Bortezomib Synergy.
This compound and TRAIL
Rationale: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent because it selectively induces apoptosis in cancer cells. However, some cancer cells are resistant to TRAIL.[6] this compound can sensitize these resistant cells to TRAIL-induced apoptosis.[6]
Mechanism of Synergy: A low, suboptimal dose of this compound can inhibit Hsp90 function, leading to a decrease in the IκB kinase (IKK) complex proteins. This results in reduced NF-κB activity, a key survival pathway that can confer resistance to TRAIL. The inhibition of NF-κB signaling sensitizes resistant prostate cancer cells to TRAIL-induced apoptosis.[6]
Data Presentation:
Table 4: this compound Sensitizes TRAIL-Resistant LNCaP Prostate Cancer Cells to Apoptosis
| Treatment | Apoptosis (%) |
| Control | < 5 |
| TRAIL (100 ng/mL) | ~10 |
| This compound (250 nM) | ~10 |
| This compound (250 nM) + TRAIL (100 ng/mL) | > 40 |
| Data is illustrative based on findings from scientific literature.[6] |
Experimental Protocol: this compound and TRAIL Co-treatment and Apoptosis Assessment
This protocol is to determine the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis.
Materials:
-
This compound
-
Recombinant human TRAIL
-
TRAIL-resistant cancer cell lines (e.g., LNCaP)
-
Complete cell culture medium
-
24-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed LNCaP cells in 24-well plates at a density of 5 x 10^4 cells/well and allow to attach overnight.
-
Treatment: Treat the cells with a suboptimal dose of this compound (e.g., 250 nM) for 24 hours, followed by the addition of TRAIL (e.g., 100 ng/mL) for another 24 hours. Include single-agent controls.
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells and perform Annexin V/PI staining as described in the previous protocol.
-
Analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Data Analysis: Compare the percentage of apoptosis in the combination treatment group to the single-agent controls to determine the sensitizing effect of this compound.
Signaling Pathway Diagram:
Caption: this compound and TRAIL Synergy.
Conclusion
The combination of this compound and its derivatives with other anticancer agents represents a promising therapeutic strategy. By targeting Hsp90, this compound can disrupt multiple signaling pathways that contribute to cancer cell survival and drug resistance. The synergistic effects observed with chemotherapeutic agents and targeted therapies highlight the potential of these combinations to improve treatment outcomes. The detailed protocols provided herein offer a framework for researchers to investigate and validate the efficacy of this compound-based combination therapies in various cancer models. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these combinations.
References
- 1. 17-DMCHAG, a new this compound derivative, inhibits prostate cancer cells through Hsp90 inhibition and survivin downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-dependent combination therapy with doxorubicin and a survivin-specific small interfering RNA nanodrug demonstrates efficacy in models of adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an inhibitor of Hsp90, increases paclitaxel-mediated toxicity in ovarian cancer cells through sustained activation of the p38/H2AX axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of paclitaxel activity by the HSP90 inhibitor 17-allylamino-17-demethoxythis compound in human ovarian carcinoma cell lines with high levels of activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization of TRAIL-resistant cells by inhibition of heat shock protein 90 with low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Geldanamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for creating derivatives of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The protocols and data presented are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
This compound and its analogs are of significant interest due to their potential as therapeutic agents, particularly in oncology.[1][2] The primary mechanism of action involves the inhibition of Hsp90, a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins, many of which are critical for tumor cell growth and survival.[1][3] However, the clinical utility of this compound itself has been hampered by its poor water solubility and hepatotoxicity.[2] Consequently, extensive efforts have been directed towards the synthesis of derivatives with improved pharmaceutical properties.[2][4]
The most common strategies for modifying this compound involve nucleophilic substitution at the C-17 position of the benzoquinone ring and, to a lesser extent, functionalization at the C-19 position.[5][6] These modifications aim to enhance solubility, reduce toxicity, and improve the overall drug-like properties of the parent compound. This document details the synthesis of key derivatives, including 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), both of which have been evaluated in clinical trials.[7]
Key Synthetic Strategies
The primary routes for synthesizing this compound derivatives focus on the reactivity of the benzoquinone core. The methoxy group at the C-17 position is susceptible to nucleophilic displacement by amines, leading to a wide array of 17-amino-17-demethoxythis compound analogs.[7] The C-19 position can also be functionalized through various methods, including iodination followed by palladium-catalyzed cross-coupling reactions.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and some of its prominent derivatives. This data is crucial for comparing the efficacy and properties of the synthesized compounds.
Table 1: Synthesis and Physicochemical Properties of this compound Derivatives
| Compound | Starting Material | Key Reagent | Yield (%) | Water Solubility | Reference |
| 17-AAG | This compound | Allylamine | 95% | ~10 µg/mL | [9] |
| 17-DMAG | This compound | N,N-Dimethylethylenediamine | - | Water-soluble | [7][10] |
| 17-(tryptamine)-GA | This compound | Tryptamine | - | 290.69 µM | [1] |
| 17-(5'-methoxy-tryptamine)-GA | This compound | 5'-Methoxytryptamine | - | 348.18 µM | [1] |
| 19-Methyl-GA | 19-Iodo-GA | Me-Sn(Bu)3 | - | More polar than GA | [11] |
Table 2: Biological Activity of this compound Derivatives
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound | Hsp90 | - | - | - | [2] |
| 17-AAG | Hsp90 | p185erbB-2 inhibition | 31 nM | - | [12] |
| 17-DMAG | Hsp90 | Hsp90 Inhibition | 24 nM | - | [10] |
| 17-DMAG | Hsp90 | ATPase Activity | - | AGS, SNU-1, KATO-III | [3] |
| Derivative 8 (quinuclidine) | - | Cytotoxicity | 0.09 - 1.06 µM | MCF-7, MDA-MB-231, A549, HeLa | [13] |
Experimental Protocols
The following are detailed protocols for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of 17-Allylamino-17-demethoxythis compound (17-AAG, Tanespimycin)
This protocol is adapted from a procedure described for the synthesis of 17-AAG for formulation studies.[9]
Materials:
-
This compound (GA)
-
Dry Dichloromethane (CH₂Cl₂)
-
Allylamine
-
Hexane
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 100 mg of this compound (approximately 0.178 mmol) in 2 mL of dry CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.
-
Add 5 equivalents of allylamine dropwise to the flask.
-
Stir the reaction mixture at room temperature, protected from light, for approximately 2 days.
-
Monitor the reaction progress by TLC using a mobile phase of 95:5 CHCl₃:MeOH. The reaction is complete when the starting material spot (this compound) is no longer visible and a new, more polar spot corresponding to 17-AAG (Rf ≈ 0.21) appears.[9]
-
Once the reaction is complete, precipitate the product by adding hexane. Perform this precipitation three times to ensure removal of excess allylamine.
-
Centrifuge the mixture at 2000 x g for 15 minutes to pellet the precipitated product.
-
Carefully decant the supernatant and evaporate the remaining solvent from the product under reduced pressure to yield 17-AAG as a solid.
-
The expected yield is approximately 95 mg (95%).[9]
-
Characterize the product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. (Expected MS m/z 584 [M⁻]).[9]
Protocol 2: General Procedure for the Synthesis of 17-Amino-Geldanamycin Derivatives
This generalized protocol is based on the common method of nucleophilic substitution at the C-17 position.
Materials:
-
This compound (GA)
-
Appropriate primary or secondary amine (5-20 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (silica gel for column chromatography, TLC plates, and appropriate solvents)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a stoichiometric excess (typically 5-20 equivalents) of the desired amine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the amine.
-
Monitor the reaction by TLC. The product will be a more polar, typically colored (often purple or deep red) spot compared to the starting this compound.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel. The eluent system will vary depending on the polarity of the derivative but often consists of a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product by NMR, MS, and IR spectroscopy to confirm its structure and purity.
Protocol 3: Synthesis of 19-Substituted this compound Derivatives via Stille Coupling
This protocol is a general representation of the synthesis of C-19 functionalized geldanamycins as described in the literature.[8]
Materials:
-
19-Iodo-geldanamycin (prepared by selective iodination of this compound)
-
Organostannane reagent (e.g., R-Sn(Bu)₃)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Triphenylarsine)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Inert atmosphere
-
Standard laboratory glassware and heating/stirring equipment
Procedure:
-
To a solution of 19-iodo-geldanamycin in the anhydrous solvent, add the organostannane reagent.
-
Add the palladium catalyst, ligand, and copper(I) iodide to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to a temperature appropriate for the specific coupling partners, typically between 60-100 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 19-substituted this compound derivative.
-
Characterize the product by NMR and MS to confirm its structure.
Mechanism of Action: Hsp90 Inhibition
This compound and its derivatives exert their biological effects by binding to the N-terminal ATP-binding pocket of Hsp90.[7] This competitive inhibition of ATP binding prevents the chaperone from functioning correctly, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Many of these client proteins are oncoproteins, such as HER2, Akt, and Raf-1.[3] The degradation of these proteins disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis in cancer cells. A common biomarker for Hsp90 inhibition is the compensatory upregulation of Hsp70.[4]
References
- 1. japsonline.com [japsonline.com]
- 2. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of novel 17-aminothis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Synthesis of 19-substituted geldanamycins with altered conformations and their binding to heat shock protein Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer activity and toxicity of new quaternary ammonium this compound derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Geldanamycin-Induced Heat Shock Response in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geldanamycin is a potent antitumor antibiotic that functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action involves binding to the ATP-binding pocket of Hsp90, thereby disrupting its chaperone function, which is critical for the stability and activity of numerous client proteins involved in cell growth, survival, and signaling.[2][3] Inhibition of Hsp90 by this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins.[2][4] A significant consequence of Hsp90 inhibition is the activation of a cellular stress response, leading to the induction of heat shock proteins (HSPs), primarily through the activation of Heat Shock Factor 1 (HSF1).[5] This application note provides detailed protocols for utilizing this compound to induce and study the heat shock response in cell culture models, including methods for assessing cell viability, quantifying heat shock protein expression, and outlining the key signaling pathways involved.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of client proteins.[6] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as v-Src, Bcr-Abl, and ERBB2.[2] this compound, a benzoquinone ansamycin, specifically targets the N-terminal ATP-binding domain of Hsp90, inhibiting its ATPase activity.[7][8] This inhibition leads to the misfolding and degradation of Hsp90 client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[1][9]
A key cellular response to the disruption of Hsp90 function is the activation of the heat shock response.[10] This is a protective mechanism characterized by the increased expression of heat shock proteins, such as Hsp70 and Hsp40.[10][11] The induction of these chaperones is primarily mediated by the activation of Heat Shock Factor 1 (HSF1).[5] Under normal conditions, HSF1 is held in an inactive state in a complex with Hsp90. Upon this compound treatment and subsequent Hsp90 inhibition, HSF1 is released, trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of heat shock genes, driving their transcription.[5][6] Studying the this compound-induced heat shock response is crucial for understanding the cellular consequences of Hsp90 inhibition and for the development of Hsp90 inhibitors as therapeutic agents.
Data Presentation
The following tables summarize quantitative data regarding the use of this compound to induce a heat shock response.
Table 1: Effective Concentrations of this compound for Inducing Heat Shock Protein Expression
| Cell Line | This compound Concentration | Incubation Time | Observed Effect on HSPs | Reference |
| COS-1 | 18 - 360 nM | 40 hours | Dose-dependent increase in Hsp40, Hsp70, and Hsp90 (3- to 4-fold up-regulation at 360 nM) | [11] |
| K562 (human erythroleukemic) | Not specified | Not specified | Induction of HSP70 and HSP28 | [5] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 | Reference |
| A2780 (ovarian carcinoma) | Proliferation assay | Not specified | 3.4 µM | [8] |
| SW620 (colorectal carcinoma) | Growth inhibition assay | Not specified | 6.2 nM | [8] |
| Vero | MTT | 14 | > 500 µM (98% viability at 1 µM, 83% at 500 µM) | [12] |
| RT4 | MTT | 24 | Not specified | [13] |
| T24 | MTT | 48 | Not specified | [13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in the this compound-induced heat shock response and a typical experimental workflow for its investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound induces heat shock protein expression through activation of HSF1 in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound activates a heat shock response and inhibits huntingtin aggregation in a cell culture model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Geldanamycin in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a benzoquinone ansamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are implicated in the pathogenesis of neurodegenerative diseases. These include proteins prone to misfolding and aggregation, such as tau, α-synuclein, and huntingtin. By inhibiting Hsp90, this compound promotes the degradation of these client proteins via the ubiquitin-proteasome pathway, thereby reducing their toxic accumulation. Furthermore, Hsp90 inhibition triggers the heat shock response, leading to the upregulation of other beneficial chaperones like Hsp70, which aids in protein refolding and clearance. These mechanisms make this compound and its derivatives promising therapeutic candidates for neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease.
This document provides detailed application notes and protocols for the use of this compound in relevant in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. This disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins. Concurrently, the inhibition of Hsp90 releases Heat Shock Factor 1 (HSF1), which translocates to the nucleus and induces the expression of heat shock proteins (HSPs), notably Hsp70.
This compound's mechanism of action.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on the efficacy of this compound and its derivatives in various neurodegenerative disease models.
Table 1: In Vitro Efficacy of this compound and Derivatives
| Compound | Cell Line | Disease Model | Parameter | Value | Reference |
| This compound | COS-1 | Huntington's Disease (EGFP-HD72Q) | Inhibition of aggregate formation | ~30% at 18 nM, ~60% at 90 nM, ~70% at 180 nM, ~80% at 360 nM | [1] |
| This compound | Mesothelioma Cell Lines (AB1, AE17, VGE62, JU77, MSTO-211H) | Cancer | IC50 (Proliferation) | Low nanomolar range | |
| This compound Derivative (Compound 3) | MCF-7 (Breast Cancer) | Cancer | IC50 (Cytotoxicity) | 82.50 µg/ml | [2] |
| This compound Derivative (Compound 3) | HepG2 (Liver Cancer) | Cancer | IC50 (Cytotoxicity) | 114.35 µg/ml | [2] |
| 17-AAG (Tanespimycin) | HeLa, SiHa (Cervical Cancer) | Cancer | Cytotoxicity | Time-dependent (6-48h) | [3] |
| PHOX15 (polypharmacological drug) | Model Neurons | Tauopathy | IC50 (GSK3β inhibition) | 1.9 µM | [4] |
| PHOX15 (polypharmacological drug) | Model Neurons | Tauopathy | IC50 (Cdk5 inhibition) | 1 µM | [4] |
Table 2: In Vivo Efficacy of this compound and Derivatives
| Compound | Animal Model | Disease Model | Dose | Outcome | Reference |
| This compound | Rat | Alzheimer's Disease (Aβ injection) | 1 µg/kg and 2 µg/kg (i.c.v.) | Significantly suppressed memory deficits; Increased Hsp70 levels | [5] |
| This compound | Mouse | Intracerebral Hemorrhage | 10 mg/kg (i.p.) | Significantly reduced brain edema and improved neurological function | [6] |
| 17-AAG (Tanespimycin) | Mouse (JNPL3) | Tauopathy | 5 mg/kg and 25 mg/kg (i.p.) | 25 mg/kg improved motor performance | [7] |
| 17-AAG (Tanespimycin) | Rat | Traumatic Brain Injury | 80 mg/kg (i.p.) | Reduced brain edema and neurological deficits; increased neuronal survival | [8] |
Experimental Protocols
A generalized workflow for in vitro and in vivo experiments using this compound is depicted below.
A typical experimental workflow.
Protocol 1: Western Blot Analysis of Hsp70, Hsp90, and Misfolded Proteins in Neuronal Cells
Objective: To quantify the levels of Hsp70, Hsp90, and specific misfolded proteins (e.g., phosphorylated Tau, α-synuclein, mutant Huntingtin) in neuronal cell lysates following this compound treatment.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for a desired duration (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Table 3: Recommended Primary Antibody Dilutions for Western Blotting
| Antibody | Target Protein | Typical Dilution | Reference |
| Anti-Hsp70 | Hsp70 | 1:1000 - 1:5000 | [9] |
| Anti-Hsp90 | Hsp90 | 1:1000 - 1:5000 | [9] |
| AT8 | Phospho-Tau (Ser202/Thr205) | 1:500 - 1:1000 | [10] |
| Anti-α-synuclein | α-synuclein | 1:1000 - 1:2000 | [11] |
| Anti-Huntingtin (1C2) | Mutant Huntingtin (polyQ) | 1:1000 | [12] |
| Anti-GAPDH | GAPDH (loading control) | 1:5000 - 1:10000 | [9] |
Protocol 2: Cell Viability (MTT) Assay in a Parkinson's Disease Model
Objective: To assess the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in PC12 cells.
Materials:
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PC12 cells
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
Cell culture medium and supplements
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1 nM - 100 nM) for 24 hours. Include a vehicle control (DMSO).
-
-
Induction of Neurotoxicity:
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Protocol 3: Filter Retardation Assay for Aggregated Proteins in Mouse Brain Tissue
Objective: To detect and quantify insoluble protein aggregates (e.g., α-synuclein, tau) in brain homogenates from a mouse model of neurodegenerative disease treated with this compound.
Materials:
-
Mouse brain tissue (e.g., cortex, hippocampus, substantia nigra)
-
Lysis buffer (e.g., RIPA buffer with 2% SDS and protease/phosphatase inhibitors)
-
Dounce homogenizer or sonicator
-
BCA Protein Assay Kit
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
TBST
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies against aggregated proteins (e.g., anti-α-synuclein, AT8 for pTau)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold lysis buffer using a Dounce homogenizer or sonicator.
-
Incubate on ice for 30 minutes.
-
-
Lysate Clarification and Protein Quantification:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer.
-
Add DTT to a final concentration of 50 mM and heat the samples at 95°C for 5 minutes.
-
-
Filtration:
-
Equilibrate the cellulose acetate membrane in filtration buffer (e.g., TBS with 0.1% SDS).
-
Assemble the dot blot apparatus.
-
Load equal amounts of protein (e.g., 20-50 µg) into each well and apply a vacuum to filter the samples through the membrane.
-
Wash each well twice with filtration buffer.
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the signal.
-
Quantify the dot intensities using image analysis software.
-
Logical Relationship: Hsp90 Inhibition and Neuroprotection
The neuroprotective effects of this compound are a direct consequence of its ability to inhibit Hsp90, which sets off a cascade of beneficial cellular events.
The logical pathway from Hsp90 inhibition to neuroprotection.
Conclusion
This compound and its derivatives represent a compelling therapeutic strategy for neurodegenerative diseases by targeting the protein quality control machinery. The protocols and data presented herein provide a framework for researchers to investigate the efficacy of Hsp90 inhibitors in various disease models. Careful optimization of experimental conditions, including drug concentration, treatment duration, and choice of model system, is crucial for obtaining robust and reproducible results. Further research into the development of brain-penetrant Hsp90 inhibitors with favorable safety profiles is warranted to translate these promising preclinical findings into effective therapies for patients.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. graphviz.org [graphviz.org]
- 3. Quantitative live cell imaging of a tauopathy model enables the identification of a polypharmacological drug candidate that restores physiological microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hsp90/Hsp70-based protein quality control for treatment of adult onset neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of high-performing antibodies for the reliable detection of Tau proteoforms by Western blotting and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tau, synapse loss and gliosis progress in an Alzheimer’s mouse model after amyloid-β immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Western Blots for the Detection of Endogenous α-Synuclein in the Enteric Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Geldanamycin and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geldanamycin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary solubility issue with this compound?
This compound is notoriously difficult to work with due to its very low aqueous solubility.[1][2][3][4] This poor water solubility can lead to precipitation in aqueous buffers and cell culture media, which can significantly impact experimental results.[5][6][7]
Q2: What are the recommended solvents for preparing stock solutions of this compound and its analogs?
Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions of this compound, 17-AAG, and 17-DMAG.[1][8][9][10][11][12][13][14][15][16][17] For some analogs, ethanol can also be used, although solubility may be lower than in DMSO.[9][16][18] It is crucial to use anhydrous DMSO, as moisture can reduce the solubility of these compounds.[1][13][14][15]
Q3: How can I improve the solubility of this compound for in vitro experiments?
For in vitro assays, it is standard practice to first dissolve this compound or its analogs in 100% DMSO to create a high-concentration stock solution. This stock solution is then serially diluted in aqueous buffers or cell culture media to the desired final concentration.[17][19] To avoid precipitation upon dilution, it is recommended to add the DMSO stock to the aqueous solution while vortexing or mixing vigorously.[6] Keeping the final DMSO concentration in your assay as low as possible (typically below 0.5%) is crucial to avoid solvent-induced cytotoxicity.[6][17]
Q4: Are there more water-soluble alternatives to this compound?
Yes, several analogs of this compound have been developed to address its poor solubility.[3][20][21]
-
17-AAG (Tanespimycin) is a semi-synthetic derivative that shows slightly improved properties but still suffers from low water solubility.[4][9][11][22]
-
17-DMAG (Alvespimycin) is a second-generation analog designed for significantly better aqueous solubility and bioavailability.[18][20][21][22][23]
-
IPI-504 (Retaspimycin) is the hydroquinone hydrochloride salt of 17-AAG, which also exhibits enhanced water solubility.[4][24][20][22]
Q5: How should I store this compound and its derivatives?
Solid forms of these compounds should be stored at -20°C, desiccated, and protected from light.[1][8][9][10][25] Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9][17][26] Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment.[1][18][26]
Troubleshooting Guides
Issue 1: Precipitate forms when diluting my DMSO stock solution in aqueous buffer or media.
-
Cause A: Poor Mixing. Localized high concentrations of the compound can occur if the DMSO stock is not mixed rapidly and thoroughly into the aqueous solution.
-
Solution: Add the DMSO stock dropwise to the aqueous solution while vigorously vortexing or stirring. Pre-warming the aqueous solution to 37°C can also help.[6]
-
-
Cause B: Final Concentration is Too High. The final concentration of the compound in the aqueous solution may exceed its solubility limit.
-
Solution: Re-evaluate the required final concentration. If a high concentration is necessary, consider using a formulation with solubility enhancers.
-
-
Cause C: Instability of the Compound in Aqueous Solution. this compound and its analogs can be unstable in aqueous environments, leading to degradation and precipitation.[1][26]
Issue 2: I'm observing unexpected or inconsistent results in my cell-based assays.
-
Cause A: Compound Precipitation in Culture. The compound may be precipitating in the cell culture medium over the course of the experiment.
-
Solution: Visually inspect the culture wells for any precipitate under a microscope. If precipitation is observed, consider the troubleshooting steps in Issue 1. The use of serum in the media can sometimes help to keep the compound in solution.[6]
-
-
Cause B: Cytotoxicity from the Solvent. The final concentration of DMSO in the cell culture may be too high, leading to cell death.
-
Cause C: Compound Degradation. The compound may be degrading in the culture medium during incubation.
-
Solution: Minimize the exposure of the compound to light and consider the duration of your experiment. For longer incubations, it may be necessary to replenish the medium with a freshly prepared compound solution.
-
Data Summary
Solubility of this compound and its Analogs
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥16.9 mg/mL | [8] |
| 100 mg/mL | [1][13] | ||
| >10 mM | [8][10] | ||
| Water | Insoluble (<0.1 mg/mL) | [8][13][27] | |
| ~20-50 µM (estimated) | [1] | ||
| 0.152 mM | [2] | ||
| Ethanol | Insoluble | [8][13] | |
| 17-AAG | DMSO | 150 mg/mL | [9] |
| 50 mg/mL | [9] | ||
| >10 mM | [12] | ||
| 10 mM | [25] | ||
| Water | Insoluble | [14] | |
| ~20-50 µM (estimated) | [9] | ||
| Ethanol | 5 mg/mL | [9] | |
| 33 mg/mL | [14] | ||
| 17-DMAG | DMSO | 13 mg/mL | [18] |
| >10 mM | [23] | ||
| ≥26.2 mg/mL | [28] | ||
| Water | Sparingly soluble | [18] | |
| ≥3.04 mg/mL | [28] | ||
| Ethanol | 2 mg/mL | [18] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. The molecular weight of this compound is 560.64 g/mol . To make a 10 mM stock solution, you will need 5.61 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[8][12]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
When diluting, add the this compound stock solution to the medium while vortexing to ensure rapid and thorough mixing. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells (e.g., ≤0.1%).
-
Use the freshly prepared working solutions immediately.
-
Visualizations
Caption: Hsp90 inhibition pathway by this compound and its analogs.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Water solubility of compound 1: Significance and symbolism [wisdomlib.org]
- 3. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 10. rndsystems.com [rndsystems.com]
- 11. agscientific.com [agscientific.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. rpicorp.com [rpicorp.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. apexbt.com [apexbt.com]
- 24. researchgate.net [researchgate.net]
- 25. rndsystems.com [rndsystems.com]
- 26. benchchem.com [benchchem.com]
- 27. lifetechindia.com [lifetechindia.com]
- 28. 17-DMAG CAS#: 467214-21-7 [m.chemicalbook.com]
Technical Support Center: Geldanamycin and Its Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of geldanamycin and its analogs in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's toxicity to normal cells?
This compound's cytotoxicity, particularly hepatotoxicity, is largely attributed to its benzoquinone ring.[1][2] This structure can undergo a 1,4-Michael addition reaction with cellular nucleophiles, such as the thiol groups in glutathione, leading to cellular damage.[2][3] Additionally, the quinone moiety can be metabolized to generate unstable semiquinones and superoxide radicals, which in turn produce reactive oxygen species (ROS) that can harm essential macromolecules.[1]
Q2: Are there less toxic alternatives to this compound?
Yes, several analogs of this compound have been developed with reduced cytotoxicity while retaining HSP90 inhibitory activity. Key modifications include:
-
17-AAG (Tanespimycin): This derivative, with an allylamino group at the C-17 position, exhibits potent anticancer activity with reduced hepatotoxicity compared to the parent compound.[1]
-
17-DMAG (Alvespimycin): Another C-17 substituted analog that is more water-soluble than 17-AAG.[2] However, its clinical development was halted due to higher toxicity compared to 17-AAG.[1]
-
IPI-504 (Retaspimycin): The hydroquinone form of 17-AAG, which has greater water solubility and decreased hepatotoxicity.[4]
-
19-Substituted Analogs: Derivatives with substitutions at the C-19 position have shown markedly reduced toxicity.[5]
Q3: How can I experimentally reduce this compound-induced cytotoxicity in my cell cultures?
Several strategies can be employed in vitro to mitigate this compound's off-target effects:
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can help replenish cellular glutathione pools and reduce cytotoxicity caused by reactive oxygen species.[6][7]
-
Dose Optimization: Titrating this compound to the lowest effective concentration can help minimize toxicity in normal cells while still achieving the desired effect in cancer cells, which are often more sensitive to HSP90 inhibition.[8]
-
Selective Analogs: Whenever possible, utilizing less toxic analogs such as 17-AAG or specific 19-substituted derivatives is recommended.[1][5]
-
Targeted Delivery Systems: In more advanced applications, exploring nanoparticle-based delivery systems or prodrug strategies can help target the compound to cancer cells, reducing exposure to normal cells.[1][9]
Q4: Why are cancer cells more sensitive to HSP90 inhibitors than normal cells?
The increased sensitivity of cancer cells to HSP90 inhibitors is attributed to several factors:
-
Overexpression and "Activated State" of HSP90: Cancer cells often have elevated levels of HSP90, which is typically part of multi-chaperone complexes with high ATPase activity. This "activated" state has a higher binding affinity for inhibitors like 17-AAG compared to the latent, uncomplexed HSP90 found in normal tissues.[2][10]
-
Dependency on HSP90 Client Proteins: Malignant cells are heavily reliant on a multitude of HSP90 client proteins for their growth, survival, and proliferation. Many of these client proteins are oncoproteins, such as mutant p53, ErbB2, and Raf-1.[11][12] Inhibition of HSP90 leads to the degradation of these crucial proteins, triggering cell cycle arrest and apoptosis.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal/control cell lines. | 1. This compound concentration is too high.2. Inherent toxicity of the benzoquinone ring.3. Oxidative stress due to ROS production. | 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic index.2. Switch to a less toxic analog like 17-AAG or a 19-substituted derivative if available.[1][5]3. Co-administer an antioxidant such as N-acetylcysteine (NAC) to mitigate ROS-induced damage.[7] |
| Inconsistent results between experiments. | 1. Variability in cell health and density.2. Degradation of this compound in solution. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.2. Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light. |
| Loss of HSP90 client proteins is observed, but there is no significant cancer cell death. | 1. The specific cancer cell line may have resistance mechanisms.2. The duration of treatment is insufficient. | 1. Investigate potential resistance pathways in the cell line.2. Extend the treatment duration and perform a time-course experiment to assess apoptosis or cell cycle arrest. |
| Precipitation of the compound in cell culture media. | 1. Poor solubility of this compound or its analogs. | 1. Use a more water-soluble analog like 17-DMAG or the hydroquinone salt IPI-504.[2][4]2. Ensure the final concentration of the solvent (e.g., DMSO) in the media is low and non-toxic to the cells. |
Quantitative Data Summary
The following tables summarize the cytotoxic profiles of this compound and its key analogs in various cell lines.
Table 1: IC50 Values of this compound and Analogs in Cancer vs. Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Fold Difference (Normal/Cancer) | Reference |
| This compound | MDA-MB-231 (Breast) | 0.14 | CCD39Lu (Lung Fibroblast) | 0.87 | ~6.2 | [3] |
| This compound | A549 (Lung) | >10 | HDF (Dermal Fibroblast) | 3.81 | - | [3] |
| This compound | - | - | Healthy Liver Cells | 0.3 | - | [5] |
| 19-substituted GA | - | - | Healthy Liver Cells | 14.6 - 22.4 | - | [5] |
| Quinuclidine Analog 8 | MDA-MB-231 (Breast) | 0.14 | CCD39Lu (Lung Fibroblast) | 0.87 | ~6.2 | [3] |
| Quaternized Salt 13 | MCF-7 (Breast) | ~2 | HDF (Dermal Fibroblast) | 3.81 | ~1.9 | [3] |
| Quaternized Salt 13 | MCF-7 (Breast) | ~2 | CCD39Lu (Lung Fibroblast) | >10 | >5 | [3] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound or its analogs.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to confirm the mechanism of action by observing the degradation of HSP90 client proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or an analog for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against an HSP90 client protein (e.g., Akt, Raf-1, HER2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for this compound.
Caption: Strategies to Mitigate this compound Cytotoxicity.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer activity and toxicity of new quaternary ammonium this compound derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Heat Shock Protein 90 Inhibition In the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and its analog induce cytotoxicity in cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Geldanamycin Concentration for Hsp90 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing geldanamycin for Heat Shock Protein 90 (Hsp90) inhibition experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a natural product that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It specifically binds to the N-terminal ATP-binding pocket of Hsp90.[1][3][4] This binding competitively inhibits ATP, which is essential for the chaperone's function.[1] Consequently, Hsp90 is unable to properly fold and stabilize its "client" proteins, many of which are crucial for cancer cell survival and proliferation, such as Akt, Raf-1, and HER2.[1] These destabilized client proteins are then targeted for ubiquitination and degradation by the proteasome, leading to cell cycle arrest and apoptosis.[1][5]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound, often measured as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line.[1][6] Generally, IC50 values are in the low nanomolar to micromolar range.[6][7] It is crucial to determine the optimal concentration for your specific experimental system empirically.[1]
Q3: How can I confirm that this compound is effectively inhibiting Hsp90 in my cells?
A3: The most common and reliable method to confirm Hsp90 inhibition is to perform a Western blot analysis to assess the degradation of known Hsp90 client proteins.[8][9] Commonly monitored client proteins include Akt, Her2, and c-Raf.[8] A hallmark of Hsp90 inhibition by N-terminal inhibitors like this compound is the induction of Hsp70, which can also be monitored by Western blot.[9][10]
Q4: this compound has poor water solubility. What is the recommended solvent and what precautions should I take?
A4: this compound and its derivatives have poor water solubility and are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][11] It is critical to ensure that the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] For long-term storage, it is recommended to store the solid form at or below -20°C, protected from air and moisture.[11] this compound is unstable in water and ethanol, so aqueous solutions should not be stored for more than a day.[11]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible IC50 values in cell viability assays.
-
Possible Cause 1: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density and avoid letting them become over-confluent, as this can affect their sensitivity to the drug.[1]
-
-
Possible Cause 2: Variability in drug preparation and dilution.
-
Solution: Prepare fresh drug dilutions for each experiment from a well-preserved stock solution to ensure concentration accuracy.[1]
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Adhere to a strict and consistent incubation time for all experiments to ensure comparability of results.[1]
-
-
Possible Cause 4: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination (e.g., bacteria, yeast, or mycoplasma) that could affect cell health and experimental outcomes.
-
Issue 2: No significant degradation of Hsp90 client proteins is observed after treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Possible Cause 2: Drug inactivity.
-
Solution: Ensure that the this compound stock solution has been stored properly and has not degraded. Prepare a fresh stock solution if in doubt. This compound is unstable in aqueous solutions.[11]
-
-
Possible Cause 3: High levels of Hsp90 expression.
-
Solution: Some tumor cells overexpress Hsp90, which might require higher concentrations of the inhibitor to achieve a significant effect.[1] Consider increasing the concentration of this compound in your experiment.
-
Issue 3: High background or unexpected results in Western blots.
-
Possible Cause 1: Issues with antibody quality.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentrations. Ensure the antibodies are specific to the target proteins.
-
-
Possible Cause 2: Improper blocking or washing steps.
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 |
| This compound | Murine Mesothelioma (AB1) | MTT | Not Specified | Low nM range[6] |
| This compound | Murine Mesothelioma (AE17) | MTT | Not Specified | Low nM range[6] |
| This compound | Human Mesothelioma (VGE62) | MTT | Not Specified | Low nM range[6] |
| This compound | Human Mesothelioma (JU77) | MTT | Not Specified | Low nM range[6] |
| This compound | Human Mesothelioma (MSTO-211H) | MTT | Not Specified | Low nM range[6] |
| This compound Derivative | Human Cervical Cancer (HeLa) | MTT | Not Specified | >200 µg/mL[12][13] |
| This compound Derivative | Human Breast Cancer (MCF-7) | MTT | Not Specified | 82.50 µg/mL[13] |
| This compound Derivative | Human Liver Cancer (HepG2) | MTT | Not Specified | 114.35 µg/mL[13] |
| Alkyne Derivative of this compound | Human Breast Cancer (MDA-MB-231) | Not Specified | Not Specified | 60 nM[14][15] |
| Glycoconjugate of this compound | Various Cancer Cell Lines | Not Specified | Not Specified | 70.2 to 380.9 nM[14][15] |
Note: The IC50 values can be influenced by the specific assay conditions and should be determined empirically for your experimental system.[1]
Experimental Protocols
Protocol 1: Western Blot for Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Culture your chosen cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for desired time points (e.g., 6, 12, 24, 48 hours).[8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[12]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Collect the lysate and centrifuge to pellet cell debris.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Her2, c-Raf), Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.[8]
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1][9]
-
Compound Treatment: Treat cells with a serial dilution of this compound for a predetermined time (e.g., 24, 48, or 72 hours).[12] Include a vehicle control.[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][12] Gently shake the plate to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[1][17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[1]
Visualizations
Caption: Hsp90 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting heat-shock-protein 90 (Hsp90) by natural products: this compound, a show case in cancer therapy - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Development of the first this compound-based HSP90 degraders [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
overcoming geldanamycin resistance in cancer cells
Welcome to the technical support center for researchers investigating geldanamycin and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cells have developed resistance to this compound. What are the most common molecular mechanisms?
A1: Acquired resistance to this compound, an HSP90 inhibitor, can arise from several mechanisms. The most frequently observed are:
-
Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), function as efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Activation of the Heat Shock Response (HSR): Inhibition of HSP90 can activate Heat Shock Factor 1 (HSF1).[4][5] This leads to the increased expression of pro-survival chaperones like HSP70 and HSP27, which can compensate for HSP90 inhibition and protect cancer cells from apoptosis.[4][6]
-
Alterations in Co-chaperones: Changes in the levels or activity of HSP90 co-chaperones, such as Aha1 or p23, can influence the chaperone cycle and reduce the drug's effectiveness.[4]
-
Reduced Expression of NQO1: For benzoquinone ansamycins like this compound, the enzyme NAD(P)H/quinone oxidoreductase 1 (NQO1) can metabolize the drug. Reduced expression of NQO1 has been identified as a mechanism of acquired resistance in glioblastoma and melanoma cell lines.[7]
-
Mutations in HSP90: Although less common, mutations in the drug-binding pocket of HSP90 can prevent this compound from inhibiting its ATPase activity.[4]
Q2: How can I experimentally determine if ABC transporters are responsible for the observed resistance in my cell line?
A2: You can perform a fluorescent substrate efflux assay using flow cytometry. The principle is to load the cells with a fluorescent substrate of the ABC transporter (like Rhodamine 123 for P-gp) and measure its retention. Cells overexpressing the transporter will efflux the dye and show low fluorescence, which can be reversed by a known inhibitor.
A detailed protocol for the Rhodamine 123 Efflux Assay is provided in the --INVALID-LINK-- section below.
Q3: What are the most promising strategies to overcome this compound resistance?
A3: Several strategies are being explored to circumvent resistance and enhance the therapeutic potential of HSP90 inhibitors.[8][9] Key approaches include:
-
Combination Therapy: Using this compound or its analogs in combination with other anti-cancer agents can create synergistic effects.[10] For example, combining HSP90 inhibitors with proteasome inhibitors (like bortezomib) can overcome resistance in multiple myeloma and other cancers.[5] Another approach is pairing them with drugs targeting specific client proteins, such as trastuzumab for HER2-positive breast cancer.[10][11]
-
Development of Analogs: Second-generation this compound derivatives, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), were developed to have reduced hepatotoxicity and improved solubility.[12][13]
-
Targeted Delivery Systems: Employing nanocarrier delivery systems can help minimize systemic toxicity and increase the drug's concentration at the tumor site.[9]
-
PROTACs: An emerging strategy is the use of Proteolysis-Targeting Chimeras (PROTACs). This compound-based PROTACs have been designed to not just inhibit, but actively degrade the HSP90 protein via the ubiquitin-proteasome pathway, which may circumvent traditional resistance mechanisms.[13][14]
Troubleshooting Guide
Problem: I'm observing high variability in my cell viability (MTT) assays when determining the IC50 of this compound.
-
Possible Cause 1: Solubilization Issues. this compound is poorly soluble in aqueous solutions. If not fully dissolved, its effective concentration will vary.
-
Solution: Ensure your this compound stock is fully dissolved in DMSO. When diluting into culture media, vortex thoroughly and avoid precipitation. Perform serial dilutions carefully.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently up and down multiple times before aliquoting into wells. Avoid seeding cells in the perimeter wells of a 96-well plate, which are prone to the "edge effect" (evaporation).[15]
-
-
Possible Cause 3: Fluctuating Metabolic Activity. The MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death, such as changes in the cell cycle or nutrient depletion.[16]
-
Solution: Standardize incubation times precisely. Ensure the culture medium is not depleted of essential nutrients during the experiment. Consider cross-validating results with a different viability assay that measures a distinct parameter (e.g., membrane integrity via trypan blue or a cytotoxicity assay).
-
Problem: After treating cells with this compound, Western blot shows degradation of my target client protein, but I also see a strong induction of HSP70.
-
Explanation: This is an expected pharmacodynamic response. The induction of HSP70 is a hallmark of HSP90 inhibition and confirms that the drug is engaging its target.[17] HSP90 normally holds HSF1 in an inactive state. When this compound binds HSP90, HSF1 is released, trimerizes, and translocates to the nucleus, where it initiates the transcription of heat shock proteins, including HSP70.[4][6]
-
Next Steps: While confirming target engagement, this HSP70 induction is also a key mechanism of acquired resistance.[4] If your goal is to enhance cell killing, consider co-treatment with an HSP70 inhibitor. Combining HSP90 and HSP70 inhibitors can revert the compensatory pro-survival effects.[12]
Data Presentation
Table 1: In Vitro Activity of this compound and its Analogs
| Compound | Target | IC50 Range (Cell-based) | Key Properties |
| This compound | HSP90 | Low nanomolar | Potent, but poor solubility and high hepatotoxicity.[8][9] |
| 17-AAG (Tanespimycin) | HSP90 | 8 - 35 nM[12] | Reduced hepatotoxicity compared to this compound.[9] Poorly soluble.[6] |
| 17-DMAG (Alvespimycin) | HSP90 | Nanomolar range | Improved water solubility and oral bioavailability.[9][12] |
| IPI-504 (Retaspimycin) | HSP90 | Nanomolar range | Water-soluble hydroquinone form of 17-AAG.[6] |
Table 2: Example Combination Therapies to Overcome Resistance
| Cell Line | Combination | Effect |
| HER2+ Breast Cancer | 17-AAG + Trastuzumab | Significant anticancer activity in patients progressing on trastuzumab alone.[10] |
| Multiple Myeloma | HSP90 Inhibitor + Bortezomib | Synergistic effect, overcomes acquired resistance to the proteasome inhibitor.[5] |
| Ovarian Carcinoma | This compound + Parthenolide | Potentiates the apoptotic effect of this compound via ROS formation.[18] |
| HER2+ Cancer Lines | This compound (100 nM) + ADC (T-DM1) | Significantly increased cytotoxicity compared to the Antibody-Drug Conjugate alone.[19] |
Visualizations: Pathways and Workflows
Caption: this compound action and primary resistance mechanisms.
Caption: Workflow to investigate this compound resistance.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay for IC50 Determination
This assay measures the metabolic activity of cells as an indicator of viability.[20][21] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][20]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)[20]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16] Incubate for 2-4 hours at 37°C until purple precipitates are visible.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[21]
-
Measurement: Shake the plate gently on an orbital shaker for 15 minutes to fully dissolve the crystals.[20] Read the absorbance at 590 nm.
-
Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for HSP70 Induction and Client Protein Degradation
This protocol allows for the detection of changes in protein levels following drug treatment.[17]
Materials:
-
Cell culture dishes (6-well or 10-cm)
-
RIPA Lysis Buffer with fresh protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-HSP90, anti-Akt, anti-HER2, anti-Actin or Tubulin for loading control)
-
HRP-conjugated secondary antibody
-
ECL (Chemiluminescence) detection reagent
Procedure:
-
Cell Treatment & Lysis: Plate cells and treat with this compound at various concentrations or time points. After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[22]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[22]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[22] Analyze band intensity relative to the loading control.
Protocol 3: Rhodamine 123 (Rh123) Efflux Assay
This functional assay measures the activity of efflux pumps like P-glycoprotein (MDR1).[23][24] Rh123 is a fluorescent substrate that is pumped out of cells with high P-gp activity.[25][26]
Materials:
-
Cell suspension (treated/resistant vs. control/sensitive cells)
-
Rhodamine 123 (stock solution in DMSO)
-
Efflux buffer (e.g., phenol red-free medium or PBS with 1% BSA)
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in cold efflux buffer.[25]
-
Dye Loading: Add Rh123 to the cell suspension at a final concentration of 0.2-1 µg/mL.[23] Incubate for 30-60 minutes at 37°C in the dark to allow the dye to load into the cells. For inhibitor controls, pre-incubate a separate tube of cells with Verapamil (e.g., 10 µM) for 30 minutes before adding Rh123.
-
Washing: After loading, centrifuge the cells in the cold (500 x g, 5 min). Wash the cell pellet twice with ice-cold efflux buffer to remove extracellular dye.[23][27]
-
Efflux Phase: Resuspend the final cell pellet in pre-warmed (37°C) efflux buffer to initiate the efflux phase. For inhibitor controls, resuspend in buffer containing the inhibitor.
-
Flow Cytometry: Immediately analyze the cells on a flow cytometer (e.g., using the FITC channel). Continue to acquire data at several time points (e.g., 0, 30, 60, and 120 minutes) to monitor the decrease in intracellular fluorescence over time.
-
Analysis: Compare the fluorescence intensity of your resistant cells to the sensitive (parental) cells. Resistant cells should show lower fluorescence at the end of the efflux period. A significant increase in fluorescence in the presence of an inhibitor like Verapamil confirms that the low retention is due to active efflux.[27]
References
- 1. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | MDPI [mdpi.com]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 10. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSP90 inhibitors for cancer therapy and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of Anti-Cancer Drugs with Molecular Chaperone Inhibitors [mdpi.com]
- 13. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of the first this compound-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Combined effect of Hsp90 inhibitor this compound and parthenolide via reactive oxygen species-mediated apoptotic process on epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibody-drug conjugate and free this compound combination therapy enhances anti-cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. origene.com [origene.com]
- 23. Rhodamine123 efflux assay [bio-protocol.org]
- 24. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. researchgate.net [researchgate.net]
dealing with geldanamycin instability in aqueous solutions
Welcome to the technical support center for geldanamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What does this indicate?
A color change in your this compound solution, often to a deeper yellow, orange, or even brownish hue, is a common indicator of degradation. This compound is a benzoquinone ansamycin, and this color change is typically due to chemical alterations of the benzoquinone moiety.[1] If you observe a color change, it is strongly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
Q2: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?
Several factors can accelerate the degradation of this compound in aqueous media:
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pH: this compound is known to be unstable in acidic solutions.[2] Generally, the stability of benzoquinone ansamycins is highly pH-dependent, with alkaline conditions also potentially increasing the degradation rate.[1]
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Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the degradation of this compound.[1]
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Light: Exposure to light can lead to the photodegradation of this compound. It is sensitive to light, and the rate of degradation increases with light intensity.
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Nucleophiles: The benzoquinone ring of this compound is susceptible to attack by nucleophiles. Reagents containing thiol groups, such as dithiothreitol (DTT) and β-mercaptoethanol, can react with and inactivate the compound.[1]
Q3: How should I prepare and store this compound stock solutions to maximize stability?
To ensure the longest possible shelf-life of your this compound, follow these recommendations:
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Solvent: this compound is insoluble in water but soluble in DMSO (up to 10 mg/mL).[2] Prepare your stock solution in high-quality, anhydrous DMSO.
-
Storage of Solid Compound: The solid form of this compound is stable for at least 12 months when stored at or below -20°C, protected from air and moisture.[3]
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Storage of Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are stable for at least two weeks.[2] Keep DMSO stock solutions protected from air, as DMSO can absorb moisture which may compromise the stability of the dissolved this compound.[3]
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Aqueous Working Solutions: this compound is unstable in aqueous solutions and it is recommended not to store them.[3] Always prepare fresh aqueous working solutions from your DMSO stock immediately before use.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cell-based assays.
If you are observing variability or a lack of expected activity in your experiments, consider the following troubleshooting steps:
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Check for Solution Degradation: Has your working solution changed color? As mentioned in the FAQs, this is a sign of degradation. Prepare a fresh working solution from a reliable DMSO stock.
-
Review Solution Preparation: Did you prepare the aqueous working solution immediately before the experiment? Storing this compound in aqueous buffers, even for a short period, can lead to significant degradation.
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Evaluate Buffer Components: Does your cell culture medium or buffer contain any nucleophiles (e.g., thiol-containing compounds)? These can directly react with and inactivate this compound.
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Control for Solvent Effects: Ensure that the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect cell viability (typically ≤0.1%).
Problem: Difficulty in obtaining reproducible results in biochemical assays.
For in vitro assays, such as those involving purified proteins, consider these points:
-
Fresh Dilutions are Critical: Due to its instability in aqueous buffers, it is crucial to make fresh dilutions of this compound for each experiment. Do not reuse diluted solutions.
-
pH of the Assay Buffer: Be mindful of the pH of your assay buffer. As this compound is known to be unstable in acidic conditions, buffers with a neutral or slightly basic pH might also affect its stability over the course of a long incubation.
-
Incubation Time and Temperature: Long incubation times at elevated temperatures (e.g., 37°C) will increase the rate of degradation. If possible, shorten incubation times or perform assays at lower temperatures.
Quantitative Data Summary
| Parameter | Condition | Stability/Half-Life | Source |
| Solid Form | -20°C, desiccated, protected from light | Stable for at least 12 months | [3] |
| DMSO Stock Solution | -20°C | Stable for at least 2 weeks | [2] |
| Aqueous Solution | General | Unstable, do not store for more than one day | [3] |
| Aqueous Solution | Acidic pH | Decomposes | [2] |
| Aqueous Solution | Neutral to Alkaline pH | Susceptible to degradation, especially in the presence of nucleophiles | [1] |
| Photostability | Exposure to light | Undergoes photodegradation |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
Materials:
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This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
On a calibrated balance, weigh out the desired amount of this compound powder.
-
In a sterile environment (e.g., a biological safety cabinet), dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for this compound (MW: 560.64 g/mol ), dissolve 5.61 mg in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquot and Store Stock Solution:
-
Dispense the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare Fresh Working Solutions:
-
Immediately before treating your cells, thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture wells is below cytotoxic levels (typically ≤0.1%).
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath
Procedure:
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the DMSO stock solution into the pre-warmed aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B (linear gradient)
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31-35 min: 30% B (re-equilibration)
-
-
-
Stability Study:
-
Time Zero (T=0) Sample: Immediately after preparing the aqueous solution of this compound, inject a sample into the HPLC system to determine the initial peak area, which represents 100% of the intact drug.
-
Incubation: Place the remaining aqueous solution in a controlled environment that mimics your experimental conditions (e.g., 37°C incubator, protected from light).
-
Time-Point Samples: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
-
Data Analysis:
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For each time point, determine the peak area of the intact this compound.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Plot the percentage of remaining this compound versus time.
-
From this plot, you can determine the degradation kinetics and the half-life (t½) of this compound under your specific experimental conditions.
-
Visualizations
HSP90 Signaling and Client Protein Degradation Pathway
Caption: HSP90 inhibition by this compound leads to client protein degradation.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound in aqueous solutions.
References
Technical Support Center: Improving the Therapeutic Index of Geldanamycin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with geldanamycin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound and its analogs are potent inhibitors of Heat Shock Protein 90 (Hsp90).[1][2][3] They competitively bind to the N-terminal ATP-binding pocket of Hsp90, which disrupts the chaperone's ATPase activity.[4][5] This inhibition prevents the proper folding and stabilization of numerous "client" proteins, many of which are critical for cancer cell growth and survival, such as HER2, Raf-1, and Akt.[6][7][8] The disruption of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent degradation of these client proteins by the proteasome.[4][5][8]
Q2: Why do this compound and its early analogs have a poor therapeutic index?
The clinical use of this compound has been hampered by significant toxicities, primarily hepatotoxicity, and poor pharmacokinetic properties like low water solubility.[1][2][6][7][9][10][11][12] Analogs like 17-AAG and 17-DMAG were developed to reduce this toxicity but still face challenges in clinical trials, including dose-limiting toxicities and limited efficacy.[1][10][13] These issues arise because Hsp90 is a ubiquitous and essential protein in normal cells, not just cancer cells, leading to a narrow therapeutic window.[14][15][16]
Q3: What are the main strategies to improve the therapeutic index of this compound analogs?
Three primary strategies are being pursued to widen the therapeutic window:
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Structural Modifications: Altering the this compound scaffold, particularly at the C-17 and C-19 positions, can reduce toxicity while maintaining or improving potency.[1][10][11][17][18][19] For instance, substitutions at the C-19 position have been shown to markedly reduce toxicity.[10][19][20]
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Targeted Delivery Systems: To minimize systemic toxicity, analogs can be conjugated to nanocarriers or monoclonal antibodies (e.g., Herceptin) that selectively deliver the drug to tumor cells.[1][2][9][17][21] Prodrug approaches that are activated specifically in the tumor microenvironment are also being explored.[1][2][21]
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Combination Therapies: Using Hsp90 inhibitors in combination with other anticancer agents, such as chemotherapy or radiation, can enhance therapeutic effects at lower, less toxic doses.[3][13][22]
Q4: My Hsp90 inhibitor is potent in biochemical assays but shows low efficacy in cell-based experiments. What are the potential reasons?
This is a common challenge. Several factors can cause this discrepancy:
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
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Active Efflux: The inhibitor could be a substrate for efflux pumps like P-glycoprotein, which actively remove the drug from the cell.[23][24]
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Intracellular ATP Competition: The concentration of ATP inside a cell is much higher than in biochemical assays, creating greater competition for binding to Hsp90.[23]
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Compound Instability: The analog may be unstable or rapidly metabolized in the cell culture medium or intracellular environment.
Q5: What are the known mechanisms of acquired resistance to this compound analogs?
Studies have identified several mechanisms by which cancer cells can develop resistance to Hsp90 inhibitors:
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Upregulation of Efflux Pumps: Increased expression of P-glycoprotein (PgP) can prevent the drug from reaching its intracellular target.[24]
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Altered NQO1 Levels: Low levels of the enzyme NAD(P)H/quinone oxidoreductase 1 (NQO1), which metabolizes the benzoquinone ring of this compound, can contribute to intrinsic resistance.[24]
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Expression of Cochaperones: Changes in the expression of Hsp90 cochaperones, such as HSP72 or AHA1, can modulate sensitivity to inhibition.[24]
Troubleshooting Guides
Problem 1: High cytotoxicity is observed in normal/control cell lines, even at low inhibitor concentrations.
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Question: Have you confirmed the purity and identity of your this compound analog?
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Action: Impurities from synthesis can cause unexpected toxicity. Verify the compound's purity using methods like HPLC and confirm its structure via mass spectrometry or NMR.
-
-
Question: Is the observed toxicity specific to the cell line?
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Question: Have you performed a full dose-response and time-course experiment?
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Action: Significant toxicity at all tested concentrations may indicate that the optimal therapeutic window is very narrow or at a lower dose range than anticipated. Perform detailed dose-response and time-course studies to identify the optimal conditions for efficacy versus toxicity.[23]
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Problem 2: Inconsistent results in client protein degradation Western Blots.
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Question: Are you using the correct inhibitor concentration and incubation time?
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Action: The degradation of different client proteins can occur at different rates and concentrations. Titrate the inhibitor concentration (e.g., 0.1x, 1x, 10x IC50) and perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window for observing degradation of your protein of interest.[25]
-
-
Question: Is your cell lysis and protein quantification procedure optimized?
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Question: As a positive control, are you observing the induction of Hsp70?
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Question: Have you considered the role of the proteasome?
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Action: Since client protein degradation is mediated by the proteasome, pre-treating cells with a proteasome inhibitor (like MG132) should rescue the degradation of the client protein. This control can confirm the mechanism of action.
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Problem 3: The new analog shows reduced binding affinity to Hsp90 compared to this compound.
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Question: How was the structural modification expected to impact binding?
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Question: Have you analyzed the binding mode computationally?
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Question: Are you using an appropriate binding assay?
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Action: A fluorescence polarization (FP) competition binding assay is a robust method to quantify the binding affinity (Kd or IC50) of your analog by measuring its ability to displace a fluorescently labeled probe from Hsp90.[5] Isothermal titration calorimetry (ITC) can also be used to directly measure binding constants.[18]
-
Data Presentation
Table 1: Comparative Activity of Selected this compound Analogs
| Compound | Modification | Target Cell Line(s) | IC50 (µM) | Key Finding |
| This compound (GDM) | Parent Compound | SKBR-3, SKOV-3 | 0.58 - 0.64 | Potent Hsp90 inhibitor but high hepatotoxicity.[1][11][18] |
| 17-AAG (Tanespimycin) | C-17 substitution (Allylamino) | SKOV-3, A-549 | 0.22 (SKOV-3) | Reduced hepatotoxicity compared to GDM but poor solubility.[1][10] |
| 17-DMAG (Alvespimycin) | C-17 substitution (Dimethylaminoethylamino) | Mouse Hepatocytes | LC50 ~20 µM | Higher water solubility than 17-AAG but greater toxicity in some studies.[1][10] |
| 19-Methyl 17-DMAG | C-19 substitution (Methyl) | Mouse Hepatocytes (TAMH) | LC50 >1000 µM | 203-fold less cytotoxic than 17-DMAG in hepatocytes, demonstrating the benefit of C-19 substitution.[10] |
| Analog 22 (Triazole) | C-17 substitution (Triazole-cinnamyl arm) | SKBR-3, SKOV-3 | Not specified | Showed the best pro-apoptotic properties and selectivity indices among a series of novel triazole congeners.[18] |
| H:APA-GA | Conjugate (Herceptin) | MDA-361/DYT2 | IC50 = 0.2 mg/mL | Antibody-drug conjugate showed better efficacy than the unconjugated analog and Herceptin alone.[17] |
Table 2: Summary of Strategies to Improve Therapeutic Index
| Strategy | Rationale | Example(s) | Advantages | Challenges |
| Structural Modification | Reduce off-target effects and improve pharmacokinetic properties. | 19-substituted analogs, triazole congeners, hydroquinone derivatives (IPI-504).[1][10][18][19] | Reduced toxicity, improved solubility and bioavailability.[1][10] | Can sometimes lead to reduced potency if critical binding interactions are disrupted.[1][20] |
| Targeted Delivery | Concentrate the drug at the tumor site, sparing normal tissues. | Antibody-drug conjugates (this compound-Herceptin), nanocarrier systems.[1][2][9][17] | Significantly increased tumor selectivity and efficacy; lower systemic exposure.[17] | Complexity of synthesis and characterization; potential for immunogenicity. |
| Combination Therapy | Achieve synergistic or additive anticancer effects at lower, less toxic doses. | Combination with radiation, chemotherapy, or other targeted agents.[13][22] | Can overcome resistance mechanisms and enhance overall therapeutic outcome. | Potential for overlapping toxicities with the combination partner. |
| Isoform-Selective Inhibition | Target specific Hsp90 isoforms (e.g., Hsp90β, Grp94) that may be more critical in disease pathology. | KUNB106 (Hsp90β selective), KUNG65 (Grp94 selective).[16][28] | May provide a novel way to separate desired efficacy from undesired side effects.[28] | Requires deep understanding of isoform-specific functions; development of selective inhibitors is difficult. |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of 17-Allylamino-17-Demethoxythis compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximizing the Therapeutic Potential of Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THERMO-TARGETED DRUG DELIVERY OF this compound TO HYPERTHERMIC TUMOR MARGINS WITH DIBLOCK ELASTIN-BASED BIOPOLYMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity and toxicity of new quaternary ammonium this compound derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of interaction energies between residues of the active site of Hsp90 and this compound analogues using quantum mechanics/molecular mechanics methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterogeneous Responses and Isoform Compensation the Dim Therapeutic Window of Hsp90 ATP-Binding Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterogeneous Responses and Isoform Compensation Dim the Therapeutic Window of Hsp90 ATP-Binding Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modifications of this compound via CuAAC altering affinity to chaperone protein Hsp90 and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An improved route to 19-substituted geldanamycins as novel Hsp90 inhibitors – potential therapeutics in cancer and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound and 17-allylamino-17-demethoxythis compound potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. benchchem.com [benchchem.com]
- 26. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibiting spinal cord-specific hsp90 isoforms reveals a novel strategy to improve the therapeutic index of opioid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
geldanamycin degradation products and their effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving geldanamycin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90). It specifically binds to the N-terminal ATP-binding pocket of Hsp90, which is essential for its chaperone function.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of a wide range of "client" proteins. Many of these client proteins are crucial for cancer cell survival and proliferation, including protein kinases like HER2, Raf-1, and Akt, as well as mutant oncoproteins such as p53 and Bcr-Abl.[3][4] The degradation of these client proteins is primarily mediated by the ubiquitin-proteasome pathway.[2][5]
Q2: Why is my this compound solution changing color, and is it still usable?
A2: this compound solutions, particularly in DMSO, can be yellow to orange. A significant color change, especially darkening, may indicate degradation. This compound is a benzoquinone, a class of compounds known for their reactivity and potential for redox cycling.[6] The compound is known to be unstable in acidic and aqueous solutions and is sensitive to light and air.[7] For optimal results, it is highly recommended to use freshly prepared solutions or aliquots that have been stored protected from light at -20°C or below for no longer than two weeks. If you observe a significant color change or precipitation, it is best to discard the solution and prepare a fresh one.
Q3: I am observing high levels of cytotoxicity in my control cells treated with the vehicle (DMSO). What could be the cause?
A3: While this compound itself can be cytotoxic, high toxicity in vehicle-treated control cells usually points to issues with the solvent. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Ensure that your dilutions are calculated correctly to minimize the final DMSO concentration. Additionally, the quality of the DMSO can be a factor; use a high-purity, cell culture-grade DMSO.
Q4: How can I confirm that this compound is effectively inhibiting Hsp90 in my experimental system?
A4: There are several ways to confirm the on-target activity of this compound:
-
Western Blotting for Hsp90 Client Proteins: A hallmark of Hsp90 inhibition is the degradation of its client proteins. You can perform a western blot to assess the levels of known Hsp90 client proteins (e.g., HER2, Raf-1, Akt) in your treated cells. A dose- and time-dependent decrease in the levels of these proteins is a strong indicator of Hsp90 inhibition.[3][4]
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Induction of Heat Shock Proteins: Inhibition of Hsp90 often leads to a compensatory heat shock response, characterized by the upregulation of other heat shock proteins, such as Hsp70.[8] Observing an increase in Hsp70 levels by western blot can be an indirect marker of Hsp90 inhibition.
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Hsp90 Binding Assays: For more direct evidence, a fluorescence polarization (FP) competition assay can be performed to measure the binding of this compound to purified Hsp90.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect at expected concentrations | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling (exposure to light, moisture, or acidic conditions).2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Hsp90 inhibitors.3. Incorrect Concentration: Errors in calculating dilutions. | 1. Prepare fresh stock solutions of this compound in high-quality DMSO. Store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.2. Consult the literature for the known sensitivity of your cell line. Use a positive control cell line known to be sensitive to this compound. Consider potential resistance mechanisms like overexpression of drug efflux pumps.3. Double-check all calculations for dilutions from the stock solution. |
| Poor Solubility/Precipitation in Media | 1. Low Aqueous Solubility: this compound and some of its derivatives have poor water solubility.2. High Final Concentration: The desired final concentration in the aqueous cell culture medium may exceed its solubility limit. | 1. Ensure the stock solution in DMSO is fully dissolved before further dilution. Gentle warming (to 37°C) and vortexing can help. For in vivo studies, consider more soluble derivatives like 17-DMAG or the hydroquinone form, IPI-504.[8][9]2. Perform a solubility test at the highest intended concentration in your cell culture medium before treating cells. |
| High Background Signal in Hsp90 Binding Assay | 1. Non-specific Binding: The fluorescent probe or the test compound may be binding non-specifically to the plate or other assay components.2. Autofluorescence of Compound: this compound and its derivatives can have intrinsic fluorescence. | 1. Include appropriate controls, such as wells with only the probe and buffer, to determine background fluorescence. Consider using a detergent like Tween-20 in the assay buffer to reduce non-specific binding.2. Run a control with the compound alone (without the fluorescent probe) to measure its autofluorescence and subtract this from the experimental values. |
| No Degradation of a Specific Hsp90 Client Protein | 1. Cell-Context Specificity: Not all Hsp90 client proteins are equally sensitive to Hsp90 inhibition in all cell lines.2. Insufficient Treatment Time or Concentration: The kinetics of degradation can vary for different client proteins. | 1. Assess the degradation of multiple Hsp90 client proteins to get a broader picture of Hsp90 inhibition.2. Perform a time-course and dose-response experiment to determine the optimal conditions for the degradation of your client protein of interest. |
This compound Degradation Products and Their Effects
This compound is susceptible to chemical degradation, particularly through hydrolysis and photolysis. While detailed structural elucidation of all possible degradation products is not extensively covered in the literature, the primary focus has been on the development of more stable and less toxic derivatives. The benzoquinone ring is a key feature of this compound and is central to both its activity and its instability.[6]
Metabolites and Key Derivatives:
The main route of metabolism for this compound and its derivatives in vivo is the reduction of the benzoquinone ring to a hydroquinone.[5] This hydroquinone form is often more active than the parent compound.
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Hydroquinone Form: The reduction of the benzoquinone ring of this compound or its derivatives (like 17-AAG) results in the corresponding hydroquinone. For example, IPI-504 is the hydroquinone of 17-AAG.[9] This conversion can occur in vivo and the two forms exist in a redox equilibrium.[9] The hydroquinone form can have a higher binding affinity for Hsp90.[5][10]
-
17-amino-17-demethoxythis compound (17-AG): This is an active metabolite of 17-AAG.[3] It is formed by the replacement of the methoxy group at the 17-position with an amino group.
The biological activity of these compounds is generally retained as they still effectively bind to the Hsp90 ATP pocket. However, modifications at other positions, such as the C-19 position, can lead to decreased Hsp90 inhibitory activity but also reduced toxicity.[11]
Quantitative Data on this compound and Key Derivatives
| Compound | Target | Assay | IC50 / EC50 (nM) | Cell Line / System | Reference |
| This compound | Hsp90 | Hsp90 Binding | ~1215 | Purified Hsp90 | [2] |
| Cytotoxicity | MTT Assay | Varies (nM to µM range) | Various Cancer Cells | [12] | |
| 17-AAG | Hsp90 | Hsp90 Binding (EC50) | 119 ± 23 | Purified Hsp90 | [10] |
| Cytotoxicity | Apoptosis | Induces apoptosis | Bcr-Abl+ Leukemic Cells | [13] | |
| IPI-504 | Hsp90 | Hsp90 Binding (EC50) | 63 ± 13 | Purified Hsp90 | [10] |
| Angiogenesis | In vivo | Inhibits angiogenesis | Mouse Model | [8] | |
| 17-DMAG | Angiogenesis | In vitro | Inhibits endothelial cell migration | HUVEC | [8] |
| Cytotoxicity | In vitro | More potent than 17-AAG | NCI 60-cell line panel | [8] |
Experimental Protocols
1. Western Blot for Hsp90 Client Protein Degradation
-
Objective: To assess the effect of this compound on the protein levels of Hsp90 clients.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative protein levels.
-
2. Hsp90 Binding Assay using Fluorescence Polarization (FP)
-
Objective: To determine the binding affinity of this compound or its derivatives to Hsp90.
-
Methodology:
-
Reagents: Purified Hsp90 protein, a fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40), and test compounds.
-
Assay Setup: In a black microplate, add the purified Hsp90 protein and the fluorescent probe at fixed concentrations.
-
Compound Addition: Add serial dilutions of the test compound (this compound) or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for characterizing this compound's effects.
References
- 1. Synthesis and biological activities of novel 17-aminothis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase I Trial of 17-Allylamino-17-Demethoxythis compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Allylamino-17-demethoxythis compound induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of 17-allylamino-17-demethoxythis compound hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 17-allylamino-17-demethoxythis compound hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and its analogue 17-allylamino-17-demethoxythis compound lowers Bcr-Abl levels and induces apoptosis and differentiation of Bcr-Abl-positive human leukemic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Geldanamycin-Associated Hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering hepatotoxicity during experiments with the Hsp90 inhibitor, geldanamycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound's hepatotoxicity is primarily linked to its benzoquinone ansamycin structure.[1] The toxicity stems from two main processes:
-
Redox Cycling and Oxidative Stress: The quinone moiety undergoes one-electron reduction by enzymes like NADPH-cytochrome P450 reductase to form a semiquinone radical.[1][2] This radical can then reduce molecular oxygen to generate superoxide radicals, a type of reactive oxygen species (ROS).[3][4] This futile redox cycle produces significant oxidative stress, leading to cellular damage and toxicity.[1][5]
-
Glutathione (GSH) Depletion: The benzoquinone ring acts as a Michael acceptor, making it reactive with nucleophiles like the thiol group of glutathione (GSH), a crucial intracellular antioxidant.[6] This reaction depletes cellular GSH stores, impairing the cell's ability to neutralize ROS and further contributing to oxidative stress and cytotoxicity.[6][7]
Q2: How do this compound analogs like 17-AAG and 17-DMAG exhibit reduced hepatotoxicity?
A2: Analogs such as 17-AAG (tanespimycin) and 17-DMAG (alvespimycin) were developed to be less hepatotoxic than the parent compound, this compound.[1][8] This is achieved by substituting the methoxy group at the C-17 position with an amine-containing group.[6][9] This substitution decreases the reduction potential and reduces the electrophilicity of the benzoquinone ring, thereby lowering its propensity to engage in the toxic redox cycling and Michael addition reactions.[9][10] While these analogs are less hepatotoxic, they still retain potent Hsp90-inhibitory activity.[1]
Q3: Can modifying other positions on the this compound molecule reduce toxicity?
A3: Yes, modifications at the C-19 position of the benzoquinone ring have proven effective. Blocking the C-19 position with alkyl or aryl substituents can physically hinder the Michael-type addition of glutathione and other nucleophiles.[6][11] This strategy has been shown to markedly decrease toxicity in mouse hepatocytes. For example, 19-substituted versions of 17-DMAG were found to be significantly less cytotoxic than their parent compound.[11]
Q4: What is the role of antioxidants like N-acetylcysteine (NAC) in mitigating this toxicity in experimental settings?
A4: Antioxidants, particularly N-acetylcysteine (NAC), can effectively counteract this compound-induced cytotoxicity. NAC serves as a precursor for glutathione (GSH) synthesis, helping to replenish cellular GSH pools that are depleted by this compound.[7][12] By restoring GSH levels and directly scavenging reactive oxygen species, NAC can inhibit this compound-induced cell death.[7][13][14] Co-incubation with NAC is a viable experimental strategy to protect cells from this compound's off-target toxic effects.
Q5: What in vitro models are suitable for assessing this compound-associated hepatotoxicity?
A5: A variety of in vitro models can be used, each with specific advantages.
-
Primary Hepatocytes: Considered the gold standard as they most closely mimic the functions of the liver in vivo, including metabolic pathways relevant to toxicity.[15][16] They are highly suitable for studying direct drug-induced liver injury (DILI).[17]
-
Hepatoma Cell Lines (e.g., HepG2): These are immortalized cell lines that are easier to culture and maintain than primary cells.[15] Transfected HepG2 cells that overexpress specific cytochrome P450 enzymes (like CYP2E1) can be particularly useful for studying metabolism-driven toxicity.[2][18]
-
3D Cell Cultures (e.g., Spheroids): These models more accurately represent the three-dimensional architecture and cell-cell interactions of the liver, which can improve the prediction of long-term or repeated-dose toxicity.[16][19]
-
Precision-Cut Liver Slices: This model preserves the complex multi-cellular environment and architecture of the liver, allowing for the study of both cellular effects and tissue morphology.[20][21]
Troubleshooting Guides
Problem: I am observing significant, rapid cytotoxicity in my primary hepatocyte culture after treatment with this compound, compromising my experiment.
This is a common issue due to this compound's potent and direct hepatotoxicity.[1][11]
Suggested Solutions:
-
Switch to a Less Toxic Analog: The most effective strategy is to replace this compound with a derivative known for its improved safety profile.
-
17-AAG (Tanespimycin): Significantly less hepatotoxic than this compound.[1]
-
17-DMAG (Alvespimycin): Another C-17 substituted analog with reduced toxicity.[1]
-
19-Substituted Analogs: If available, these derivatives show markedly decreased toxicity by preventing GSH conjugation.[11]
-
IPI-504 (Retaspimycin): A hydroquinone form of 17-AAG with greater water solubility and reduced hepatotoxicity.[22]
-
-
Co-administer an Antioxidant: To mitigate oxidative stress, which is a key driver of the observed toxicity.[7]
-
N-acetylcysteine (NAC): Co-treat your hepatocyte cultures with NAC. NAC has been shown to prevent this compound-induced cytotoxicity by restoring depleted glutathione levels.[7][13] Start with a dose-response experiment to find an effective, non-toxic concentration of NAC for your specific cell model.
-
-
Optimize Drug Concentration and Exposure Time:
-
Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time of this compound required to achieve Hsp90 inhibition without causing excessive cell death.
-
Data Presentation
Table 1: Comparison of Physicochemical and Toxicological Properties of this compound and its Analogs.
| Compound | Relative Hepatotoxicity | Half-Wave Reduction Potential (E1/2 vs. Ag/AgCl)[1][4] | Superoxide Formation Rate[3][4] | Notes |
| This compound (GM) | High | -0.37 V | Low | Parent compound, unacceptable hepatotoxicity for clinical use.[1] |
| 17-AAG | Reduced | -0.13 V | Medium | C-17 substitution reduces toxicity.[1] |
| 17-DMAG | Reduced | -0.015 V | High | C-17 substitution reduces toxicity.[1] |
| 19-Methyl 17-DMAG | Markedly Reduced | Not Reported | Not Reported | 203-fold less cytotoxic than 17-DMAG in TAMH cells.[11] |
| 19-Phenyl 17-DMAG | Markedly Reduced | Not Reported | Not Reported | 66-fold less cytotoxic than 17-DMAG in TAMH cells.[11] |
Table 2: Effect of N-Acetylcysteine (NAC) on this compound-Induced Cytotoxicity in PC-12 Cells.
| Treatment Group | Key Observation | Reference |
| This compound (GA) alone | Increased ROS production at 1h; cell death observed at 6h. | [13] |
| GA + NAC | NAC inhibited cell death at 6h; prevented cytotoxicity and Hsp90 complex disruption at 24h. | [13] |
Visualizations
Caption: Mechanism of this compound-Induced Hepatotoxicity.
Caption: Strategies to Reduce this compound Hepatotoxicity.
Caption: Experimental Workflow for Assessing Hepatotoxicity.
Experimental Protocols
1. Protocol: Assessment of Cell Viability (MTT Assay)
This protocol is adapted from methodologies used to assess mitochondrial respiration as an indicator of cell viability.[5]
-
Objective: To quantify the cytotoxic effects of this compound and the protective effects of potential mitigating agents.
-
Methodology:
-
Cell Plating: Seed primary hepatocytes or a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Aspirate the medium and replace it with a fresh medium containing various concentrations of this compound, with or without the protective agent (e.g., NAC). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of ~630 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the DCFH-DA probe to measure intracellular ROS levels.[5]
-
Objective: To determine if this compound treatment induces oxidative stress and if this is preventable by antioxidants.
-
Methodology:
-
Cell Plating: Culture cells in a 96-well plate (preferably black-walled for fluorescence assays) as described above.
-
Probe Loading: Remove the culture medium and incubate the cells with DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated intracellularly to non-fluorescent DCFH.
-
Washing: Gently wash the cells with a warm buffer (e.g., PBS) to remove any extracellular probe.
-
Treatment: Add the medium containing this compound and/or other test compounds to the wells.
-
Measurement: Immediately measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Measurements can be taken kinetically over time or as a final endpoint.
-
Analysis: An increase in fluorescence intensity indicates the oxidation of DCFH to the highly fluorescent DCF by intracellular ROS, and thus reflects the level of oxidative stress. Normalize results to control wells.
-
References
- 1. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Hsp90, potentiates cytochrome P4502E1-mediated toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcysteine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 17. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an inhibitor of Hsp90 increases cytochrome P450 2E1 mediated toxicity in HepG2 cells through sustained activation of the p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Geldanamycin Binding to Hsp90
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established experimental methods for validating the binding of the natural product geldanamycin to its molecular target, Heat Shock Protein 90 (Hsp90). This compound and its derivatives are potent inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth and survival.[1][2] Many of these client proteins are oncoproteins, making Hsp90 a compelling target in cancer therapy.[1][2] Validating the direct interaction between this compound and Hsp90 is a critical step in the development of Hsp90 inhibitors.
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity and leading to the degradation of client proteins through the ubiquitin-proteasome pathway.[1][2][3] This guide will delve into various techniques to quantify this binding, compare their advantages and disadvantages, and provide detailed experimental protocols.
Comparative Analysis of Binding Validation Methods
Several biophysical and biochemical techniques can be employed to characterize the binding of this compound to Hsp90. The choice of method often depends on the specific research question, available instrumentation, and desired throughput. Below is a summary of commonly used assays:
| Assay Type | Method | Principle | Information Obtained | Advantages | Disadvantages |
| Biophysical | Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.[1] | Binding affinity (IC50, Kd) | High-throughput, solution-based, homogenous assay.[1] | Requires a fluorescently labeled probe; indirect measurement in competition assays. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein and compound; lower throughput. | |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.[1] | Binding affinity (Kd), association (ka) and dissociation (kd) rates.[1] | Real-time, label-free analysis of binding kinetics.[1] | Requires immobilization of one binding partner, which may affect its conformation; potential for mass transport limitations. | |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors the thermal denaturation of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). | Ligand binding, relative affinity | High-throughput, label-free. | Indirect measure of binding; some ligands may not induce a significant thermal shift. | |
| Biochemical | Filter Binding Assay | A radiolabeled ligand is incubated with its target protein, and the complex is captured on a filter. Unbound ligand is washed away, and the retained radioactivity is measured.[4] | Binding affinity (Kd) | Direct measurement of binding; high sensitivity. | Requires radiolabeled compounds; lower throughput; potential for non-specific binding to filters. |
| ATPase Activity Assay | Measures the inhibition of Hsp90's intrinsic ATPase activity in the presence of an inhibitor.[5] | Functional consequence of binding (IC50) | Provides functional validation of N-terminal binding inhibitors. | Indirect measure of binding; low intrinsic ATPase activity of Hsp90 may require co-factors for a robust signal.[5] | |
| Cellular | Client Protein Degradation (Western Blot) | Treatment of cells with an Hsp90 inhibitor leads to the degradation of client proteins, which can be detected by Western blotting.[5] | Cellular activity and confirmation of the mechanism of action. | In-cell validation of target engagement. | Indirect and downstream effect of binding; not quantitative for binding affinity. |
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the this compound-Hsp90 interaction.
Fluorescence Polarization (FP) Assay
This competitive assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled this compound derivative from the Hsp90 binding pocket.[1][6][7]
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT.[1]
-
Hsp90: Purified recombinant human Hsp90α.
-
Fluorescent Tracer: BODIPY- or FITC-labeled this compound.[1][6][7]
-
Test Compound: this compound or other Hsp90 inhibitors.
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well black plate, add a fixed concentration of Hsp90 (e.g., 30 nM) and the fluorescent tracer (e.g., 1 nM) to each well.[1]
-
Add the serially diluted test compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Hsp90 (minimum polarization).[1]
-
Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.[1]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.[1]
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.[1]
Surface Plasmon Resonance (SPR)
SPR analysis provides real-time data on the kinetics of the interaction between this compound and Hsp90.
Reagents and Buffers:
-
Immobilization Buffer: 10 mM sodium acetate, pH 5.0.[1]
-
Running Buffer: A buffer suitable for the binding interaction, e.g., PBS with a small amount of DMSO for compound solubility.
-
Immobilization Reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]
-
Deactivation Solution: Ethanolamine.[1]
-
Analyte: this compound in running buffer.
-
Ligand: Purified Hsp90.
Procedure:
-
Immobilization:
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized Hsp90 surface, followed by a dissociation phase where only running buffer flows over the surface.[1]
-
After each cycle, regenerate the sensor surface using a mild solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte without denaturing the immobilized Hsp90.[1]
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots response units (RU) against time.[1]
-
The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd = kd/ka) are determined by fitting the sensorgram data to a suitable binding model.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for a competitive binding assay and the cellular pathway of Hsp90 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Filter binding assay for the this compound-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of the first this compound-based HSP90 degraders [frontiersin.org]
- 7. Development of the first this compound-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Geldanamycin and 17-AAG in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a pivotal target in oncology. Its inhibition disrupts the folding and stability of numerous oncogenic client proteins, leading to their degradation and ultimately, cancer cell death. Geldanamycin, a natural ansamycin antibiotic, was one of the first identified HSP90 inhibitors.[1][2][3][4] While potent, its clinical development has been hampered by significant hepatotoxicity and poor solubility.[1][4][5][6] This led to the development of semi-synthetic analogs, most notably 17-allylamino-17-demethoxythis compound (17-AAG or tanespimycin), designed to improve the therapeutic index.[3][5][7] This guide provides an objective comparison of this compound and 17-AAG, supported by experimental data, to inform research and development in cancer therapeutics.
Mechanism of Action: A Shared Target, A Refined Approach
Both this compound and 17-AAG exert their anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90.[4] This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[5][8][9] These client proteins include a host of kinases, transcription factors, and other proteins critical for tumor cell growth, proliferation, and survival, such as HER2, Raf-1, and Akt.[4][10][11]
The primary distinction between the two molecules lies in their pharmacological profiles. 17-AAG was specifically developed to address the shortcomings of this compound, exhibiting reduced hepatotoxicity and improved bioavailability while retaining potent HSP90 inhibitory activity.[5]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and 17-AAG in various cancer cell lines, providing a direct comparison of their cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | 17-AAG IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 60 | - | [5] |
| Glioma Cell Lines | Glioma | 0.4 - 3 | - | [12] |
| Breast Cancer Lines | Breast Cancer | 2 - 20 | - | [12] |
| Small Cell Lung Cancer Lines | Lung Cancer | 50 - 100 | - | [12] |
| Ovarian Cancer Lines | Ovarian Cancer | 2000 | - | [12] |
| T-cell Leukemia Lines | Leukemia | 10 - 700 | - | [12] |
| Prostate Cancer Lines (LNCaP, LAPC-4, DU-145, PC-3) | Prostate Cancer | - | 25 - 45 | [10][13] |
| BT474, N87, SKOV3, SKBR3 | HER2-overexpressing Cancers | - | 5 - 6 | [10] |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | - | 10 | [14] |
| SKBR-3 | Breast Cancer | - | 70 | [14] |
| Murine Mesothelioma (AB1, AE17) | Mesothelioma | low-nanomolar | - | [15] |
| Human Mesothelioma (VGE62, JU77, MSTO-211H) | Mesothelioma | low-nanomolar | - | [15] |
| Myeloma (MM1.s, RPMI-8226) | Multiple Myeloma | - | 306 | [16] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The provided data is for relative comparison.
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of HSP90 inhibition by this compound and 17-AAG.
Caption: General experimental workflow for comparing HSP90 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and 17-AAG on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound and 17-AAG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or 17-AAG and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
Western Blot Analysis
This technique is used to assess the effect of HSP90 inhibition on the expression levels of its client proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and 17-AAG
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-HSP70)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound or 17-AAG for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the client proteins of interest and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the changes in protein levels relative to the loading control.[4][17] A characteristic sign of HSP90 inhibition is the induction of HSP70, which should also be evaluated.[8]
Conclusion
17-AAG represents a significant advancement over its parent compound, this compound. While both molecules potently inhibit HSP90, 17-AAG offers a superior preclinical and clinical profile due to its reduced toxicity and improved solubility.[3][5][6][7] The experimental data consistently demonstrates the potent anticancer activity of 17-AAG across a range of cancer cell lines, often at nanomolar concentrations. For researchers investigating the therapeutic potential of HSP90 inhibition, 17-AAG provides a more viable and clinically relevant tool compared to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clltopics.org [clltopics.org]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Geldanamycin and Radicicol as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins. Among the naturally derived inhibitors of Hsp90, the benzoquinone ansamycin geldanamycin and the macrocyclic antifungal radicicol have been extensively studied. Both compounds effectively inhibit Hsp90's chaperone function by binding to its N-terminal ATP pocket, leading to the degradation of client proteins and subsequent cell cycle arrest and apoptosis. Despite sharing a common target, this compound and radicicol exhibit distinct biochemical and pharmacological profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their selection and application.
Mechanism of Action: A Shared Target
Both this compound and radicicol are competitive inhibitors of ATP binding to the N-terminal domain of Hsp90.[1] This inhibition locks the chaperone in a conformation that is unfavorable for its function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2] This mechanism of action is central to their anticancer effects, as many Hsp90 client proteins are crucial for tumor growth and survival.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and radicicol to facilitate a direct comparison of their biochemical and cellular activities.
Table 1: Comparison of Binding Affinity for Hsp90
| Inhibitor | Dissociation Constant (Kd) | Notes |
| This compound | 0.03 µM - 1 µM[3] | Kd values can vary depending on the experimental conditions and equilibration time. A time-dependent "slow-tight" binding has been observed.[3] |
| Radicicol | ~19 nM (0.019 µM) | Generally exhibits a higher binding affinity for Hsp90 compared to this compound.[4] |
Table 2: Comparative IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Radicicol IC50 (µM) |
| COLO205 | Colon Carcinoma | ~2 µM (used in combination studies)[2] | ~5 µM (used in combination studies)[2] |
| MCF-7 | Breast Carcinoma | >200 µg/ml (~357 µM) | Not available in a direct comparison |
| HeLa | Cervical Carcinoma | ~40 µM[5] | Not available in a direct comparison |
| HepG2 | Hepatocellular Carcinoma | >200 µg/ml (~357 µM) | Not available in a direct comparison |
Note: Direct comparative IC50 data for both compounds across a wide range of cell lines is limited in the literature. The provided values are compiled from studies where both inhibitors were investigated, though not always in a head-to-head comparison under identical conditions.
Key Differences and Considerations
While both are potent Hsp90 inhibitors, their clinical development has been hampered by distinct liabilities. This compound exhibits significant hepatotoxicity, which has limited its therapeutic application.[6] This toxicity is, in part, attributed to the redox activity of its benzoquinone moiety.[6] In contrast, radicicol, despite its high in vitro potency, suffers from poor in vivo stability, being rapidly metabolized into an inactive form.[7] These limitations have spurred the development of numerous derivatives of both parent compounds to improve their pharmacological properties.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in the evaluation of Hsp90 inhibitors.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90, which is inhibited by this compound and radicicol.
Materials:
-
Purified Hsp90 protein
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Test compounds (this compound, Radicicol) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified Hsp90, and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 15-30 minutes.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the reaction for a specific time period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Client Protein Degradation via Western Blot
This method is used to visualize and quantify the degradation of Hsp90 client proteins in cells treated with inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, Radicicol)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the effect of Hsp90 inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, Radicicol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with a range of concentrations of the Hsp90 inhibitor for the desired duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the Hsp90 inhibition pathway, a typical experimental workflow, and a logical comparison of this compound and radicicol.
Caption: Hsp90 inhibition by this compound or Radicicol disrupts the chaperone cycle, leading to client protein degradation.
Caption: A typical experimental workflow for evaluating Hsp90 inhibitors like this compound and Radicicol.
Caption: A logical comparison of the shared and distinct properties of this compound and Radicicol.
References
- 1. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP90 Inhibitors, this compound and Radicicol, Enhance Fisetin-Induced Cytotoxicity via Induction of Apoptosis in Human Colonic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validating the Downstream Effects of Geldanamycin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of inhibiting Heat Shock Protein 90 (Hsp90) with compounds like geldanamycin is critical. This guide provides a comparative overview of this compound's performance against other Hsp90 inhibitors, supported by experimental data and detailed protocols for validation.
This compound, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[1][2][3][4] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins and the simultaneous inhibition of multiple oncogenic signaling pathways.[1][5] Despite its potent anticancer activity, clinical development of this compound has been hampered by poor solubility and hepatotoxicity, leading to the development of various analogues and other classes of Hsp90 inhibitors.[2][6][7]
Downstream Effects of this compound
The primary downstream effect of this compound is the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[4][5] This leads to the disruption of several key signaling pathways critical for cancer cell proliferation and survival.
Key Hsp90 Client Proteins Affected by this compound:
-
Tyrosine Kinases: v-Src, Bcr-Abl, HER2/ErbB2
-
Serine/Threonine Kinases: Raf-1, Akt, CDK4
-
Transcription Factors: p53, HIF-1α
-
Steroid Hormone Receptors
Major Signaling Pathways Disrupted by this compound:
-
RAS/RAF/MEK/ERK Pathway: Inhibition of Raf-1, a key component of this pathway, disrupts signals for cell proliferation and differentiation.
-
PI3K/Akt/mTOR Pathway: Degradation of Akt, a central kinase in this pathway, inhibits signals for cell survival and growth.
Comparative Performance of Hsp90 Inhibitors
The following tables provide a summary of the inhibitory concentrations of this compound and its derivatives, as well as other classes of Hsp90 inhibitors. It is important to note that these values are compiled from various studies and that direct comparison may be limited by differences in experimental conditions and cell lines used.
Table 1: Inhibitory Concentrations of this compound and its Analogues
| Compound | Type | IC50/GI50 | Cell Line/System |
| This compound | Benzoquinone Ansamycin | ~5 nM (IC50) | Cell-free assay |
| 17-AAG (Tanespimycin) | This compound Analogue | 5 nM (IC50) | Cell-free assay |
| 17-DMAG (Alvespimycin) | This compound Analogue | Varies (nM range) | Various breast cancer cell lines |
| IPI-504 (Retaspimycin) | This compound Analogue | Varies (nM range) | Various lung adenocarcinoma cell lines |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data compiled from multiple sources.[1][8]
Table 2: Inhibitory Concentrations of Other Hsp90 Inhibitors
| Compound | Chemical Class | IC50/GI50 | Cell Line/System |
| Radicicol | Macrolide | Varies (nM range) | Various cancer cell lines |
| STA-9090 (Ganetespib) | Resorcinol-based | Varies (nM range) | Various lung adenocarcinoma cell lines |
| AUY-922 (Luminespib) | Resorcinol-based | Varies (nM range) | Various lung adenocarcinoma cell lines |
| BIIB021 | Purine-based | Varies (nM range) | Various cancer cell lines |
| AT13387 (Onalespib) | Resorcinol-based | Varies (nM range) | Various cancer cell lines |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data compiled from multiple sources.[7][9]
Experimental Protocols
To validate the downstream effects of this compound and other Hsp90 inhibitors, the following experimental protocols are essential.
Western Blotting for Hsp90 Client Protein Degradation
This protocol allows for the detection and quantification of the degradation of specific Hsp90 client proteins following inhibitor treatment.
Materials:
-
Cancer cell lines of interest
-
This compound or other Hsp90 inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the Hsp90 inhibitor for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the client protein levels to the loading control.
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Hsp90-Client Protein Interaction
This protocol is used to determine if the Hsp90 inhibitor disrupts the physical interaction between Hsp90 and its client proteins.
Materials:
-
Treated and untreated cell lysates
-
Primary antibody against Hsp90 or a client protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and untreated cells as described for Western blotting, using a non-denaturing lysis buffer.
-
Pre-clearing (optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Hsp90 or the client protein of interest overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both Hsp90 and the client protein to assess their co-immunoprecipitation.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The Hsp90 chaperone cycle is essential for the proper folding and stability of client proteins that drive cell proliferation and survival.
Caption: this compound binds to the ATP pocket of Hsp90, leading to the ubiquitination and proteasomal degradation of its client proteins.
Caption: Experimental workflow for validating Hsp90 client protein degradation using Western blotting.
Conclusion
This compound remains a valuable tool for studying the cellular functions of Hsp90 due to its potent and specific inhibitory activity. However, its unfavorable pharmacological properties have driven the development of a diverse range of Hsp90 inhibitors. The experimental protocols and comparative data presented in this guide provide a framework for researchers to validate the downstream effects of this compound and to objectively compare its performance with other Hsp90 inhibitors. This systematic approach is essential for advancing our understanding of Hsp90 biology and for the development of novel cancer therapeutics targeting this critical molecular chaperone.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Geldanamycin Analog Potency for Hsp90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various geldanamycin analogs, a class of potent inhibitors of Heat Shock Protein 90 (Hsp90). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate analog for their studies and to provide a comprehensive overview for professionals in drug development.
Introduction to this compound and its Analogs
This compound is a naturally occurring benzoquinone ansamycin that inhibits the function of Hsp90, a molecular chaperone crucial for the stability and activity of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] Many of these client proteins are oncoproteins, making Hsp90 an attractive target for cancer therapy.[3] However, the clinical development of this compound has been hampered by its poor water solubility and significant hepatotoxicity.[2] This has led to the development of several semi-synthetic analogs with improved pharmacological properties.[2]
This guide focuses on a comparative analysis of the most well-studied this compound analogs:
-
17-AAG (Tanespimycin): The first this compound analog to enter clinical trials.[4]
-
17-DMAG (Alvespimycin): A second-generation analog with improved water solubility and oral bioavailability.[4]
-
IPI-504 (Retaspimycin): A hydroquinone hydrochloride salt of 17-AAG with significantly enhanced water solubility.[5][6]
Data Presentation: Comparative Potency of this compound Analogs
The following table summarizes the potency of this compound and its key analogs from various studies. Potency is presented as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the dissociation constant (Kd), which are standard measures of a drug's effectiveness. Lower values indicate higher potency.
| Compound | Assay Type | Metric | Value (nM) | Cell Line/System | Reference(s) |
| This compound | Hsp90 Binding (SPROX) | Kd | 30 - 1000 | MCF-7 cell lysate | [7] |
| Hsp90 Binding (Computational) | Kd | 1215 | Hsp90β | [8] | |
| 17-AAG (Tanespimycin) | Hsp90 Binding (FP) | EC50 | 119 ± 23 | Purified Hsp90 | [5] |
| Cell Viability (Alamar Blue) | EC50 | 306 ± 38 | MM1.s myeloma cells | [5] | |
| Hsp90 Binding (Filter Binding) | Kd | 400 | Recombinant hHsp90α | [9] | |
| 17-DMAG (Alvespimycin) | Antitumor Activity | - | More potent than 17-AAG | Preclinical studies | [4] |
| IPI-504 (Retaspimycin) | Hsp90 Binding (FP) | EC50 | 63 ± 13 | Purified Hsp90 | [5] |
| Cell Viability (Alamar Blue) | EC50 | 307 ± 51 | MM1.s myeloma cells | [5] |
Note: Direct comparison of values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay measures the direct binding of this compound analogs to Hsp90.
Principle: A fluorescently labeled this compound derivative (tracer) binds to Hsp90, resulting in a high fluorescence polarization (FP) signal. Unlabeled analogs compete with the tracer for binding, causing a decrease in the FP signal.
Materials:
-
Purified recombinant Hsp90 protein
-
Fluorescently labeled this compound (e.g., BODIPY-geldanamycin)[10]
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT)
-
This compound analogs
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the this compound analogs in the assay buffer.
-
In the assay plate, add a fixed concentration of Hsp90 protein (e.g., 30 nM) and the fluorescent tracer (e.g., 1 nM).[11]
-
Add the serially diluted analogs to the wells. Include controls for maximum polarization (Hsp90 + tracer) and minimum polarization (tracer only).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).[12]
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the concentration of the analog that inhibits 50% of the tracer binding (IC50) by fitting the data to a sigmoidal dose-response curve.
Client Protein Degradation Assay (Western Blot)
This assay determines the effect of this compound analogs on the stability of Hsp90 client proteins.
Principle: Inhibition of Hsp90 leads to the degradation of its client proteins via the ubiquitin-proteasome pathway. This degradation can be visualized and quantified by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SKBr3)
-
Cell culture medium and supplements
-
This compound analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Her2/ErbB2, Akt, Raf-1) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of the this compound analogs for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound analogs on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Mandatory Visualizations
Hsp90 Signaling Pathway and Mechanism of Inhibition by this compound Analogs
Caption: Hsp90 inhibition by this compound analogs.
Experimental Workflow for Comparative Potency Analysis
Caption: Workflow for comparing this compound analog potency.
References
- 1. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heat shock protein 90 targeting therapy: state of the art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 17-allylamino-17-demethoxythis compound hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibitors in Clinical Development: Geldanamycin and Beyond
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, it is essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive therapeutic strategy. This guide provides an objective comparison of the pioneering Hsp90 inhibitor, geldanamycin, and its successors that have entered clinical trials, supported by experimental data and detailed methodologies.
From Natural Product to Clinical Candidates: The Evolution of Hsp90 Inhibitors
This compound, a natural product isolated from Streptomyces hygroscopicus, was the first identified Hsp90 inhibitor.[1] While a potent inhibitor, its clinical development was hampered by significant hepatotoxicity and poor solubility.[2] This led to the development of this compound analogs with improved pharmacological properties, such as tanespimycin (17-AAG), alvespimycin (17-DMAG), and retaspimycin (IPI-504).[2][3] Subsequently, a new generation of fully synthetic Hsp90 inhibitors with diverse chemical scaffolds, including resorcinol derivatives (e.g., ganetespib), purine-based inhibitors, and others, have been developed to overcome the limitations of the ansamycin class and are undergoing clinical evaluation.[4]
Comparative Clinical Performance of Hsp90 Inhibitors
The clinical development of Hsp90 inhibitors has been challenging, with many trials being terminated due to toxicity or lack of efficacy. However, promising results have been observed in certain patient populations and in combination therapies. The following tables summarize the clinical performance of key Hsp90 inhibitors.
This compound Analogs in Clinical Trials
| Inhibitor (Class) | Selected Clinical Trial Data | Key Toxicities (Grade ≥3) | Status |
| Tanespimycin (17-AAG) (Ansamycin) | HER2+ Metastatic Breast Cancer (Phase II, with Trastuzumab): ORR: 22%; Clinical Benefit Rate: 59%; Median PFS: 6 months.[5][6] | Diarrhea, fatigue, nausea, headache (mostly Grade 1).[5][6] | Development halted[3] |
| Metastatic Melanoma (Phase II): 1 of 11 patients had stable disease for 6 months.[7][8] | Fatigue, headache, gastrointestinal disturbances (rarely ≥ Grade 2).[7][8] | ||
| Alvespimycin (17-DMAG) (Ansamycin) | Advanced Solid Tumors (Phase I): 2 partial responses (prostate cancer, melanoma). | Fatigue, diarrhea, dehydration, hypotension, AST rise. | Limited clinical development |
| Advanced Malignancies (Phase I): 9 patients had stable disease (median 4 months).[9] | Peripheral neuropathy, renal dysfunction.[9] | ||
| Retaspimycin (IPI-504) (Ansamycin) | GIST or Soft Tissue Sarcoma (Phase I): 1 PR in GIST, 1 PR in liposarcoma; SD in 70% of GIST patients.[10][11] | Fatigue (59%), headache (44%), nausea (43%) - common related AEs.[10][11] | Development halted due to toxicity in a Phase III GIST trial[12] |
| Castration-Resistant Prostate Cancer (Phase II): Minimal activity, 2 treatment-related deaths (hepatic failure, ketoacidosis).[5] | Nausea (47%), diarrhea (42%), fatigue (32%) - common AEs.[5] |
Synthetic Hsp90 Inhibitors in Clinical Trials
| Inhibitor (Class) | Selected Clinical Trial Data | Key Toxicities (Grade ≥3) | Status |
| Ganetespib (STA-9090) (Resorcinol) | Advanced NSCLC (Phase II): PFS rate at 16 weeks: 13.3% (EGFR mut), 5.9% (KRAS mut), 19.7% (WT).[13] | Diarrhea, fatigue, nausea, anorexia (generally Grade 1-2).[14] | Development has faced setbacks |
| Metastatic Uveal Melanoma (Phase II): ORR: 5.9%; DCR: 29.4%; Median PFS: 1.6-1.8 months.[3] | Gastrointestinal toxicities.[3] | ||
| Luminespib (AUY922) (Resorcinol) | NSCLC with EGFR exon 20 insertions (Phase II): ORR: 17%; Median PFS: 2.9 months.[15] | Diarrhea (83%), visual changes (76%), fatigue (45%) - common toxicities.[15] | Development discontinued by the company[16] |
| Onalespib (AT13387) (Benzamide) | Advanced Triple-Negative Breast Cancer (Phase Ib, with Paclitaxel): ORR: 20%; Median DOR: 5.6 months.[17] | Anemia (20%), lymphopenia (17%), neutropenia (33% G3, 4% G4), diarrhea (7%).[17] | In clinical development[16] |
| Castration-Resistant Prostate Cancer (Phase I/II, with Abiraterone): No objective or PSA responses.[2] | Diarrhea (21%), fatigue (13%).[2] | ||
| Pimitespib (TAS-116) (Piperidinyl-pyrazole) | Advanced GIST (Phase III): Median PFS: 2.8 months (vs 1.4 months for placebo); Median OS: 13.8 months (vs 9.6 months for placebo). | Increased liver transaminases (7%), increased creatinine (5%), decreased platelet count (5%). | Approved in Japan for GIST |
| Solid Tumors (Phase Ib, with Nivolumab): ORR of 16% in MSS colorectal cancer. |
Experimental Protocols
Accurate assessment of Hsp90 inhibitor performance relies on standardized experimental protocols. Below are methodologies for key assays cited in the evaluation of these compounds.
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the steps to analyze the degradation of Hsp90 client proteins (e.g., HER2, Akt, C-Raf) in cancer cell lines following treatment with an Hsp90 inhibitor.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., SK-BR-3, MCF-7) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the Hsp90 inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Preparation of Cell Lysates:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against client proteins (e.g., HER2, Akt, C-Raf) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the client protein signal to the loading control to determine the relative protein degradation.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an Hsp90 inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the Hsp90 inhibitor for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled Hsp90 ligand, thereby determining its binding affinity.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT.
-
Prepare a solution of purified recombinant Hsp90α in the assay buffer.
-
Prepare a fluorescently labeled Hsp90 ligand (e.g., BODIPY-geldanamycin) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a black 96-well or 384-well plate, add the Hsp90α protein and the test inhibitor at various concentrations.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Add the fluorescently labeled ligand to all wells at a fixed final concentration.
-
Incubate the plate at room temperature for 3-5 hours, protected from light, to reach binding equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Hsp90's Central Role in Cancer Signaling
Hsp90's client proteins are integral components of numerous signaling pathways that are often dysregulated in cancer. The inhibition of Hsp90 simultaneously disrupts these pathways, leading to a multi-pronged anti-cancer effect.
Caption: Hsp90 inhibition disrupts multiple oncogenic signaling pathways.
The diagram above illustrates how Hsp90 inhibitors, by binding to Hsp90, prevent the stabilization of a multitude of client proteins, including receptor tyrosine kinases and key components of the PI3K/Akt and RAS/RAF/MEK/ERK pathways. This leads to their degradation by the proteasome and a subsequent blockade of downstream signaling, ultimately inhibiting cancer cell proliferation and survival.
Experimental and Logical Workflows
The evaluation of Hsp90 inhibitors follows a structured workflow, from initial screening to the analysis of cellular effects.
Caption: Workflow for the preclinical evaluation of Hsp90 inhibitors.
This workflow begins with in vitro screening to determine the binding affinity of the inhibitor to Hsp90. Promising candidates are then evaluated in cell-based assays to assess their impact on cancer cell viability and to confirm their mechanism of action by observing the degradation of Hsp90 client proteins. This systematic approach allows for the identification and characterization of potent and effective Hsp90 inhibitors for further development.
Conclusion
The journey from this compound to the new generation of synthetic Hsp90 inhibitors highlights the persistent efforts to target this crucial molecular chaperone in cancer therapy. While the clinical path has been fraught with challenges, particularly concerning toxicity and modest single-agent efficacy, the development of Hsp90 inhibitors continues to evolve. The recent approval of pimitespib in Japan for GIST marks a significant milestone and provides renewed optimism for this class of drugs. Future strategies will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit, and on rational combination therapies that can enhance efficacy and overcome resistance. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of Hsp90-targeted cancer therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Tanespimycin - Wikipedia [en.wikipedia.org]
- 4. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 5. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase II trial of 17-allylamino, 17-demethoxythis compound (17-AAG, tanespimycin) in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
- 11. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Geldanamycin's Efficacy: A Comparative Guide to Hsp90 Inhibitor-Induced Client Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of geldanamycin and other key Hsp90 inhibitors, focusing on their efficacy in promoting the degradation of essential cancer-associated client proteins. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular mechanisms to facilitate informed decisions in research and drug development.
Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational stability and activity of a wide range of "client" proteins, many of which are oncoproteins that drive tumor progression and survival.[1][2] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins.[3][4] This mechanism makes Hsp90 an attractive target for cancer therapy.
This compound, a natural ansamycin antibiotic, was one of the first identified Hsp90 inhibitors.[1] While potent, its clinical development has been hampered by issues such as poor solubility and hepatotoxicity.[1] This has led to the development of numerous derivatives and novel synthetic inhibitors with improved pharmacological properties. This guide will compare the effects of this compound with its derivatives, 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), and the synthetic inhibitor AT13387 (Onalespib), on the degradation of key client proteins implicated in cell survival and proliferation pathways, such as Akt, HER2 (ErbB2), and c-Raf.
Quantitative Comparison of Hsp90 Inhibitor-Mediated Client Protein Degradation
The following tables summarize the dose-dependent effects of this compound and other Hsp90 inhibitors on the degradation of key client proteins. Data has been compiled from multiple studies to provide a comparative overview. Experimental conditions, such as cell lines and treatment durations, are noted to ensure accurate interpretation.
Table 1: Dose-Dependent Degradation of Akt
| Inhibitor | Concentration | Cell Line | Treatment Duration (hours) | Akt Degradation (% of Control) | Reference |
| This compound | 1 µM | HeLa | 24 | Significant Degradation | [5] |
| 17-AAG | 50 nM | DU145 (Prostate) | 24 | Significant Degradation | [6] |
| 17-AAG | 100 nM | BT-474 (Breast) | 24 | ~50% | [7] |
| AT13387 | 30 nM | NCI-H1975 (Lung) | 6 | Significant Degradation | [8] |
| 17-DMAG | 100 nM | AGS (Gastric) | 24 | Significant Decrease in p-Akt | [4] |
Table 2: Dose-Dependent Degradation of HER2 (ErbB2)
| Inhibitor | Concentration | Cell Line | Treatment Duration (hours) | HER2 Degradation (% of Control) | Reference |
| This compound | 1 µM | SKBr3 (Breast) | 24 | Rapid Depletion | [9] |
| 17-AAG | 10 nM | DU145 (Prostate) | 24 | Significant Degradation | [6] |
| 17-AAG | 100 mg/kg (in vivo) | BT-474 Xenograft | 4 | 97% | [10] |
| AT13387 | 30 nM | BT474 (Breast) | 6 | Significant Degradation | [8] |
| 17-DMAG | Not Specified | HER2+ Breast Cancer | Not Specified | Downregulation | [2] |
Table 3: Dose-Dependent Degradation of c-Raf
| Inhibitor | Concentration | Cell Line | Treatment Duration (hours) | c-Raf Degradation (% of Control) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | |
| 17-AAG | 75 nM | C33a (Cervical) | 24 | >50% | [6] |
| 17-AAG | 0.25 µM | A673 (Ewing Sarcoma) | 24 | Significant Degradation | [11] |
| AT13387 | 30 nM | A375 (Melanoma) | 6 | Significant Degradation | [8] |
| 17-DMAG | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for Client Protein Degradation
This protocol is a standard method to quantify the reduction in client protein levels following treatment with an Hsp90 inhibitor.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, SKBr3, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other Hsp90 inhibitors (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
c. Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-Akt, anti-HER2, anti-c-Raf) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the client protein band to the corresponding loading control band.
-
Express the results as a percentage of the vehicle-treated control.
Immunoprecipitation of Hsp90-Client Protein Complexes
This protocol is used to confirm the physical interaction between Hsp90 and its client proteins and to assess how this interaction is disrupted by inhibitors like this compound.
a. Cell Lysis:
-
Follow the cell culture, treatment, and lysis steps as described in the Western Blot protocol (1a and 1b). Use a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
b. Immunoprecipitation:
-
Take 500 µg to 1 mg of total protein and adjust the volume to 500 µL with lysis buffer.
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-Hsp90 antibody (or an isotype control IgG). Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads by centrifugation.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (lysis buffer with a lower detergent concentration).
c. Elution and Analysis:
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting as described in protocol 1d, probing for the specific client protein.
Cycloheximide Chase Assay
This assay measures the half-life of a client protein and determines if its degradation is accelerated by an Hsp90 inhibitor.
a. Cell Treatment:
-
Seed cells in multiple wells of a plate to be harvested at different time points.
-
Treat the cells with cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to block new protein synthesis.
-
Simultaneously, treat one set of cells with the Hsp90 inhibitor (e.g., this compound) and another with the vehicle control.
b. Time Course Collection:
-
Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Lyse the cells at each time point as described in the Western Blot protocol (1b).
c. Analysis:
-
Perform Western blotting for the client protein of interest and a loading control for each time point (protocol 1d).
-
Quantify the band intensities (protocol 1e).
-
Plot the percentage of the remaining client protein (relative to the 0-hour time point) against time for both the inhibitor-treated and control groups.
-
Determine the protein half-life under each condition. A shorter half-life in the presence of the Hsp90 inhibitor indicates accelerated degradation.
Visualizing the Mechanism and Pathways
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and pathways affected by this compound and other Hsp90 inhibitors.
References
- 1. The heat shock protein 90 inhibitor this compound and the ErbB inhibitor ZD1839 promote rapid PP1 phosphatase-dependent inactivation of AKT in ErbB2 overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Phosphorylation accelerates this compound-induced Akt degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound destabilizes HER2 tyrosine kinase and suppresses Wnt/beta-catenin signaling in HER2 overexpressing human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. V600E B-Raf requires the Hsp90 chaperone for stability and is degraded in response to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Geldanamycin's Anticancer Potential: A Comparative Cross-Validation Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
Geldanamycin, a benzoquinone ansamycin antibiotic, has garnered significant attention in oncological research for its potent anticancer properties. This guide provides a comprehensive cross-validation of this compound's activity across various tumor types, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to inform further research and drug development.
Comparative Anticancer Activity of this compound and Derivatives
This compound and its derivatives exert their cytotoxic effects by inhibiting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1] The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and its clinically relevant analog, 17-allylamino-17-demethoxythis compound (17-AAG), across a range of cancer cell lines, demonstrating the variable sensitivity of different tumor types to HSP90 inhibition.
| Tumor Type | Cell Line | Compound | IC50 (nM) | Reference |
| Glioma | Various | This compound | 0.4 - 3 | [2] |
| Breast Cancer | Various | This compound | 2 - 20 | [2] |
| JIMT-1 (Trastuzumab-resistant) | 17-AAG | 10 | [3] | |
| SKBR-3 | 17-AAG | 70 | [3] | |
| MDA-MB-231 | This compound derivative (6) | 60 | [4] | |
| Lung Cancer (Adenocarcinoma) | H1975 | 17-AAG | 1.258 | [5] |
| H1437 | 17-AAG | 6.555 | [5] | |
| HCC827 | 17-AAG | 26.255 | [5] | |
| H2009 | 17-AAG | > 87.733 | [5] | |
| Ovarian Cancer | Various | This compound | 2000 | [2] |
| T-cell Leukemia | Various | This compound | 10 - 700 | [2] |
| Myeloma | U266 | This compound | ~10 | [2] |
| U266 | 17-AAG | ~100 | [2] | |
| Mesothelioma | AB1 (murine) | This compound | 59 | [6] |
| AE17 (murine) | This compound | 59 | [6] | |
| VGE62 (human) | This compound | low-nanomolar | [6] | |
| JU77 (human) | This compound | low-nanomolar | [6] | |
| MSTO-211H (human) | This compound | low-nanomolar | [6] | |
| Prostate Cancer | LNCaP, LAPC-4, DU-145, PC-3 | 17-AAG | 25 - 45 | [7] |
| Chronic Myeloid Leukemia | Ba/F3 (T315I mutant) | 17-AAG | 2300 | [7] |
| Ba/F3 (E255K mutant) | 17-AAG | 1000 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of this compound.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[8]
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Analysis of HSP90 Client Protein Degradation (Western Blot)
Western blotting is employed to detect and quantify the levels of specific proteins, providing evidence of HSP90 client protein degradation following this compound treatment.[10]
Protocol:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.[10]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., Raf-1, Akt, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[10][11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager or X-ray film.[10][11]
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the extent of degradation.
Mechanism of Action: Signaling Pathway Disruption
This compound's anticancer activity stems from its ability to inhibit HSP90, leading to the degradation of a multitude of "client" proteins that are essential for tumor cell survival and proliferation.[1] This disrupts key oncogenic signaling pathways.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins like Raf-1 and Akt.
The binding of this compound to the N-terminal ATP-binding pocket of HSP90 disrupts its chaperone function.[1] This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of client proteins.[12] Key client proteins involved in oncogenesis include Raf-1, a critical component of the MAPK/ERK pathway, and Akt, a central node in the PI3K/Akt pathway.[13][14] The degradation of these proteins by this compound treatment disrupts these pro-survival and proliferative signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of this compound's anticancer activity.
Caption: A streamlined workflow for evaluating the in vitro anticancer effects of this compound.
References
- 1. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound decreases Raf-1 and Akt levels and induces apoptosis in neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Destabilization of Raf-1 by this compound leads to disruption of the Raf-1-MEK-mitogen-activated protein kinase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Geldanamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like geldanamycin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe and effective handling of this compound.
This compound, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), making it a valuable tool in cancer research.[1][2] However, its cytotoxic nature necessitates strict adherence to safety protocols to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various handling scenarios.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). Tested according to EN 374.[3] Double gloving is recommended.[4] | To prevent skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | To protect eyes from splashes or aerosols. |
| Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the solid compound or where dust or aerosols may be generated.[3][6] | To prevent inhalation of the compound, which can be harmful. |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following procedure outlines the safe handling of this compound from preparation to disposal.
I. Preparation and Handling
-
Designated Area: All work with this compound, especially handling of the solid form, should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8]
-
Donning PPE: Before entering the designated handling area, don all required personal protective equipment as specified in the table above.
-
Weighing: When weighing the solid compound, take care to avoid the formation of dust.[5] Use a containment balance or a balance within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[4]
II. Spill Response
-
Immediate Action: In case of a spill, ensure the area is well-ventilated.[5]
-
Containment: For solid spills, gently sweep up the material and place it in a suitable container for disposal, avoiding dust creation.[5] For liquid spills, absorb the material with an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: All materials used for spill cleanup should be disposed of as hazardous waste.
III. Storage
This compound should be stored in a tightly sealed container in a freezer.[5] For long-term storage, keeping it at -20°C is recommended.[8]
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and potential exposure.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash.[5] It must be collected in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Contaminated Materials: This includes unused stock solutions, contaminated media, and all disposable personal protective equipment (gloves, gowns, etc.).[5]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[5]
-
Institutional Guidelines: Crucially, consult and adhere to your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[5] Waste disposal regulations can vary by location.
-
Prohibition of Drain Disposal: Under no circumstances should any solution containing this compound be poured down the drain.[5]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubpbio.com [ubpbio.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
